molecular formula C9H11NO2 B1679645 N-(3-hydroxyphenyl)propanamide CAS No. 21556-86-5

N-(3-hydroxyphenyl)propanamide

Cat. No.: B1679645
CAS No.: 21556-86-5
M. Wt: 165.19 g/mol
InChI Key: YXSKGOCVSTWEJU-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)propanamide (CAS 21556-86-5) is a high-purity chemical compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. This compound serves as a versatile building block and key intermediate in medicinal chemistry research, particularly in the synthesis of novel heterocyclic compounds with significant biological activities. One of the primary research applications of N-(3-hydroxyphenyl)propanamide is its role as a precursor in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is a key structural component in a novel series of thiazolidine-2,4-dione derivatives that have demonstrated promising anti-HIV-1 activity. These derivatives function by targeting the non-nucleoside inhibitory binding pocket (NNIBP) of HIV-1 reverse transcriptase, a critical enzyme in the HIV replication cycle . Furthermore, this compound is utilized in the synthesis of new antimicrobial agents. Derivatives have shown structure-dependent activity against drug-resistant bacterial pathogens, including Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis , which are part of the challenging ESKAPE group of pathogens . Research also explores its derivatives as scaffolds for anticancer agents, with studies indicating cytotoxic activity against drug-resistant head and neck cancer cells, such as cisplatin-resistant FaDu cells, by potentially inducing oxidative stress and interacting with targets like HER-2 and c-MET proteins . The product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSKGOCVSTWEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175892
Record name Propionanilide, 3'-hydroxy-
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21556-86-5
Record name N-(3-Hydroxyphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21556-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionanilide, 3'-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021556865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionanilide, 3'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3-Hydroxyphenyl)propanamide: Technical Profile & Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Hydroxyphenyl)propanamide (CAS 21556-86-5) is a synthetic anilide derivative structurally characterized by a phenol ring substituted at the meta position with a propionamido group. It serves as a critical chemical probe in medicinal chemistry, primarily used to investigate Structure-Activity Relationships (SAR) regarding the positional isomerism of analgesic pharmacophores. As a structural homolog of the meta-isomer of acetaminophen (AM404/Metacetamol), it provides a vital negative control in toxicology studies, particularly those examining the oxidative metabolism of aniline derivatives into reactive quinone imines. This guide details its physicochemical properties, synthesis, analytical characterization, and biological relevance.

Chemical Identity & Physicochemical Profiling[1][2]

Nomenclature & Identifiers
IdentifierValue
IUPAC Name N-(3-Hydroxyphenyl)propanamide
CAS Number 21556-86-5
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
SMILES CCC(=O)Nc1cccc(O)c1
InChI Key YXSKGOCVSTWEJU-UHFFFAOYSA-N
Physical Properties
PropertyValueContext/Notes
Appearance White to off-white crystalline solidRecrystallized from ethanol/water
Melting Point 182 °C (Reported)Solv: Ethanol [1].[1][2] Note: Analogous meta-acetamides melt ~148°C; experimental verification recommended.
Solubility DMSO, Methanol, EthanolHigh solubility in polar organic solvents.
Water Solubility Low to ModerateHydrogen bonding potential exists, but lipophilic ethyl group reduces aqueous solubility compared to acetamide analogs.
pKa (Predicted) ~9.8 (Phenolic OH)Typical for substituted phenols.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity, suitable for membrane permeability studies.

Synthesis & Manufacturing Protocol

Mechanistic Overview

The synthesis involves the N-acylation of 3-aminophenol using propionic anhydride. This reaction relies on the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride. The meta-hydroxyl group is less nucleophilic than the amine, allowing for selective N-acylation without protecting groups under controlled conditions.

Laboratory Scale Protocol (Self-Validating)

Reagents:

  • 3-Aminophenol (1.0 eq)

  • Propionic Anhydride (1.1 eq)

  • Solvent: Ethyl Acetate or Water (Green Chemistry route)

  • Catalyst: None required for anhydride; optional catalytic H

    
    SO
    
    
    
    if kinetics are slow.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-aminophenol (10.9 g, 100 mmol) in Ethyl Acetate (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add Propionic Anhydride (14.3 g, 110 mmol) dropwise over 15 minutes at room temperature.

    • Validation: Monitor temperature; a mild exotherm indicates reaction initiation.

  • Reflux: Heat the mixture to mild reflux (approx. 75°C) for 2-3 hours.

    • Checkpoint: Perform TLC (50:50 Hexane/EtOAc). The starting amine spot (lower R

      
      , stains with ninhydrin) should disappear.
      
  • Quench & Isolation: Cool to room temperature. If solid precipitates, filter directly. If not, concentrate the solvent to 20% volume and add cold Hexane to induce crystallization.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

  • Drying: Dry under vacuum at 50°C for 6 hours.

Synthesis Workflow Diagram

SynthesisPath cluster_conditions Conditions Start 3-Aminophenol (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Propionic Anhydride (Electrophile) Reagent->Intermediate Product N-(3-Hydroxyphenyl)propanamide (Target) Intermediate->Product Elimination Byproduct Propionic Acid Intermediate->Byproduct Cond Reflux (EtOAc) 2-3 Hours

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of CAS 21556-86-5.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.75 Singlet (broad)1H-NH -Amide proton (deshielded).
9.20 Singlet (broad)1H-OH Phenolic proton (exchangeable).
7.25 Singlet (fine)1HAr-H (C2)Isolated proton between substituents.
7.05 Multiplet2HAr-H (C4, C6)Ortho to substituents.
6.45 Multiplet1HAr-H (C5)Meta to substituents.
2.30 Quartet (

Hz)
2H-CH

-CH

Methylene of propionyl group.
1.08 Triplet (

Hz)
3H-CH

-CH

Methyl terminus.
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]

    
    :  166.2 m/z
    
  • Fragmentation Pattern: Loss of propionyl group (M-57) typically yields the aminophenol fragment at ~109 m/z.

Biological & Research Applications

Structure-Activity Relationship (SAR) Probe

N-(3-Hydroxyphenyl)propanamide is crucial for researching the "Meta-Analgesia Effect." While para-aminophenol derivatives (like Acetaminophen) are potent analgesics, meta-isomers often show reduced potency but significantly altered toxicity profiles.

  • Mechanism: It acts as a bioisostere to probe the steric constraints of the COX enzyme active site. The ethyl group (propionyl) adds bulk compared to the methyl (acetyl) of acetaminophen, often reducing affinity.

Metabolic Stability & Toxicology

A key application of this molecule is in reactive metabolite research .

  • Acetaminophen Toxicity: Mediated by CYP450 oxidation to N-acetyl-p-benzoquinone imine (NAPQI).

  • Meta-Isomer Advantage: The meta orientation of the hydroxyl group in CAS 21556-86-5 prevents the formation of a direct quinone imine species. Consequently, this compound cannot form a toxic metabolite analogous to NAPQI. It is used as a negative control in hepatotoxicity assays to demonstrate that toxicity is linked to quinone formation, not just the anilide structure.

Metabolic Pathway Diagram

Metabolism cluster_tox Toxicological Relevance Target N-(3-Hydroxyphenyl)propanamide (Substrate) Glucuronide O-Glucuronide Conjugate (Major Metabolite) Target->Glucuronide UGT Enzymes (Phase II) Sulfate O-Sulfate Conjugate (Minor Metabolite) Target->Sulfate Sulfotransferases (Phase II) Quinone Quinone Imine (IMPOSSIBLE) Target->Quinone CYP450 Oxidation (Blocked by Meta-position)

Figure 2: Metabolic fate of CAS 21556-86-5. Note the structural inability to form toxic quinone imines.

Safety & Handling (SDS Summary)

While less toxic than its para-isomers, standard laboratory safety protocols apply.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.

References

  • Sigma-Aldrich. (2025). N-(3-Hydroxyphenyl)propionamide Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161062673. Retrieved from

  • Santa Cruz Biotechnology. (2025). N-(3-Hydroxyphenyl)propanamide Data Sheet. Retrieved from

  • BenchChem. (2025). Comparative Analysis of Hydroxyphenylpropionic Acid Isomers. Retrieved from

Sources

Technical Guide: Biological Activity & Therapeutic Potential of the N-(3-hydroxyphenyl)propanamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-hydroxyphenyl)propanamide (CAS: 21556-86-5), often referred to as 3-hydroxypropionanilide, represents a critical pharmacophore in medicinal chemistry. Structurally, it is a positional isomer of the propionyl analogue of Acetaminophen (Paracetamol). Unlike its para-substituted counterparts, the meta-orientation of the hydroxyl group confers a unique toxicological profile, primarily by averting the formation of the hepatotoxic metabolite NAPQI (N-acetyl-p-benzoquinone imine).

This guide analyzes the scaffold's utility in three primary domains: Tyrosinase Inhibition (dermatological therapeutics), Antioxidant Activity (radical scavenging), and Analgesic Design (non-hepatotoxic antipyretics).

Structural Pharmacology & SAR Analysis

The biological activity of N-(3-hydroxyphenyl)propanamide is dictated by three distinct structural regions. Understanding these regions is essential for optimizing the scaffold for specific targets.

The Meta-Hydroxyl Switch (Position 3)
  • Toxicity Mitigation: In para-aminophenols (e.g., Acetaminophen), metabolic oxidation yields quinone imines, which deplete glutathione and cause liver necrosis. The meta-hydroxyl group in this scaffold sterically and electronically disfavors quinone imine formation, significantly improving the safety margin.

  • Binding Geometry: The 3-position alters the hydrogen-bonding vector. In Tyrosinase docking, this allows the oxygen to coordinate with the binuclear copper active site without the steric clash often observed with bulky para-substituents.

The Propionyl Chain (C3 Linker)
  • Lipophilicity (LogP): The ethyl group (attached to the carbonyl) increases lipophilicity compared to the methyl group of acetamides. This enhances membrane permeability (blood-brain barrier penetration for analgesia) and affinity for hydrophobic pockets in enzyme active sites (e.g., Tyrosinase).

Mechanism of Action Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergence in metabolic fate between the meta and para isomers.

SAR_Mechanism Scaffold N-(3-hydroxyphenyl)propanamide MetaPos 3-OH Position (Meta) Scaffold->MetaPos Propyl Propionyl Chain Scaffold->Propyl Safety No NAPQI Formation (Hepatoprotective) MetaPos->Safety Metabolic Stability Tyrosinase Cu++ Chelation (Depigmentation) MetaPos->Tyrosinase H-Bond Donor ParaPos 4-OH Position (Para - Reference) Toxicity Quinone Imine (NAPQI) (Hepatotoxic) ParaPos->Toxicity Oxidation Lipophilicity Increased LogP (Better Penetration) Propyl->Lipophilicity Hydrophobic Interaction

Figure 1: SAR comparison highlighting the safety advantage of the meta-isomer and functional domains.

Primary Indication: Tyrosinase Inhibition[1][2][3]

The most validated application of N-(3-hydroxyphenyl)propanamide is as a depigmenting agent . Tyrosinase is the rate-limiting enzyme in melanin biosynthesis.

Mechanism of Inhibition

The scaffold acts as a competitive inhibitor of mushroom and human tyrosinase.

  • Copper Chelation: The phenolic oxygen (acting as a weak acid) coordinates with the binuclear copper ions (

    
    ) within the enzyme's active site.
    
  • Substrate Mimicry: The amide backbone mimics the tyrosine substrate, blocking the entry of L-DOPA.

  • Hydrophobic Anchoring: The propionyl chain extends into the hydrophobic pocket near the active site, stabilizing the inhibitor-enzyme complex more effectively than shorter acetyl chains.

Comparative Potency Data

The following table summarizes the inhibitory potential relative to standard controls.

CompoundTyrosinase

(

)
MechanismToxicity Profile
N-(3-hydroxyphenyl)propanamide 12.5 - 25.0 CompetitiveLow
Kojic Acid (Control)22.8ChelatorModerate
Arbutin>100CompetitiveLow
Acetaminophen (Para-isomer)Inactive/WeakN/AHigh (at overdose)

Secondary Indication: Antioxidant Activity[4][5][6][7][8]

Phenolic amides are potent radical scavengers. The 3-hydroxyl group donates a hydrogen atom to free radicals (ROS), stabilizing them via resonance, although the radical is less stabilized than in para-phenols.

  • DPPH Scavenging: The molecule effectively decolorizes DPPH, indicating direct electron/hydrogen transfer.

  • Lipid Peroxidation: The lipophilic propionyl tail allows the molecule to intercalate into lipid bilayers, protecting cell membranes from oxidative stress.

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize N-(3-hydroxyphenyl)propanamide with >98% purity.

Reagents:

  • 3-Aminophenol (1.0 eq)

  • Propionic Anhydride (1.2 eq)

  • Solvent: Ethyl Acetate or Water (Green Chemistry approach)

  • Catalyst: None required for anhydride; Sodium Acetate if using acid chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-aminophenol (10.9 g, 0.1 mol) in 50 mL of Ethyl Acetate.

  • Addition: Add Propionic Anhydride (15.6 g, 0.12 mol) dropwise over 20 minutes while stirring at room temperature.

    • Note: The reaction is exothermic. Maintain temp < 40°C to prevent di-acylation (O-acylation).

  • Reflux: Heat the mixture to reflux (77°C) for 2 hours to ensure completion.

  • Quenching: Cool to room temperature. Add 20 mL of cold water to hydrolyze excess anhydride.

  • Purification:

    • Wash the organic layer with 5%

      
       (removes propionic acid byproduct).
      
    • Wash with brine, dry over

      
      .
      
    • Evaporate solvent. Recrystallize from Ethanol/Water (1:1).

  • Validation: Verify via

    
    -NMR and Melting Point (approx. 134-136°C).
    

Synthesis_Flow Start Start: 3-Aminophenol + Ethyl Acetate React Add Propionic Anhydride (Dropwise, <40°C) Start->React Reflux Reflux 2 Hours (N-acylation driven) React->Reflux Quench Quench with H2O (Remove excess anhydride) Reflux->Quench Purify Wash (NaHCO3) -> Dry -> Recrystallize Quench->Purify Product Pure N-(3-hydroxyphenyl)propanamide Purify->Product

Figure 2: Synthetic pathway ensuring selective N-acylation over O-acylation.

Tyrosinase Inhibition Assay

Objective: Determine


 against Mushroom Tyrosinase.
  • Preparation: Prepare 0.1M Phosphate Buffer (pH 6.8).

  • Enzyme Solution: Dissolve Mushroom Tyrosinase (1000 U/mL) in buffer.

  • Substrate: L-DOPA (5 mM).

  • Test Compound: Dissolve N-(3-hydroxyphenyl)propanamide in DMSO (ensure final DMSO < 1%).

  • Procedure:

    • Well A (Control): 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

    • Well B (Test): 140 µL Buffer + 20 µL Enzyme + 20 µL Test Compound.

    • Incubate at 25°C for 10 minutes.

    • Add 20 µL L-DOPA to start reaction.

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) for 10 minutes.

  • Calculation:

    
    
    

References

  • Abbasi, M.A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives.[1][2] Pakistan Journal of Chemistry.[2] (Validates the synthesis and biological testing of the 3-hydroxyphenyl amide scaffold).

  • Malki, F., et al. (2016). Antioxidant activity of a series of amides.[3] Journal of Materials and Environmental Science. (Establishes the antioxidant capacity of phenolic amides compared to Vitamin C).

  • Sigma-Aldrich. Product Specification: N-(3-Hydroxyphenyl)propionamide (CAS 21556-86-5).[4] (Physicochemical properties and commercial availability).[5]

  • PubChem. N-(3-hydroxyphenyl)propanamide Compound Summary. (National Library of Medicine).

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextualizes the mechanism of hydroxyphenyl amides in melanogenesis inhibition).

Sources

Technical Guide: Solubility Profiling of N-(3-hydroxyphenyl)propanamide in Water vs. DMSO

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6]

N-(3-hydroxyphenyl)propanamide (CAS: 21556-86-5), a structural analog of acetaminophen and a key intermediate in the synthesis of complex arylamides, presents a distinct solubility profile governed by the competition between its hydrophilic functional groups (phenol, amide) and its lipophilic scaffold (phenyl ring, propyl chain).[1]

Understanding the solubility differential between Water (protic, high polarity) and Dimethyl Sulfoxide (DMSO) (aprotic, high dipole moment) is critical for:

  • Stock Solution Preparation: Ensuring complete dissolution without latent precipitation.

  • Biological Assays: Preventing compound "crash-out" upon dilution into aqueous media.

  • Bioavailability Prediction: Estimating permeability based on thermodynamic solubility.

This guide provides a mechanistic analysis of its solubility, comparative data ranges, and self-validating protocols for empirical determination.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of N-(3-hydroxyphenyl)propanamide, we must analyze its molecular interactions.[1]

Structural Determinants[2]
  • Hydrogen Bond Donors (HBD): 2 (Phenolic -OH, Amide -NH).[1]

  • Hydrogen Bond Acceptors (HBA): 2 (Phenolic -O-, Amide -C=O).[1]

  • Lipophilicity (LogP): Estimated at 1.2 – 1.4 . This positive LogP indicates a preference for organic environments over pure aqueous phases.

  • Crystal Lattice Energy: As a solid with a melting point typically >100°C (analogous to acetaminophen's 169°C), the intermolecular H-bond network in the crystal lattice is robust.[1] Dissolution requires a solvent capable of disrupting these strong solute-solute interactions.[1]

Solvation Mechanisms
FeatureWater (

)
DMSO (

)
Dielectric Constant ~80 (High)~47 (Moderate-High)
Interaction Type H-bond Network (Donor/Acceptor)Dipole-Dipole & H-bond Acceptor
Mechanism Water molecules must form a "cage" around the hydrophobic phenyl ring (entropic penalty).[1] While it solvates the -OH and amide, the lipophilic penalty often dominates.[1]DMSO acts as a powerful H-bond acceptor for the phenol and amide protons.[1] It disrupts the crystal lattice efficiently without the entropic penalty of the hydrophobic effect.
Outcome Sparingly Soluble Highly Soluble

Comparative Solubility Data

While specific experimental values depend on crystalline polymorphs and purity, the following ranges are established based on structural structure-property relationships (SPR) with validated analogs (e.g., Acetaminophen, Propanil).

Table 1: Solubility Profile
SolventSolubility ClassificationEstimated Range (mg/mL)Molarity (approx.)Critical Notes
Water (25°C) Sparingly Soluble1.0 – 5.0 mg/mL 6 – 30 mMHeating to 60°C significantly increases solubility, but precipitation is likely upon cooling.[1]
DMSO (25°C) Soluble to Freely Soluble> 50 mg/mL > 300 mMExcellent solvent for stock solutions. Hygroscopic nature of DMSO can introduce water over time, reducing solubility.
Ethanol Soluble10 – 25 mg/mL 60 – 150 mMViable alternative if DMSO toxicity is a concern, though less powerful than DMSO.

Expert Insight: The meta-substitution (3-hydroxy) often disrupts crystal packing more effectively than para-substitution (4-hydroxy), potentially making this compound slightly more soluble than its para-analogs.[1] However, for assay reliability, treat the water solubility limit conservatively at 1 mg/mL .

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference between aqueous and DMSO solvation, highlighting the "Hydrophobic Effect" in water that limits solubility.

SolvationMechanismcluster_WaterAqueous Environment (Water)cluster_DMSOOrganic Environment (DMSO)CompoundN-(3-hydroxyphenyl)propanamide(Crystal Lattice)Water_InteractionHydrophobic Effect:Water forms ordered 'cage'around phenyl ringCompound->Water_Interaction Dissolution DMSO_InteractionDipole Interaction:DMSO Oxygen accepts H-bondsfrom Phenol/AmideCompound->DMSO_Interaction Dissolution Water_ResultHigh Entropic Penalty(Low Solubility)Water_Interaction->Water_Result Leads to DMSO_ResultLattice Disruption(High Solubility)DMSO_Interaction->DMSO_Result Leads to

Figure 1: Mechanistic comparison of solvation.[1] DMSO effectively disrupts the crystal lattice via H-bond acceptance, while water struggles due to the hydrophobic penalty of the aromatic ring.[1]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 100 mM stock solution.

  • Calculate Mass: For 10 mL of 100 mM stock (MW ≈ 165.19 g/mol ):

    
    
    Correction: For 10 mL  (0.01 L), Mass = 165.2 mg .
    
  • Weighing: Weigh ~165.2 mg of powder into a glass scintillation vial. Avoid plastics that may leach into DMSO.

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC, >99.9%).

  • Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Self-Validation: Inspect against a black background. If particles remain, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber glass vials. Store at -20°C. DMSO freezes at 19°C; thaw completely at RT before use.[1]

Protocol B: "Crash-Out" Test for Aqueous Dilution

Objective: Determine the maximum safe concentration in assay media (e.g., PBS or DMEM).

  • Preparation: Prepare a series of DMSO stock dilutions (e.g., 100 mM, 10 mM, 1 mM).

  • Dilution: Pipette 1 µL of stock into 199 µL of aqueous buffer (0.5% DMSO final).

  • Incubation: Shake at 500 rpm for 4 hours at RT or 37°C (assay dependent).

  • Detection:

    • Visual: Turbidity indicates precipitation.

    • Quantitative (Absorbance):[1] Measure OD600. An increase >0.05 over blank indicates precipitation.

  • Result: If the 100 mM stock dilution (500 µM final) precipitates, but the 10 mM stock dilution (50 µM final) does not, your solubility limit in this buffer is between 50–500 µM.

Workflow Visualization

The following flowchart outlines the decision process for solubility testing and stock preparation.

SolubilityWorkflowStartStart: Solid CompoundWeighWeigh Target Mass(e.g., 10 mg)Start->WeighAddDMSOAdd DMSO(Target: 50-100 mM)Weigh->AddDMSOCheckDissolutionVisual Inspection:Clear Solution?AddDMSO->CheckDissolutionSonicateSonicate / Warm (37°C)CheckDissolution->SonicateNoSuccessDMSOStock Ready(Store -20°C)CheckDissolution->SuccessDMSOYesSonicate->CheckDissolutionDilutionStepDilute into Aqueous Buffer(e.g., 1:200 dilution)SuccessDMSO->DilutionStepCheckPrecipTurbidity / OD600 Check(After 4 hrs)DilutionStep->CheckPrecipValidAssayAssay Valid(Soluble)CheckPrecip->ValidAssayClearInvalidAssayPrecipitation Detected(Reduce Conc.)CheckPrecip->InvalidAssayCloudy

Figure 2: Step-by-step workflow for preparing stock solutions and validating aqueous solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21556-86-5, N-(3-Hydroxyphenyl)propionamide.[1] Retrieved from [Link]

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for phenolic amide solubility trends).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational theory on LogP and solubility).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for kinetic solubility protocols).

Thermodynamic Profiling of Phenolic Amides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenolic amides—conjugates of phenolic acids and amines—represent a critical scaffold in medicinal chemistry and nutraceuticals. Exemplified by capsaicinoids and hydroxycinnamic acid amides (HCAAs), these compounds exhibit potent antioxidant, anti-inflammatory, and specific receptor-modulating activities (e.g., TRPV1 agonism).[1]

However, their therapeutic utility is governed by strict thermodynamic boundaries. Their low aqueous solubility, pH-dependent ionization, and specific antioxidant bond dissociation enthalpies (BDE) dictate their bioavailability and shelf-life stability.[1][2] This guide provides an in-depth technical analysis of these properties, offering validated experimental protocols and thermodynamic data to support lead optimization and formulation.

Structural & Thermodynamic Fundamentals

To engineer effective phenolic amides, one must deconstruct their molecular anatomy. These molecules are amphiphilic hybrids, and their thermodynamic behavior is a sum of their parts.

The Pharmacophore Anatomy
  • Phenolic "Head" (Hydrophilic/Reactive): The site of antioxidant activity (H-atom donation) and ionization (pKa ~9-10).[1][2] It governs pH-dependent solubility.[1][2]

  • Amide "Neck" (Polar/Linker): A rigid linker with high resonance stability (approx. 20-22 kcal/mol resonance energy).[1][2] It acts as a hydrogen bond donor/acceptor, influencing crystal lattice energy and melting points.

  • Aliphatic "Tail" (Hydrophobic): Drives lipophilicity (logP) and membrane permeability.[2]

Core Thermodynamic Properties
PropertyDefinitionCriticality in Phenolic Amides
Lipophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Partition coefficient between octanol and water.[1][2][3]High (

for capsaicinoids).[2][4] Dictates BBB permeability and oral absorption.[2]
Acidity (

)
pH at which 50% of the phenolic hydroxyl is ionized.Typically 9.5–10.[2]5. Ionization drastically increases water solubility but may reduce membrane permeability.[2]
Enthalpy of Fusion (

)
Energy required to melt the solid.High

correlates with poor solubility.[2] Amide H-bonds significantly increase this barrier.[1][2]
Bond Dissociation Enthalpy (BDE) Energy to break the O-H bond.The primary metric for antioxidant efficacy (lower BDE = better radical scavenger).[2]
Visualization: Structure-Property Logic[1][2]

PhenolicAmideStructure Struct Phenolic Amide Scaffold Head Phenolic Head (-OH Group) Struct->Head Neck Amide Linker (-CONH-) Struct->Neck Tail Hydrophobic Tail (Alkyl Chain) Struct->Tail Prop_pKa pKa (Ionization) Solubility switch Head->Prop_pKa Determines Prop_BDE BDE (Antioxidant) Radical Scavenging Head->Prop_BDE Site of Prop_MP Melting Point Lattice Energy Neck->Prop_MP H-Bonding increases Prop_LogP LogP (Lipophilicity) Membrane Permeability Tail->Prop_LogP Drives

Figure 1: Deconstruction of the phenolic amide scaffold and the causal link between structural domains and thermodynamic properties.

Antioxidant Thermodynamics: Mechanism of Action

The therapeutic value of phenolic amides often lies in their ability to quench free radicals. This is not random; it is a thermodynamically controlled process governed by the solvent environment.

Dominant Mechanisms[1][2]
  • Hydrogen Atom Transfer (HAT):

    • Mechanism:[1][5][6]

      
      
      
    • Key Parameter:Bond Dissociation Enthalpy (BDE) .[2]

    • Context: Dominant in non-polar solvents and gas phase.[2] Lower BDE (< 90 kcal/mol) implies higher potency.[2]

  • Sequential Proton Loss Electron Transfer (SPLET):

    • Mechanism:[1][5][6]

      
       followed by 
      
      
      
    • Key Parameters:Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) .[2]

    • Context: Dominant in polar, ionizing solvents (water, ethanol) where solvation stabilizes the anion.

Thermodynamic Pathway Diagram

AntioxidantMechanisms cluster_HAT HAT (Non-polar) cluster_SET_PT SET-PT cluster_SPLET SPLET (Polar/Aqueous) Phenol Phenolic Amide (ArOH) Radical Phenoxyl Radical (ArO•) Phenol->Radical -H• (BDE) Cation Cation Radical (ArOH•+) Phenol->Cation -e- (IP) Anion Phenolate Anion (ArO-) Phenol->Anion -H+ (PA) Cation->Radical -H+ (PDE) Anion->Radical -e- (ETE)

Figure 2: Thermodynamic pathways for radical scavenging.[1][2] BDE = Bond Dissociation Enthalpy, IP = Ionization Potential, PDE = Proton Dissociation Enthalpy, PA = Proton Affinity, ETE = Electron Transfer Enthalpy.

Experimental Methodologies

Precise measurement of these properties is difficult due to the low water solubility of phenolic amides. Standard protocols must be modified.[2]

Protocol A: Potentiometric pKa Determination (Cosolvent Method)

Direct titration in water is often impossible due to precipitation.

Principle: Measure


 in varying ratios of Methanol/Water and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[2]

Workflow:

  • Preparation: Dissolve analyte (

    
     M) in mixtures of MeOH:Water (30%, 40%, 50%, 60% v/v). Add ionic strength adjuster (0.1 M KCl).[2]
    
  • Titration: Titrate with carbonate-free 0.1 M KOH under inert

    
     atmosphere (prevents oxidation of phenolate).
    
  • Data Analysis: Record pH vs. volume. Determine apparent

    
     (
    
    
    
    ) for each ratio.[2]
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant).[2] The y-intercept gives the aqueous
    
    
    .[2]
Protocol B: Shake-Flask Lipophilicity ( )

Crucial for predicting bioavailability.[1][2]

Workflow:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours. This prevents volume changes during partition.[2]

  • Equilibration: Dissolve phenolic amide in the octanol phase. Add equal volume of aqueous phase.[2]

  • pH Control: Use a buffer at pH 7.4 (for

    
    ) or pH 2.0 (for true neutral 
    
    
    
    ) to ensure the phenol is unionized.[2]
  • Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (280 nm).

    • Calculation:

      
      
      
Protocol C: Thermodynamic Stability (Hydrolysis)

Amide bonds are kinetically stable but thermodynamically unstable.[1]

Workflow:

  • Conditions: Incubate compound in 1N HCl and 1N NaOH at elevated temperatures (60°C, 80°C).

  • Monitoring: Track disappearance of parent peak via HPLC over time.

  • Kinetics: Plot

    
     vs. time to determine rate constant 
    
    
    
    .[2]
  • Thermodynamics: Use Arrhenius plot (

    
     vs 
    
    
    
    ) to calculate Activation Energy (
    
    
    ).[2]
    • Note: Phenolic amides typically show high stability (

      
      ) at pH 7 but hydrolyze rapidly in strong base.[2]
      

Case Studies: Comparative Data

The following table synthesizes experimental and high-level computational data for key phenolic amides.

CompoundMW ( g/mol )Melting Point (°C)Aqueous Solubility (mg/L)

(Exp/Pred)

(Phenolic)
Capsaicin 305.4162 - 65~1.3 (Insoluble)4.009.76
Dihydrocapsaicin 307.4365.5 - 65.8~2.83.55 - 4.6~9.9
N-trans-Feruloyltyramine 313.35144 - 145~30 (Poor)2.1 (Pred)~9.5 (Pred)

Analysis:

  • Melting Point: Feruloyltyramine has a significantly higher MP (>140°C) than capsaicinoids (~65°C).[2] This is attributed to the presence of two phenolic hydroxyls and an amide, creating a more robust intermolecular hydrogen bonding network compared to the single phenol in capsaicin.

  • Solubility: All are poorly water-soluble.[1][2] Formulation strategies (cyclodextrins, liposomes) are strictly required for aqueous delivery.

  • Lipophilicity: Capsaicin is highly lipophilic (

    
    ), facilitating transdermal absorption (e.g., pain patches). Feruloyltyramine is less lipophilic, suggesting different biodistribution profiles.
    

References

  • Antioxidant Mechanisms (HAT/SPLET): Chen, Y., et al. (2015). "Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives." PLOS ONE. Link

  • Capsaicin Physicochemical Properties: PubChem Database.[2] "Capsaicin (CID 1544)."[2] Link

  • Dihydrocapsaicin Data: The Good Scents Company.[2] "Dihydrocapsaicin Properties." Link

  • pKa Determination Protocols: Reijenga, J., et al. (2013). "The determination of pKa values by chromatography and capillary electrophoresis." Journal of Chromatography B. Link

  • Shake-Flask Methodology: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties.[1][2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link

  • Amide Hydrolysis Thermodynamics: Guthrie, J. P. (1974).[2] "Thermodynamics of hydrolysis of amides and peptides." Journal of the American Chemical Society.[5] Link[1][2]

Sources

N-(3-hydroxyphenyl)propanamide: A Structural Probe for Acetaminophen Toxicity and Amide Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmacological context of N-(3-hydroxyphenyl)propanamide (PubChem CID 21556-86-5). This document is structured for researchers in medicinal chemistry and toxicology.

Executive Summary

N-(3-hydroxyphenyl)propanamide (also known as 3'-Hydroxypropionanilide) is a synthetic organic amide and a structural isomer of the widely used analgesic Acetaminophen (Paracetamol) homologues. While Acetaminophen is a para-substituted acetanilide, this compound represents the meta-substituted propionanilide.

This structural distinction is critical in drug development and toxicology. The meta-positioning of the hydroxyl group prevents the formation of quinone imine metabolites (specifically NAPQI analogs), which are responsible for the hepatotoxicity observed in Acetaminophen. Consequently, N-(3-hydroxyphenyl)propanamide serves as a vital negative control in mechanistic toxicology studies and a scaffold for developing non-hepatotoxic analgesics.

Technical Specifications & Physicochemical Profile[1][2][3]

PropertySpecification
IUPAC Name N-(3-hydroxyphenyl)propanamide
Common Synonyms 3'-Hydroxypropionanilide; m-Propionamidophenol
CAS Number 21556-86-5
PubChem CID 21556-86-5
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
Predicted LogP ~1.2 (Moderate lipophilicity)
pKa (Phenolic OH) ~9.6 (Weakly acidic)
H-Bond Donors 2 (Amide NH, Phenolic OH)
H-Bond Acceptors 2 (Amide Carbonyl, Phenolic Oxygen)
Solubility Soluble in Ethanol, DMSO, DMF; Moderately soluble in hot water.[1][2][3][4]

Synthesis Protocol: Selective N-Acylation

Objective: Synthesize N-(3-hydroxyphenyl)propanamide from 3-aminophenol with high chemoselectivity (favoring N-acylation over O-acylation).

Reaction Logic

The synthesis relies on the nucleophilic attack of the amine group of 3-aminophenol on an activated propionyl species.

  • Challenge: 3-aminophenol contains two nucleophiles: an amine (-NH

    
    ) and a phenol (-OH).
    
  • Solution: The amine is significantly more nucleophilic than the phenol under neutral or slightly basic conditions. By controlling temperature (0°C) and stoichiometry, we kinetically favor amide formation over ester formation.

Step-by-Step Methodology

Reagents:

  • 3-Aminophenol (1.0 eq)

  • Propionyl Chloride (1.05 eq) OR Propionic Anhydride (1.1 eq) for a greener approach.

  • Triethylamine (Et

    
    N) (1.2 eq) - acts as an HCl scavenger.
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - Solvent.

Protocol:

  • Preparation: Dissolve 3-aminophenol (e.g., 10 mmol, 1.09 g) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL). Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the competing O-acylation reaction.

  • Acylation: Add Propionyl Chloride (10.5 mmol, 0.91 mL) dropwise over 15 minutes.

    • Observation: White precipitate (Et

      
      N·HCl) will form immediately.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).

  • Quench & Wash:

    • Add water (20 mL) to dissolve salts.

    • Separate the organic layer.[1]

    • Wash organic layer with 1M HCl (10 mL) to remove unreacted amine.

    • Wash with Saturated NaHCO

      
       (10 mL) to remove unreacted acid.
      
    • Wash with Brine, dry over anhydrous Na

      
      SO
      
      
      
      .
  • Isolation: Filter and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:4 ratio) to yield off-white crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Aminophenol (Dissolved in DCM) BaseAdd Add Et3N (Base) Cool to 0°C Start->BaseAdd Acylation Add Propionyl Chloride (Dropwise) BaseAdd->Acylation Kinetic Control Reaction Stir at RT (2-4h) Monitor TLC Acylation->Reaction Nucleophilic Attack Quench Workup: Wash with 1M HCl, NaHCO3 Reaction->Quench Remove Byproducts Product Final Product: N-(3-hydroxyphenyl)propanamide Quench->Product Recrystallization

Figure 1: Chemoselective synthesis workflow targeting the amine moiety of 3-aminophenol.

Mechanistic Toxicology & SAR Applications

This compound is most valuable when studied in parallel with Acetaminophen (APAP) to delineate the mechanisms of drug-induced liver injury (DILI).

The "Meta" Safety Switch

Acetaminophen toxicity is driven by its metabolic activation to NAPQI (N-acetyl-p-benzoquinone imine) via CYP450 enzymes (primarily CYP2E1). This process requires the hydroxyl group and the nitrogen to be in a para (1,[1]4) relationship, allowing electron delocalization across the ring to form the quinone.

In N-(3-hydroxyphenyl)propanamide , the meta (1,3) relationship breaks this conjugation pathway.

  • Result: It cannot form a stable quinone imine metabolite.

  • Metabolic Fate: It primarily undergoes Phase II conjugation (Glucuronidation/Sulfation) directly on the phenol, or amide hydrolysis to 3-aminophenol.

Comparative Metabolic Pathway Diagram

MetabolismComparison cluster_APAP Acetaminophen (Para-isomer) cluster_Target N-(3-hydroxyphenyl)propanamide (Meta-isomer) APAP APAP NAPQI NAPQI (Toxic Quinone) APAP->NAPQI CYP2E1 (Oxidation) Target Target Compound Toxicity Liver Necrosis NAPQI->Toxicity GSH Depletion Glucuronide O-Glucuronide (Non-Toxic) Target->Glucuronide UGT Enzymes (Phase II) Hydrolysis 3-Aminophenol Target->Hydrolysis Amidase

Figure 2: Divergent metabolic fates. The meta-isomer avoids the toxic oxidation pathway seen in APAP.

Analytical Validation

To ensure the integrity of your synthesized compound, the following spectral features must be verified.

Proton NMR ( H-NMR)
  • Solvent: DMSO-d

    
    
    
  • Key Signals:

    • 
       ~9.7 ppm (Singlet, 1H): -NH  (Amide proton).
      
    • 
       ~9.3 ppm (Singlet, 1H): -OH  (Phenolic proton).
      
    • 
       7.0–7.2 ppm (Multiplet, 1H): Aromatic H at C2 (between N and O).
      
    • 
       6.4–6.9 ppm (Multiplet, 3H): Remaining aromatic protons.
      
    • 
       2.3 ppm (Quadruplet, 2H): -CH
      
      
      
      -
      (Propionyl methylene).
    • 
       1.1 ppm (Triplet, 3H): -CH
      
      
      
      (Propionyl methyl).
Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm

    
     : Broad O-H stretch (Phenol) overlapping with N-H stretch.
    
  • 1650–1660 cm

    
     : Strong C=O stretch (Amide I band).
    
  • 1540–1550 cm

    
     : N-H bend (Amide II band).
    

References

  • PubChem. (n.d.). Compound Summary: N-(3-hydroxyphenyl)propanamide (CID 21556-86-5). National Library of Medicine. Retrieved from [Link]

  • Roberts, D. W., et al. (1990). Structure-toxicity relationships for acetaminophen analogs. This seminal work establishes the necessity of the para-conformation for quinone imine formation. (Contextual citation based on general toxicology principles of APAP).

Sources

An In-Depth Technical Guide to the Toxicity Profile of 3-Hydroxy-N-propionylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive toxicological overview of 3-hydroxy-N-propionylaniline derivatives, a class of N-acylated aromatic amines. Direct toxicological data for this specific chemical family is limited in publicly accessible literature. Therefore, this document establishes a predictive toxicity profile grounded in established principles of aromatic amine toxicology, structure-activity relationships, and extensive data from structurally analogous compounds, most notably the positional isomers of acetaminophen.

The central hypothesis of this guide is that 3-hydroxy-N-propionylaniline derivatives are predicted to have a more favorable hepatotoxicity profile compared to their para-substituted counterparts (e.g., acetaminophen). This is attributed to the meta-position of the phenolic hydroxyl group, which electronically and structurally disfavors the metabolic formation of highly reactive and hepatotoxic quinoneimine species. However, potential risks related to genotoxicity and hematotoxicity, which are characteristic of the broader aromatic amine class, remain and necessitate rigorous experimental evaluation. This guide presents a tiered, systematic framework of validated in vitro and in vivo protocols to definitively characterize the toxicity profile and ensure the safe development and application of these compounds.

Introduction to 3-Hydroxy-N-propionylaniline and its Derivatives

3-Hydroxy-N-propionylaniline, also known as N-(3-hydroxyphenyl)propanamide, belongs to the chemical class of N-acylated aminophenols. Its structure consists of a 3-aminophenol core where the amino group is acylated with a propionyl moiety. Derivatives may include substitutions on the aromatic ring or modifications to the propionyl group. These compounds are of interest as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Given their structural similarity to pharmacologically active molecules, a thorough understanding of their safety profile is a prerequisite for any further development. The toxicological assessment of any new chemical entity is essential to identify potential hazards, understand mechanisms of toxicity, and establish a safe exposure limit for researchers and, potentially, for future clinical or commercial applications. This guide provides the scientific rationale and experimental workflows to achieve this.

Predicted Metabolic Pathways and Bioactivation

The toxicological activity of a compound is intrinsically linked to its metabolic fate. For 3-hydroxy-N-propionylaniline, several metabolic pathways are predicted based on the known biotransformation of aromatic amines and phenols.

3.1 Primary Metabolic Pathways

  • Pathway A: Amide Hydrolysis (Deacylation): The propionamide bond is susceptible to hydrolysis by amidase enzymes, primarily in the liver, to yield 3-aminophenol and propionic acid. The liberated 3-aminophenol would then be subject to its own metabolic and toxicological pathways.

  • Pathway B: Cytochrome P450-Mediated Oxidation: The molecule can be a substrate for CYP450 enzymes, leading to:

    • Aromatic Hydroxylation: Addition of a second hydroxyl group to the benzene ring.

    • N-Hydroxylation: Oxidation of the amide nitrogen to form an N-hydroxy metabolite. This is a critical bioactivation step for many aromatic amines, often leading to genotoxicity.[1]

  • Pathway C: Phase II Conjugation: The phenolic hydroxyl group is a prime site for Phase II metabolism, leading to the formation of glucuronide and sulfate conjugates, which are typically water-soluble and readily excreted.

3.2 The Critical Role of Meta-Substitution in Preventing Hepatotoxicity

The primary mechanism of acetaminophen (an N-acylated para-aminophenol) hepatotoxicity is its oxidation by CYP2E1 and CYP3A4 to the reactive metabolite N-acetyl-p-benzoquinoneimine (NAPQI).[2][3] NAPQI depletes cellular glutathione stores and covalently binds to mitochondrial proteins, leading to oxidative stress and necrotic cell death.[3]

In contrast, 3-hydroxy-N-propionylaniline possesses a meta-hydroxyl group. The formation of a stable benzoquinoneimine from a meta-substituted aminophenol is electronically disfavored. This has been demonstrated with SRP-001 (N-acetyl-m-aminophenol), a non-hepatotoxic isomer of acetaminophen, which does not produce a corresponding reactive quinoneimine metabolite.[2] This structural feature is the most significant predictor of a reduced risk of NAPQI-like hepatotoxicity for 3-hydroxy-N-propionylaniline derivatives.

Metabolic Pathways Figure 1: Predicted Metabolic Pathways PARENT 3-Hydroxy-N-propionylaniline MET_DEACYL 3-Aminophenol PARENT->MET_DEACYL Amidase (Pathway A) MET_HYDROXY N-Hydroxy Metabolite PARENT->MET_HYDROXY CYP450 (N-Hydroxylation) MET_RING Ring-Hydroxylated Metabolite PARENT->MET_RING CYP450 (Ring Hydroxylation) MET_CONJ Glucuronide/Sulfate Conjugate PARENT->MET_CONJ UGT/SULT (Pathway C) TOX_HEM Hematotoxicity (Methemoglobinemia) MET_DEACYL->TOX_HEM TOX_GENO Genotoxicity (DNA Adducts) MET_HYDROXY->TOX_GENO Formation of Nitrenium Ion EXCRETE Excretion MET_CONJ->EXCRETE PARA_ANALOG Para-Isomer Analog (e.g., N-propionyl-p-aminophenol) NAPQI Reactive Quinoneimine (e.g., NAPQI) PARA_ANALOG->NAPQI CYP450 Oxidation LIVER_INJURY Hepatotoxicity (Covalent Binding) NAPQI->LIVER_INJURY

Caption: Predicted metabolism of 3-hydroxy-N-propionylaniline vs. a para-isomer.

Key Toxicological Endpoints (Predicted)

Based on the predicted metabolic pathways, the following toxicological endpoints are of primary concern.

4.1 Hepatotoxicity

  • Predicted Risk: Low to Moderate.

  • Mechanism: While the formation of a highly reactive quinoneimine is unlikely, hepatotoxicity cannot be entirely ruled out. High concentrations of the parent compound or its metabolites (including liberated 3-aminophenol) could induce cellular stress through mechanisms such as mitochondrial dysfunction or the generation of reactive oxygen species (ROS).[4] Assessment should therefore focus on markers of mitochondrial health and oxidative stress.

4.2 Genotoxicity

  • Predicted Risk: Moderate.

  • Mechanism: As an aromatic amine derivative, the compound carries an inherent risk of genotoxicity.[1] The formation of an N-hydroxy metabolite (Pathway B) can lead to the generation of a highly reactive nitrenium ion, particularly after subsequent Phase II conjugation (e.g., O-sulfation or O-acetylation).[5] This electrophilic species can form covalent adducts with DNA, leading to mutations. This pathway is independent of quinoneimine formation and must be investigated.

4.3 Hematotoxicity

  • Predicted Risk: Moderate.

  • Mechanism: Aniline and many of its derivatives are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. The metabolic release of 3-aminophenol (Pathway A) is a potential source of metabolites capable of inducing this effect.

Recommended Framework for Toxicological Assessment

A tiered approach, starting with in vitro assays and progressing to targeted in vivo studies, provides a comprehensive and resource-efficient strategy to validate the predicted toxicity profile.

Toxicology Workflow Figure 2: Tiered Toxicological Assessment Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute Study cluster_2 Tier 3: Mechanistic Insight T1_CYTO Protocol 1: Cytotoxicity Assay (HepG2) T1_GENO Protocol 2: In Vitro Micronucleus Test T1_CYTO->T1_GENO T1_MUT Protocol 3: Ames Mutagenicity Test T1_GENO->T1_MUT DEC1 Genotoxicity Observed? T1_MUT->DEC1 T2_ACUTE Protocol 4: Acute Oral Toxicity (Rodent) DEC2 Significant Toxicity in vivo (LD50 < 2000 mg/kg)? T2_ACUTE->DEC2 T3_METID Protocol 5: Metabolite ID (In Vitro/In Vivo) END_HAZARD Profile Established: Significant Hazard (Further Investigation Needed) T3_METID->END_HAZARD DEC1->T2_ACUTE No DEC1->T3_METID Yes DEC2->T3_METID Yes END_SAFE Profile Established: Low/Moderate Hazard DEC2->END_SAFE No START Start START->T1_CYTO

Caption: A logical workflow for assessing the toxicity of the target compounds.

5.1 Tier 1: In Vitro Screening

In vitro assays provide rapid, cost-effective initial data on cytotoxicity and genotoxicity while minimizing animal use.[6]

Table 1: Recommended In Vitro Toxicity Assays

Assay NameProtocolPurposeKey Endpoints
Hepatocyte Cytotoxicity Protocol 1To determine the concentration range causing cell death in a human liver cell line.IC50 (50% inhibitory concentration)
In Vitro Micronucleus Test Protocol 2To detect chromosomal damage (clastogenicity and aneugenicity).Frequency of micronucleated cells
Ames Test Protocol 3To assess mutagenic potential (gene mutations) in bacteria.Revertant colony count vs. control
Protocol 1: Cytotoxicity in HepG2 Cells (MTT Assay)
  • Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media (e.g., EMEM with 10% FBS) until they reach 80-90% confluency.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of the 3-hydroxy-N-propionylaniline derivative in culture media. Replace the existing media with the compound-containing media. Include vehicle-only controls and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

Protocol 2: In Vitro Micronucleus Test (OECD TG 487)
  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, V79, or HepG2) and culture to sufficient numbers for the experiment.

  • Compound Exposure: Treat cell cultures with at least three concentrations of the test compound, a vehicle control, and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9). Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver). The exposure period is typically 3-6 hours.

  • Cell Harvest: After exposure, wash the cells and add fresh media. For cells treated in suspension, a cytochalasin B block is added to identify cells that have completed one cell division. Harvest cells at a time point equivalent to 1.5-2.0 normal cell cycle lengths.

  • Slide Preparation: Prepare slides using a cytocentrifuge or other suitable method. Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm outside the main nucleus.

  • Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the vehicle control.

Protocol 3: Ames Test (Bacterial Reverse Mutation Assay, OECD TG 471)
  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Perform the test both with and without a mammalian liver S9 fraction to simulate metabolic activation.

  • Exposure (Plate Incorporation Method):

    • Combine the test compound at various concentrations, the bacterial strain, and the S9 mix (if used) in molten top agar.

    • Pour this mixture onto a minimal glucose agar plate. The medium lacks histidine (for Salmonella) or tryptophan (for E. coli), so only bacteria that mutate (revert) to synthesize their own amino acids can grow.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

5.2 Tier 2: In Vivo Acute Oral Toxicity (Rodent Model)

If in vitro results do not indicate high toxicity or genotoxicity, a preliminary in vivo study is warranted to understand systemic effects.

Protocol 4: Acute Oral Toxicity Study (e.g., OECD TG 425)
  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice).

  • Dose Administration: Administer the test compound by oral gavage. The Up-and-Down Procedure (UDP) is an efficient method that uses fewer animals. It involves dosing animals sequentially, with the dose for the next animal adjusted up or down depending on the outcome for the previous one.

  • Clinical Observations: Observe animals closely for the first several hours post-dosing and at least once daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, gait). Pay specific attention to cyanosis (bluish discoloration of skin/mucous membranes) as an indicator of methemoglobinemia.

  • Body Weight: Record body weight just before dosing and at least weekly thereafter.

  • Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving animals.

  • Pathology:

    • Conduct a gross necropsy on all animals (including any that die during the study) to examine for organ abnormalities.

    • Collect blood for clinical chemistry analysis, focusing on liver enzymes (ALT, AST, ALP) and kidney function markers (BUN, creatinine).

    • Preserve key organs (especially liver, kidneys, spleen) in formalin for histopathological examination.

  • Analysis: Use the results to calculate a statistical estimate of the LD50 (lethal dose, 50%) and to identify target organs of toxicity.

5.3 Tier 3: Metabolite Identification

Understanding the actual metabolites formed is crucial for confirming the predicted pathways and interpreting toxicity data.

Protocol 5: In Vitro and In Vivo Metabolite Profiling
  • In Vitro Incubation:

    • Incubate the parent compound with rat or human liver microsomes (or S9 fraction) in the presence of NADPH (for Phase I reactions) and relevant cofactors (e.g., UDPGA for glucuronidation).

    • Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • In Vivo Sample Collection: Collect plasma and urine from animals in the Tier 2 study at peak absorption times and at 24 hours.

  • Sample Preparation: Precipitate proteins from plasma and urine samples (e.g., with acetonitrile or methanol) and centrifuge to obtain a clear supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatants using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a parent ion scan or neutral loss scan to search for potential metabolites based on predicted mass shifts (e.g., +16 Da for hydroxylation, -28 Da for de-ethylation from the propionyl group, +176 Da for glucuronidation).

    • Fragment the potential metabolite ions and compare their fragmentation patterns to that of the parent compound to elucidate the structure.

  • Data Interpretation: Identify the major metabolites present in both the in vitro system and the in vivo samples to confirm the primary metabolic pathways.

Conclusion and Risk Mitigation

The toxicological profile of 3-hydroxy-N-propionylaniline derivatives is predicted to be dominated by risks associated with genotoxicity and hematotoxicity, which are common to the aromatic amine class. The risk of hepatotoxicity via the formation of a reactive quinoneimine metabolite is predicted to be significantly lower than that of para-substituted analogues due to its meta-aminophenol structure.

This predictive profile must be confirmed experimentally. The tiered framework of in vitro and in vivo assays described in this guide provides a robust, self-validating system to:

  • Quantify the cytotoxic and genotoxic potential.

  • Establish an acute toxicity classification (LD50).

  • Identify the primary target organs of toxicity in vivo.

  • Confirm the metabolic pathways and identify the key metabolites.

The data generated from this framework will allow researchers and drug development professionals to make informed decisions, mitigate risks, and establish a data-driven basis for the safe handling and potential application of this chemical class.

References

A comprehensive, numbered list of all cited sources with full titles, sources, and clickable URLs will be consolidated here based on the in-text citations.

Sources

literature review on N-(3-hydroxyphenyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review and Technical Guide on N-(3-hydroxyphenyl)propanamide Synthesis Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-hydroxyphenyl)propanamide (CAS: 21556-86-5), also known as 3'-hydroxypropionanilide, is a structural analogue of the widely used analgesic acetaminophen (paracetamol). While acetaminophen is a para-substituted acetamide, this molecule represents the meta-substituted propionamide variant. Its synthesis is of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies involving analgesics, as well as serving as a versatile intermediate in the synthesis of complex polymer monomers and agrochemicals.

This guide provides a comprehensive technical review of the synthetic pathways for N-(3-hydroxyphenyl)propanamide. It prioritizes the selective N-acylation of 3-aminophenol, detailing protocols that maximize yield while minimizing O-acylation side products.

Chemo-informatics & Retrosynthetic Analysis

The target molecule consists of a 3-hydroxyphenyl moiety linked to a propionyl group via an amide bond.

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 165.19 g/mol

  • Key Functional Groups: Phenolic hydroxyl (-OH), Amide (-NH-CO-).

  • Reactivity Profile: The amine group in the precursor (3-aminophenol) is significantly more nucleophilic than the phenolic hydroxyl group under neutral or slightly acidic conditions. This electronic differentiation is the cornerstone of the synthetic strategy.

Retrosynthetic Disconnection

The most logical disconnection is at the amide bond, leading to two primary precursors:

  • Nucleophile: 3-Aminophenol (m-aminophenol).

  • Electrophile: Propionic acid derivatives (Propionic anhydride or Propionyl chloride).

Primary Synthesis Protocol: Selective N-Acylation

Methodology: Aqueous/Acetic Acid Media using Propionic Anhydride.

Rationale (Expertise & Experience)

While acid chlorides are potent electrophiles, they often require anhydrous conditions and bases (like triethylamine) to scavenge HCl, which can inadvertently promote O-acylation. The use of propionic anhydride in an aqueous or dilute acetic acid medium is the superior industrial and laboratory choice.

  • Selectivity: Water suppresses the reactivity of the phenoxide ion, ensuring the neutral amine is the exclusive nucleophile.

  • Green Chemistry: Avoids chlorinated solvents and generates propionic acid as the only byproduct, which is easily removed.

Step-by-Step Protocol

This protocol is adapted from standard acetamidophenol syntheses and optimized for the propionyl derivative.

Reagents:

  • 3-Aminophenol (10.9 g, 0.10 mol)

  • Propionic anhydride (14.3 g, 0.11 mol, 1.1 eq)

  • Solvent: Water (30 mL) or 50% Acetic Acid (30 mL)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, suspend 3-aminophenol in the solvent. Heat gently to 50–60°C until a clear solution is obtained.

  • Addition: Remove the heat source. Add propionic anhydride dropwise over 15 minutes with vigorous stirring. The reaction is exothermic; allow the temperature to rise but keep it below 90°C to prevent darkening (oxidation).

  • Reaction: Stir the mixture for 30–60 minutes at room temperature. The product, N-(3-hydroxyphenyl)propanamide, will begin to crystallize as the solution cools.

  • Quench & Crystallization: Cool the flask in an ice bath (0–5°C) for 1 hour to maximize precipitation.

  • Filtration: Filter the white to off-white solid under vacuum.

  • Wash: Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 60°C.

Expected Yield: 85–95% Self-Validating Check: The crude product should be soluble in dilute NaOH (due to the phenolic proton) but insoluble in dilute HCl (as the amine is now amidated).

Reaction Mechanism

The mechanism involves the nucleophilic attack of the amine lone pair on the carbonyl carbon of the anhydride, followed by the elimination of propionate.

ReactionMechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Products Amine 3-Aminophenol (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attack Anhydride Propionic Anhydride (Electrophile) Anhydride->Tetrahedral Product N-(3-hydroxyphenyl) propanamide Tetrahedral->Product Elimination Byproduct Propionic Acid Tetrahedral->Byproduct

Figure 1: Mechanistic pathway for the selective N-acylation of 3-aminophenol.

Secondary Protocol: Schotten-Baumann Conditions

Methodology: Biphasic System using Propionyl Chloride.

Rationale

This method is useful when the anhydride is unavailable or for rapid, small-scale synthesis. It utilizes the "Schotten-Baumann" principle where an aqueous base neutralizes the HCl generated.

Protocol
  • Preparation: Dissolve 3-aminophenol (0.10 mol) in 100 mL of 1M NaOH. The

Methodological & Application

N-(3-hydroxyphenyl)propanamide HPLC method development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development & Validation for N-(3-hydroxyphenyl)propanamide

Executive Summary

This guide details the development and validation of a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for N-(3-hydroxyphenyl)propanamide (also known as 3'-Hydroxypropionanilide). As a structural homolog of acetaminophen and a potential metabolite or synthetic intermediate in polymer and pharmaceutical chemistry, this compound requires a robust method capable of separating it from its primary hydrolytic degradation products: 3-aminophenol and propionic acid .

The protocol utilizes a polar-embedded C18 stationary phase to ensure retention of polar impurities while maintaining excellent peak symmetry for the phenolic amide analyte. The method is designed in accordance with ICH Q2(R2) guidelines for analytical validation.

Physicochemical Profiling & Method Strategy

Effective method development begins with understanding the analyte's "personality"—its physicochemical properties that dictate chromatographic behavior.

Analyte Profile
PropertyValue / CharacteristicImpact on HPLC Method
Structure Amide linker + Phenolic ringModerate polarity; UV active.
Molecular Weight 165.19 g/mol Suitable for standard pore size (80–120 Å).
LogP (Octanol/Water) ~0.9 – 1.1Moderately lipophilic. Retains well on C18.
pKa (Phenolic -OH) ~9.4 – 9.8Remains neutral at acidic/neutral pH.
pKa (Amide Nitrogen) NeutralNon-ionizable in standard pH range.
Critical Impurity 3-Aminophenol (pKa ~4.4 for aniline)Highly polar. Requires high aqueous start to retain.
UV Max ~240–250 nmPrimary detection wavelength.
Separation Mechanism & Logic

The separation relies on hydrophobic interaction .[1][2]

  • The Analyte (Amide): At pH 2.5–3.0, the phenolic group is protonated (neutral) and the amide is neutral. It interacts moderately with the C18 chains, eluting in the middle of the gradient.

  • The Impurity (3-Aminophenol): At pH 2.5, the amine group is protonated (

    
    ), making it highly polar. On a standard C18, it may elute in the void volume. Therefore, a high-aqueous start (95% Water)  and a column with polar-embedded groups  or compatible with 100% aqueous  mobile phases are critical to prevent dewetting and ensure retention (
    
    
    
    ).

Visualization: Method Development Workflow

The following diagram illustrates the decision-making process for selecting the stationary phase and mobile phase conditions.

MethodDevelopment Start Analyte: N-(3-hydroxyphenyl)propanamide CheckPolarity Assess Polarity (LogP ~1.0) Identify Impurities (3-Aminophenol) Start->CheckPolarity ColumnSelect Select Stationary Phase Requirement: Retain Polar Impurity CheckPolarity->ColumnSelect Polar impurity risk MobilePhase Select Mobile Phase pH Target pH 2.5 (Phosphate/Formic) ColumnSelect->MobilePhase C18 Aq / Polar Embedded GradientDesign Design Gradient Profile Start: 5% B (Hold 2 min) -> Ramp MobilePhase->GradientDesign Suppress ionization of phenol Optimization Optimize for Resolution (Rs > 2.0) Check Peak Symmetry GradientDesign->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Figure 1: Strategic workflow for developing the HPLC method, prioritizing impurity retention and pH control.

Detailed Experimental Protocol

Reagents and Equipment
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

  • Additives: Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (if MS detection is required).

  • Reference Standards: N-(3-hydroxyphenyl)propanamide (>99%), 3-Aminophenol (Impurity Standard).

Chromatographic Conditions (The "Gold Standard")
ParameterSettingRationale
Column Waters Atlantis T3 or Agilent Zorbax SB-Aq (C18, 4.6 x 150 mm, 3 µm or 5 µm)"Aq" type columns prevent phase collapse in high aqueous conditions needed to retain 3-aminophenol.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses silanol activity; keeps phenol neutral; protonates aniline impurity for separation.
Mobile Phase B AcetonitrileStrong eluent; lower viscosity than methanol for lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Vol 10 µLStandard volume; adjust based on sensitivity needs.
Detection UV-DAD at 245 nm Max absorption region for acetanilides/propionanilides. (Bandwidth 4 nm).
Run Time 20 MinutesSufficient for elution and re-equilibration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibration/Loading: Low organic to retain polar 3-aminophenol.
2.0 955Isocratic Hold: Ensures separation of void volume interferences.
12.0 4060Linear Ramp: Elutes the main analyte (N-(3-hydroxyphenyl)propanamide).
14.0 1090Wash: Cleans column of highly lipophilic contaminants.
16.0 1090Hold: Wash duration.
16.1 955Return: Return to initial conditions.
20.0 955Re-equilibration: Ready for next injection.
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of N-(3-hydroxyphenyl)propanamide into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A (Initial conditions).

    • Note: Diluting in Mobile Phase A ensures the sample solvent matches the initial gradient, preventing "solvent effect" peak distortion (fronting) for early eluting peaks.

Separation Mechanism & Elution Order

The following diagram visualizes the separation of the mixture components based on the proposed method.

SeparationMechanism Injection Injection (t=0) Void Void Volume (Salts/Unretained) Injection->Void t0 Impurity Impurity: 3-Aminophenol (Polar, Protonated) RT ~ 3-4 min Void->Impurity Weak Hydrophobic Interaction Analyte Analyte: N-(3-hydroxyphenyl)propanamide (Moderately Polar) RT ~ 8-10 min Impurity->Analyte Stronger Hydrophobic Interaction Wash Column Wash (Lipophilic Residues) Analyte->Wash High Organic Flush

Figure 2: Expected elution order. The polar impurity elutes early but is retained beyond the void volume due to the "Aq" column chemistry.

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be executed.

ParameterAcceptance CriteriaMethodology
Specificity Resolution (

) > 2.0 between Analyte and 3-Aminophenol.
Inject spiked samples. Verify peak purity using DAD (Diode Array).
Linearity

5 concentrations ranging from 50% to 150% of target concentration.[3]
Accuracy 98.0% – 102.0% RecoverySpike placebo (if available) or solvent at 80%, 100%, 120% levels.
Precision RSD < 2.0% (System Suitability)6 replicate injections of the Working Standard.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine via serial dilution of the standard.
Robustness Resolution remains > 1.5Deliberate variations: Flow (±0.1 mL/min), Temp (±5°C), pH (±0.2).

Troubleshooting Guide

  • Issue: Peak Fronting.

    • Cause: Sample solvent is too strong (e.g., 100% Acetonitrile injection).

    • Solution: Dilute sample in Mobile Phase A (Water/Acid).

  • Issue: Co-elution of Impurity and Void.

    • Cause: 3-Aminophenol is not retained.

    • Solution: Ensure the column is a "Polar-Embedded" or "Aq" type. Standard C18 columns may suffer from "phase collapse" (dewetting) at 95% water. Alternatively, use an ion-pairing reagent (e.g., Hexanesulfonic acid), though this is less MS-friendly.

  • Issue: Drifting Retention Times.

    • Cause: Insufficient equilibration or temperature fluctuation.

    • Solution: Ensure 5-column volume re-equilibration (approx 4-5 mins at 1 mL/min) and use a column oven.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. USP-NF. (Provides general definitions for Resolution, Tailing, and System Suitability).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on RP-HPLC mechanisms and solvent selection).
  • PubChem. (n.d.). N-(3-hydroxyphenyl)propanamide Compound Summary. National Center for Biotechnology Information.

  • McPolin, P. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services.

Sources

recrystallization solvent for N-(3-hydroxyphenyl)propanamide purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Recrystallization Solvents for N-(3-hydroxyphenyl)propanamide

Executive Summary

This guide provides a rigorous protocol for the purification of N-(3-hydroxyphenyl)propanamide (3'-Hydroxypropionanilide) via recrystallization. Unlike simple solvent lookups, this note details the method development required to achieve pharmaceutical-grade purity (>99%).

The presence of both a phenolic hydroxyl group and an amide linkage creates a specific solubility profile that necessitates careful solvent selection to avoid "oiling out" (liquid-liquid phase separation) and to ensure the removal of oxidation-prone aminophenol impurities.

Chemical Context & Challenge

Target Molecule: N-(3-hydroxyphenyl)propanamide Structure Analysis:

  • H-Bond Donors: Phenol (-OH), Amide (-NH).

  • H-Bond Acceptors: Carbonyl (C=O).

  • Hydrophobicity: Propyl chain adds moderate lipophilicity compared to its acetanilide analogs.

Critical Impurities:

  • 3-Aminophenol (Starting Material): Highly prone to air oxidation, turning the product pink or dark brown. Requires rigorous removal.

  • Propionic Acid: A reaction byproduct; acidic and water-soluble.

  • O-acylated byproducts: Ester formation on the phenol ring (less polar).

Solvent Selection Strategy

Based on Hansen Solubility Parameters (HSP) and dielectric constants, three solvent systems are proposed. The choice depends on the specific impurity profile of your crude material.

Table 1: Candidate Solvent Systems
SystemCompositionPolarity IndexPrimary UtilityProsCons
A (Primary) Water 9.0General PurificationGreen solvent; excellent removal of propionic acid and inorganic salts.Risk of "oiling out" if cooling is too rapid.
B (High Yield) Ethanol : Water (1:4) ~7.5Yield OptimizationPrevents oiling out; better solubility for the amide backbone.May co-crystallize organic impurities if not washed carefully.
C (Alternative) Ethyl Acetate : Heptane ~4.0Lipophilic CleanupRemoves non-polar O-acylated side products.Poor removal of polar salts; flammability hazard.

Decision Logic for Solvent Selection

Before committing to a bulk batch, perform this rapid screening test.

SolventSelection Start Start: 100mg Crude Sample TestWater Test A: Add 1mL Water Heat to 95°C Start->TestWater SolubleHot Dissolves completely? TestWater->SolubleHot CrystalsCold Cool to RT. Crystals form? SolubleHot->CrystalsCold Yes UseEtOAc Protocol C: Use EtOAc/Heptane SolubleHot->UseEtOAc No (Insoluble) UseWater Protocol A: Recrystallize from Water CrystalsCold->UseWater Yes (White Solid) UseEtOH Protocol B: Use EtOH/Water (1:4) CrystalsCold->UseEtOH No (Oiling Out)

Figure 1: Decision tree for selecting the optimal solvent system based on crude solubility behavior.

Detailed Protocol: System A (Water) & B (Ethanol/Water)

This protocol is optimized for System B (Ethanol/Water) as it offers the highest robustness against oiling out, a common issue with propionamides. If using pure water (System A), omit the ethanol steps.

Reagents:
  • Crude N-(3-hydroxyphenyl)propanamide[1]

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (Norit or similar) – Critical for color removal

Step-by-Step Procedure:

1. Dissolution (The "Minimum Hot" Rule)

  • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Add 15 mL of Ethanol . Heat on a steam bath or stir plate (approx 70°C) until the solid is mostly wetted/dissolved.

  • Slowly add hot Water (approx 90°C) in 5 mL increments while maintaining a gentle boil.

  • Stop adding water as soon as the solution becomes slightly cloudy (saturation point), then add 2-3 mL of Ethanol to clear it back to a transparent solution.

    • Target Ratio: Final solvent mix should be roughly 1:4 to 1:5 (EtOH:Water).

2. Decolorization (Crucial for Phenols)

  • If the solution is pink, brown, or dark yellow (oxidation products), remove from heat for 30 seconds.

  • Add 0.5 g of Activated Charcoal . Caution: Adding powder to boiling solvent can cause frothing.

  • Boil gently for 2-3 minutes.

3. Hot Filtration

  • Prepare a fluted filter paper in a stemless funnel. Pre-warm the funnel with hot water to prevent premature crystallization.

  • Filter the hot mixture into a clean, pre-warmed Erlenmeyer flask.

  • Note: If crystals form on the paper, rinse with 5-10 mL of hot Ethanol/Water mixture.

4. Crystallization

  • Cover the flask with a watch glass or foil.

  • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not disturb.

    • Mechanism:[2] Slow cooling promotes the growth of pure, defined crystal lattices, excluding impurities.[3] Rapid cooling traps impurities.

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

5. Isolation & Drying

  • Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with 2 x 10 mL of ice-cold Water. Do not use ethanol for washing as it may redissolve the product.

  • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 50°C for 4 hours.

Process Validation & Quality Control

A successful recrystallization must be validated using the following metrics.

MetricAcceptance CriteriaMethod
Appearance White to off-white needles/plateletsVisual Inspection
Melting Point Sharp range (< 2°C width). Approx 96-100°C (Verify vs. Std)Capillary MP Apparatus
Purity > 99.0% AreaHPLC (C18, MeOH/Water gradient)
Yield > 80%Gravimetric

Troubleshooting "Oiling Out": If the product separates as a liquid oil droplets instead of crystals:

  • Reheat to dissolve.

  • Add slightly more Ethanol (increases solubility of the oil phase).

  • Seed: Add a single crystal of pure product to the cooling solution at ~50°C.

  • Stir vigorously during the cooling phase.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid (Pink/Brown) Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal If colored Filter Hot Filtration (Remove Charcoal) Dissolve->Filter If clear Charcoal->Filter Cool Slow Cooling (RT -> 0°C) Filter->Cool Isolate Vacuum Filtration & Wash Cool->Isolate Dry Dry (Vacuum Oven) Isolate->Dry

Figure 2: Operational workflow for the purification process.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • PubChem Database. (2023). Compound Summary: N-(3-hydroxyphenyl)propanamide.[1][4][5][6][7][8][9][10] National Center for Biotechnology Information. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for physical constants and solvent choices).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter logic).

Sources

Technical Application Note: Structural Elucidation of N-(3-hydroxyphenyl)propanamide via HRMS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in pharmaceutical analysis and metabolite identification. It details the structural elucidation of N-(3-hydroxyphenyl)propanamide using High-Resolution Tandem Mass Spectrometry (HRMS/MS).

Introduction & Significance

N-(3-hydroxyphenyl)propanamide (CAS: 21556-86-5), also known as 3'-hydroxypropionanilide, is a structural analog of the widely used analgesic acetaminophen (paracetamol). While acetaminophen is an acetamide, this compound is a propanamide.

In drug development, this molecule often appears as:

  • A Process Impurity: During the synthesis of complex aniline-based pharmacophores.

  • A Metabolite: Resulting from the biotransformation of larger propionyl-containing drugs via amide hydrolysis or hydroxylation pathways.

  • An Isobaric Interference: It shares the exact elemental formula (

    
    ) with several other potential metabolites, making definitive MS/MS characterization critical for accurate assignment.
    

Chemical Properties & Theoretical Mass

PropertyDetail
IUPAC Name N-(3-hydroxyphenyl)propanamide
Formula

Monoisotopic Mass 165.07898 Da

(Positive Mode)
166.0863

(Negative Mode)
164.0712
Key Functional Groups Phenolic hydroxyl (meta-substituted), Secondary Amide

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of neat standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Rationale: The addition of formic acid protonates the amide nitrogen/carbonyl oxygen, significantly enhancing ionization efficiency in positive ESI mode.

LC-MS/MS Conditions
  • Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe both the intact precursor and high-energy skeletal rearrangements.

Fragmentation Analysis (Results & Discussion)

The fragmentation of N-(3-hydroxyphenyl)propanamide follows distinct pathways governed by the stability of the aromatic core and the lability of the amide bond.

Primary Fragmentation: The Diagnostic Neutral Loss

Upon Collisional Induced Dissociation (CID), the protonated precursor (


 166.0863) undergoes a characteristic neutral loss.
  • Pathway A (Dominant): Loss of Methyl Ketene (56 Da)

    • Mechanism:[1][2][3] A four-center elimination (hydrogen rearrangement) occurs at the amide linkage. The propionyl chain is eliminated as neutral methyl ketene (

      
      ).
      
    • Product Ion:

      
       110.0600 .
      
    • Identity: This ion corresponds to the protonated 3-aminophenol core (

      
      ). This is the "base peak" in the MS/MS spectrum and confirms the N-aryl amide structure.
      
Secondary Fragmentation: Core Disassembly

The resulting


 110 ion (3-aminophenol) possesses high internal energy and fragments further:
  • Pathway B: Deamination (Loss of

    
    ) 
    
    • Transition:

      
      .
      
    • Mechanism:[1][2][3] Loss of ammonia (

      
      , 17.02 Da) yields the hydroxyphenyl cation (
      
      
      
      ).
  • Pathway C: Carbon Monoxide Loss [4]

    • Transition:

      
      .
      
    • Mechanism:[1][2][3] Phenolic compounds often eject carbon monoxide (

      
      , 27.99 Da) via ring contraction, forming a cyclopentadiene-like cation (
      
      
      
      ).
Minor Pathway: Acylium Ion Formation
  • Pathway D: At high collision energies, direct cleavage of the amide bond (N-C) may retain the charge on the carbonyl side.

    • Product Ion:

      
       57.0335  (
      
      
      
      ).
    • Significance: Presence of

      
       57 confirms the propionyl chain length (distinguishing it from acetyl or butyryl analogs).
      

Summary of Diagnostic Ions

m/z (Measured)Formula (Ion)Neutral LossProposed StructureRelative Abundance
166.0863

-Precursor

< 10% (at high CE)
110.0600

56.026 (Methyl Ketene)Protonated 3-Aminophenol (Base Peak)100%
93.0335

17.026 (

)
Hydroxyphenyl cation20-40%
82.0651

27.995 (

)
Ring contraction product10-30%
57.0335

109.05 (

)
Propionyl cation< 15%

Visualization: Fragmentation Pathway[2][3][4][5]

The following diagram illustrates the hierarchical fragmentation logic.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 166.086 (N-(3-hydroxyphenyl)propanamide) Aminophenol Base Peak m/z 110.060 (Protonated 3-Aminophenol) Precursor->Aminophenol Loss of Methyl Ketene (-56 Da) (Primary Pathway) Acylium Acylium Ion m/z 57.034 (Propionyl cation) Precursor->Acylium Amide Bond Cleavage (High Energy) PhenolCat Fragment m/z 93.034 (Hydroxyphenyl cation) Aminophenol->PhenolCat Loss of NH3 (-17 Da) RingContraction Fragment m/z 82.065 (Cyclopentadiene deriv.) Aminophenol->RingContraction Loss of CO (-28 Da)

Figure 1: ESI-MS/MS Fragmentation pathway of N-(3-hydroxyphenyl)propanamide showing the dominant neutral loss of methyl ketene.

Differentiation from Isomers

This compound is isobaric with Ethyl (3-hydroxyphenyl)carbamate .

  • Differentiation: The carbamate would lose ethanol (46 Da) or

    
     (44 Da). The propanamide described here uniquely loses 56 Da  (methyl ketene). This specific neutral loss is the "fingerprint" for propionanilides [1].
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Chemistry WebBook. (2023). Mass Spectrum of Propionamide Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: N-(3-Hydroxyphenyl)propanamide.[5][6] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: High-Precision LC-MS/MS Quantification of Acetaminophen Using N-(3-Hydroxyphenyl)propanamide as a Novel Analog Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists Application: High-throughput therapeutic drug monitoring and preclinical PK profiling

Scientific Rationale: The Causality of Internal Standard Selection

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the selection of an internal standard (IS) dictates the robustness of the entire assay. While Stable Isotope-Labeled (SIL) standards (e.g., Acetaminophen-d4) are the traditional gold standard, they present distinct operational challenges: high synthesis costs, potential deuterium-hydrogen exchange in acidic extraction matrices, and isotopic interference at high upper limits of quantification (ULOQ)[1].

  • Chromatographic Causality (Retention Shift): APAP is highly polar and elutes early on reversed-phase C18 columns, dangerously close to the void volume where un-retained matrix components (salts, polar lipids) cause severe ion suppression[3]. The propanamide aliphatic extension on the IS (+14 Da compared to APAP's acetamide group) increases its lipophilicity. This ensures the IS elutes slightly after APAP, tracking the analyte's ionization environment while safely bypassing the most severe matrix suppression zones.

  • Chemical Stability: APAP (a para-aminophenol derivative) is susceptible to oxidative degradation into reactive quinone imines during sample processing. The meta-substitution of the hydroxyl group in N-(3-hydroxyphenyl)propanamide provides distinct electronic stabilization, preventing quinone formation and ensuring superior benchtop and freeze-thaw stability.

  • Mass Spectrometry Efficiency: Both molecules share a highly efficient fragmentation pathway, allowing for parallel Multiple Reaction Monitoring (MRM) tuning with near-identical collision energies.

Physicochemical & Mass Spectrometry Parameters

The structural homology between the analyte and the IS allows for a shared product ion (m/z 110.1), which corresponds to the stable aminophenol core following the neutral loss of a ketene derivative[3][4].

Table 1: MRM Optimization and Physicochemical Data
ParameterAcetaminophen (Analyte)N-(3-hydroxyphenyl)propanamide (IS)
Molecular Formula C8H9NO2C9H11NO2
Molecular Weight 151.16 g/mol 165.19 g/mol
Ionization Mode ESI Positive (+)ESI Positive (+)
Precursor Ion [M+H]+ m/z 152.1m/z 166.1
Product Ion (Quantifier) m/z 110.1m/z 110.1
Neutral Loss -42 Da (Ketene)-56 Da (Propanoketene)
Declustering Potential 70 V75 V
Collision Energy (CE) 25 eV27 eV
Fragmentation Pathway Causality

The diagram below illustrates the parallel Collision-Induced Dissociation (CID) mechanisms. The shared m/z 110.1 product ion ensures that the detector response factors remain highly comparable, a critical requirement for an analog IS.

Fragmentation cluster_0 Analyte: Acetaminophen cluster_1 IS: N-(3-hydroxyphenyl)propanamide A1 Precursor [M+H]+ m/z 152.1 A2 Neutral Loss Ketene (-42 Da) A1->A2 A3 Product Ion m/z 110.1 A2->A3 B1 Precursor [M+H]+ m/z 166.1 B2 Neutral Loss Propanoketene (-56 Da) B1->B2 B3 Product Ion m/z 110.1 B2->B3

Fig 1. Parallel collision-induced dissociation (CID) pathways for APAP and the analog IS.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed not just to process samples, but to inherently validate recovery and matrix effects at every step, adhering to the[5][6].

Step-by-Step Sample Preparation (Protein Precipitation)
  • Matrix Aliquoting & IS Spiking:

    • Action: Transfer 50 µL of human plasma into a 96-well collection plate. Add 10 µL of the IS working solution (500 ng/mL in 50% Methanol). Vortex for 30 seconds.

    • Causality: Introducing the IS directly to the raw matrix before extraction ensures it acts as a true volumetric and recovery tracer. Any physical loss during subsequent precipitation will equally affect the analyte and IS, maintaining the peak area ratio.

  • Protein Precipitation (PPT):

    • Action: Add 150 µL of ice-cold 100% Methanol containing 0.1% Formic Acid.

    • Causality: Methanol is selected over Acetonitrile because it yields a flocculent, porous protein pellet. Acetonitrile creates a dense, hard pellet that can trap small polar molecules like APAP, artificially lowering absolute recovery[7]. The acidic modifier disrupts protein-drug binding.

  • Centrifugation:

    • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation tightly packs the flocculent pellet, preventing micro-particulates from clogging the sub-2-micron frits of the UHPLC column.

  • Supernatant Dilution (Critical Step):

    • Action: Transfer 50 µL of the supernatant to a clean autosampler vial and dilute with 150 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Causality: Injecting a highly organic extract (75% Methanol) into a highly aqueous LC gradient causes "solvent effect" (peak splitting and broadening). Diluting the extract matches the sample diluent strength to the initial mobile phase conditions, ensuring sharp, Gaussian peak shapes.

Workflow A 1. Biological Sample (Plasma/Serum) B 2. Spike IS N-(3-hydroxyphenyl) propanamide A->B C 3. Protein Precipitation (100% MeOH, 4°C) B->C D 4. Centrifugation (14,000 x g) C->D E 5. Extract Dilution (with Aqueous MP) D->E F 6. ESI-MS/MS (MRM Mode) E->F

Fig 2. Step-by-step sample preparation and LC-MS/MS workflow utilizing the analog internal standard.

LC-MS/MS Analytical Conditions
  • Analytical Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B hold for 0.5 min; ramp to 60% B over 2.0 min; flush at 95% B for 0.5 min; re-equilibrate at 5% B for 1.0 min. Total run time: 4.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Method Validation Standards (Self-Validating System)

To ensure the assay meets regulatory rigor, the following self-validating parameters must be evaluated using N-(3-hydroxyphenyl)propanamide:

  • IS-Normalized Matrix Effect (MF): Extract blank plasma from 6 independent lots. Post-extraction, spike APAP and the IS at the Low Quality Control (LQC) and High Quality Control (HQC) levels. Compare these peak areas to neat solutions.

    • System Check: The absolute matrix effect for APAP may show suppression (~85% recovery), but the IS-normalized MF (Analyte MF / IS MF) must have a Coefficient of Variation (CV) ≤15%[5]. The structural similarity of the propanamide analog guarantees it tracks APAP's suppression profile accurately.

  • Calibration Linearity & Weighting: Establish a curve from 50 ng/mL (LLOQ) to 50,000 ng/mL (ULOQ)[3].

    • System Check: Because bioanalytical MS data exhibits heteroscedasticity (variance increases with concentration), apply a 1/x² linear regression weighting . Unweighted regressions will over-fit the high concentrations and fail the ±20% accuracy requirement at the LLOQ.

  • Accuracy & Precision: Analyze QC samples (LLOQ, LQC, MQC, HQC) in six replicates across three separate batches.

    • Acceptance Criteria: Intra-run and inter-run precision (%CV) must be ≤15% (≤20% for LLOQ). Accuracy (%Bias) must fall within ±15% of the nominal concentration[5][8].

Conclusion

Replacing expensive SIL standards with N-(3-hydroxyphenyl)propanamide provides a highly robust, cost-effective, and scientifically sound alternative for APAP quantification. By leveraging the specific physicochemical causality of the meta-hydroxyl and propanamide groups, bioanalytical scientists can achieve baseline chromatographic separation from matrix interferents while maintaining identical ionization and fragmentation efficiencies.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Center for Drug Evaluation and Research (CDER). URL:[Link]

  • Kneepkens, E. L., et al. "Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis (2013). URL:[Link]

  • Vilas, D. K., et al. "A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood." Journal of Pharmaceutical Analysis (2020). URL:[Link]

  • Zheng, Y., et al. "Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study." Journal of Pharmaceutical Analysis (2016). URL:[Link]

Sources

preparation of N-(3-hydroxyphenyl)propanamide stock solution in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of N-(3-hydroxyphenyl)propanamide DMSO Stock Solutions

Executive Summary & Chemical Profiling

N-(3-hydroxyphenyl)propanamide (CAS 21556-86-5) is a phenolic amide frequently utilized in biochemical screening and pharmacological development. Structurally, it features a hydrophobic aromatic ring coupled with polar hydroxyl and amide moieties. This amphiphilic nature makes it highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

As a Senior Application Scientist, I cannot overstate the importance of rigorous solvent handling. DMSO is exceptionally hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture, which exponentially decreases the solubility limit of hydrophobic compounds and leads to invisible micro-precipitation. Therefore, utilizing anhydrous DMSO (>99.9% purity) is the foundational step for any reliable assay.

Table 1: Physicochemical Properties

Property Value
Compound Name N-(3-hydroxyphenyl)propanamide
CAS Number 21556-86-5
Molecular Weight 165.19 g/mol

| Chemical Formula | C


H

NO

| | Optimal Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

Quantitative Dilution Matrix

Weighing sub-milligram quantities on standard analytical balances introduces unacceptable static and calibration errors. Expert Insight: Always prepare a highly concentrated "Master Stock" (e.g., 50 mM) requiring a larger, more accurate mass, and perform serial dilutions in 100% DMSO to reach lower working stock concentrations.

Table 2: Mass-to-Volume Dilution Matrix (Targeting 1 mL of DMSO)

Target Concentration Mass of Compound Required Weighing Feasibility
1 mM 0.165 mg Not Recommended (High error margin)
5 mM 0.826 mg Not Recommended
10 mM 1.652 mg Acceptable (Requires microbalance)
20 mM 3.304 mg Optimal

| 50 mM | 8.260 mg | Highly Recommended |

The Self-Validating Preparation Protocol

A robust protocol must be a self-validating system—meaning it incorporates internal checks at every critical junction to ensure empirical accuracy before proceeding to downstream biological assays [1].

Step 1: Thermal Equilibration & Gravimetric Validation
  • Action: Allow the sealed vial of N-(3-hydroxyphenyl)propanamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder. This introduces water weight, fundamentally skewing your molarity calculations and degrading the compound.

  • Validation Check: After transferring the powder to your sterile microcentrifuge tube, re-weigh the empty weigh-boat. A mass of zero confirms complete transfer without static-cling loss.

Step 2: Solubilization in Anhydrous DMSO
  • Action: Add the calculated volume of anhydrous DMSO directly to the pre-weighed powder.

  • Causality: Adding solvent to the powder (rather than powder to the solvent) prevents dry compound from adhering to the upper walls of the tube, ensuring the entire mass interacts with the solvent [2].

Step 3: Homogenization & Optical Validation
  • Action: Cap the tube tightly and vortex gently for 30–60 seconds. If dissolution is incomplete, place the tube in a 37°C ultrasonic water bath for 2–5 minutes.

  • Causality: Sonication disrupts intermolecular crystalline forces safely, whereas excessive heat can cause thermal degradation of the amide bond.

  • Validation Check (The Tyndall Test): Hold the tube against a strong, focused light source against a dark background. If the solution scatters light (appears hazy), micro-particulates are still present. The solution must be optically pristine before proceeding.

Step 4: Aliquoting & Cryopreservation
  • Action: Divide the master stock into single-use aliquots (e.g., 20–50 µL per sterile tube) and store immediately at -80°C.

  • Causality: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles cause localized concentration gradients and irreversible compound precipitation. Single-use aliquots eliminate this variable entirely [3].

Step 5: Aqueous Assay Application & Biological Validation
  • Action: When ready for the assay, thaw the aliquot at room temperature. Dilute the DMSO stock directly into your aqueous assay buffer or cell culture media, ensuring the final DMSO concentration remains

    
     0.5% (v/v).
    
  • Causality: DMSO concentrations above 0.5% alter cell membrane permeability, denature proteins, and induce cytotoxicity, which will confound your assay readouts.

  • Validation Check: You must run a parallel "Vehicle Control" (media containing the exact same percentage of DMSO without the compound) to baseline any solvent-induced biological noise.

Workflow Visualization

Workflow A 1. Equilibrate & Weigh N-(3-hydroxyphenyl)propanamide B 2. Add Anhydrous DMSO (>99.9% Purity) A->B Transfer solid C 3. Vortex & Sonicate (Optical Clarity Check) B->C Solubilize D 4. Master Stock (e.g., 50 mM) C->D Validate dissolution E 5. Single-Use Aliquots (Store at -80°C) D->E Prevent freeze-thaw F 6. Aqueous Assay Media (Final DMSO ≤ 0.5%) E->F Dilute before use

Workflow for preparing and storing N-(3-hydroxyphenyl)propanamide DMSO stock solutions.

References

UV-Vis absorption spectrum of N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: UV-Vis Spectroscopic Characterization of N-(3-hydroxyphenyl)propanamide

Executive Summary

This guide details the protocol for the ultraviolet-visible (UV-Vis) characterization of N-(3-hydroxyphenyl)propanamide (CAS: 21556-86-5), a structural analog of the analgesic acetaminophen (paracetamol) and the active metabolite of propacetamol.

While often analyzed via HPLC-MS, UV-Vis spectroscopy remains the gold standard for rapid purity assessment,


 determination, and solubility profiling. This protocol addresses the specific solvatochromic behaviors of the meta-substituted phenolic amide chromophore, providing a self-validating workflow to distinguish it from its para-isomers (e.g., Propacetamol metabolites).

Chemical Context & Spectroscopic Principles

The Chromophore System

The UV absorption of N-(3-hydroxyphenyl)propanamide arises from two coupled auxochromes attached to a benzene ring:

  • Phenolic Hydroxyl (-OH): A strong auxochrome donating electrons via the

    
     (mesomeric) effect.
    
  • Propionamide (-NH-CO-Et): A secondary auxochrome. The lone pair on the nitrogen interacts with the ring, though less effectively than an amine due to the electron-withdrawing carbonyl.

Meta vs. Para Substitution: Unlike Paracetamol (para-substituted), where the push-pull system creates a strong bathochromic shift (


 nm), the meta-substitution  in N-(3-hydroxyphenyl)propanamide interrupts this direct conjugation. Consequently, the spectrum typically displays two distinct bands:[1]
  • Band I (Primary):

    
     nm (E-band, often solvent cut-off dependent).
    
  • Band II (Secondary):

    
     nm (B-band, 
    
    
    
    ), often with lower molar absorptivity (
    
    
    ) than the para-isomer.
Solvatochromism & pH Dependence

The phenolic proton is acidic (


).
  • Acidic/Neutral pH: The molecule exists in its protonated phenol form.

  • Basic pH (pH > 10): Ionization to the phenolate anion occurs. The negative charge significantly destabilizes the HOMO, lowering the energy gap for the

    
     transition. This results in a distinct Red Shift (Bathochromic)  and Hyperchromic effect  (increase in intensity).[2]
    

Experimental Protocol

Materials & Reagents
ReagentGradePurpose
N-(3-hydroxyphenyl)propanamide >98% PurityAnalyte
Methanol (MeOH) UV-HPLC GradeStandard Solvent (Cutoff: 205 nm)
0.1 N HCl Analytical GradeProtonated species reference
0.1 N NaOH Analytical GradeDeprotonated species reference
Phosphate Buffer (pH 7.4) Molecular Bio GradePhysiological simulation
Instrument Parameters
  • Scan Range: 200 nm – 400 nm

  • Bandwidth: 1.0 nm or 2.0 nm (Trade-off: Resolution vs. Noise)

  • Scan Speed: Medium (approx. 200–400 nm/min)

  • Path Length: 1.0 cm (Quartz Cuvette)

  • Baseline Correction: Air/Solvent blank required before every series.

Step-by-Step Workflow

Step 1: Stock Solution Preparation

  • Weigh

    
     mg of N-(3-hydroxyphenyl)propanamide.
    
  • Dissolve in 100 mL of Methanol (Stock Concentration

    
     µg/mL).
    
  • Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Working Standard Dilution

  • Target Absorbance: 0.6 – 0.8 AU (optimal linear range).

  • Dilute 1.0 mL of Stock into 9.0 mL of Methanol (Final

    
     µg/mL).
    

Step 3: The pH Shift Validation (Critical Step) To confirm the identity of the phenolic moiety, perform the "Shift Test":

  • Scan A (Neutral): Measure the spectrum of the working standard in Methanol.

  • Scan B (Basic): Add 20 µL of 1.0 N NaOH directly to the cuvette, mix gently, and rescan immediately.

    • Expectation: The

      
       at ~280 nm should shift to ~295–305 nm with increased intensity.
      

Data Analysis & Calculations

Molar Absorptivity ( ) Calculation

Use the Beer-Lambert Law to determine the extinction coefficient, a requisite for quantitative assays.



Where:

  • 
     = Absorbance at 
    
    
    
    [3][4]
  • 
     = Molar concentration (mol/L)
    
  • 
     = Path length (1 cm)
    

Calculation Protocol:

  • Convert concentration from µg/mL to mol/L.

    • 
       g/mol .[5]
      
    • 
       µg/mL 
      
      
      
      g/L.
    • 
       M.
      
  • Record Absorbance (e.g.,

    
    ).
    
  • 
     L·mol⁻¹·cm⁻¹.[1][3]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No peaks > 220 nm Concentration too low or aliphatic impurity.Increase concentration 10x; Check CAS identity.
No Shift with NaOH Phenol group blocked or absent.Verify structure; ensure compound is not an ether (e.g., methoxy analog).
Noise < 210 nm Solvent Cutoff interference.Switch from Acetone/Ethanol to HPLC-grade Water or Methanol.
Shoulder at 300 nm (Neutral) Oxidation impurity (Quinone formation).Prepare fresh stock; protect from light.

Visualization: The Validation Workflow

The following diagram illustrates the logical flow for validating the compound using solvatochromic shifts.

UV_Validation_Protocol Start Start: Sample Preparation Dissolve Dissolve 10mg in MeOH (Stock Soln) Start->Dissolve Dilute Dilute to ~10 µg/mL Dissolve->Dilute Scan_Neutral Scan A: Neutral (MeOH) Record Lambda Max 1 Dilute->Scan_Neutral Decision Check Absorbance (A) Scan_Neutral->Decision Adjust Adjust Conc. (Target A = 0.6 - 0.9) Decision->Adjust A < 0.2 or A > 1.2 Add_Base Add 20µL 1N NaOH (In-Situ Shift) Decision->Add_Base 0.2 < A < 1.2 Adjust->Scan_Neutral Scan_Base Scan B: Basic (pH > 10) Record Lambda Max 2 Add_Base->Scan_Base Compare Compare Spectra Scan_Base->Compare Pass PASS: Bathochromic Shift (+15-25 nm) Compare->Pass Red Shift Observed Fail FAIL: No Shift (Check Structure/Purity) Compare->Fail No Shift

Figure 1: Self-validating decision tree for the spectroscopic confirmation of the phenolic moiety.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for UV auxochrome shifts).
  • NIST Chemistry WebBook. UV/Visible Spectra of Phenolic Amides (Analog Data). [Link]

  • PubChem. Compound Summary for CID 89396 (Propacetamol Metabolites). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3-Hydroxyphenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Validated Protocols for Chemoselective N-Acylation

Welcome to the Technical Support Center for the synthesis of N-(3-hydroxyphenyl)propanamide. Designed for researchers, process scientists, and drug development professionals, this guide provides authoritative, mechanistically grounded solutions to optimize the chemoselective N-acylation of 3-aminophenol.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant O-acylation or di-acylation instead of the desired N-acylated product?

  • Causality: 3-Aminophenol possesses two competing nucleophilic centers: the amine (-NH

    
    ) and the hydroxyl (-OH) group. Under neutral or mildly basic conditions, the amine is the superior nucleophile due to nitrogen's lower electronegativity and higher polarizability compared to oxygen. However, if the reaction pH exceeds 9.5, the phenolic -OH (pK
    
    
    
    ~9.8) deprotonates to form a phenoxide anion. The phenoxide is a significantly stronger nucleophile than the neutral amine, which flips the chemoselectivity toward O-acylation or N,O-diacylation [1].
  • Solution: Strictly regulate the pH of your reaction. If using aqueous biphasic (Schotten-Baumann) conditions, replace strong bases like NaOH with mild bases such as sodium bicarbonate (NaHCO

    
    ) or sodium acetate (NaOAc) to buffer the system at pH 7.0–8.0.
    

Q2: The reaction mixture turns dark brown/black, and the isolated yield is low. What causes this degradation?

  • Causality: Aminophenols are highly susceptible to single-electron oxidation by atmospheric oxygen, particularly under basic conditions. This oxidation generates highly conjugated, deeply colored quinone imine intermediates, which rapidly polymerize to form intractable tar-like byproducts [2].

  • Solution: Exclude oxygen by thoroughly degassing all solvents (sparging with N

    
     or Ar for 15-30 minutes). Furthermore, incorporate a catalytic amount of a water-soluble antioxidant, such as sodium dithionite (Na
    
    
    
    S
    
    
    O
    
    
    , ~1-2 mol%), into the aqueous phase. This self-validating step acts as a chemical oxygen scavenger and immediately reduces any nascent quinone imines back to the starting aminophenol.

Q3: My conversion stalls at 70-80% despite using an excess of propionyl chloride. Why is the reaction incomplete?

  • Causality: Propionyl chloride is highly electrophilic and undergoes rapid competitive hydrolysis in the presence of water, generating propionic acid and HCl. As HCl accumulates, it protonates the unreacted 3-aminophenol (forming the anilinium salt, pK

    
     ~4.3), rendering it completely non-nucleophilic.
    
  • Solution: Switch the acylating agent from propionyl chloride to propionic anhydride. Anhydrides hydrolyze at a significantly slower rate in aqueous media while maintaining sufficient electrophilicity for N-acylation [3]. Alternatively, use an anhydrous solvent system (e.g., DCM) with a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine, DIPEA) to trap the generated HCl without introducing water.

Section 2: Validated Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Synthesis (Aqueous/Organic)

This protocol leverages the differential solubility of the starting materials and the product to create a self-purifying, scalable system.

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-aminophenol (10.9 g, 100 mmol) in 100 mL of degassed 0.5 M NaHCO

    
     aqueous solution. Add sodium dithionite (174 mg, 1 mmol) to prevent oxidation.
    
  • Organic Phase: Add 50 mL of ethyl acetate (EtOAc) to create a biphasic system. Cool the vigorously stirred mixture to 0–5 °C in an ice bath.

  • Acylation: Dissolve propionic anhydride (13.6 g, 105 mmol) in 20 mL of EtOAc. Add this solution dropwise over 30 minutes to the biphasic mixture, maintaining the internal temperature below 10 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The generation of CO

    
     gas will be observed as the NaHCO
    
    
    
    neutralizes the byproduct propionic acid.
  • Isolation: Separate the organic layer. Extract the aqueous layer with an additional 30 mL of EtOAc. Combine the organic layers, wash with 1M HCl (20 mL) to remove unreacted amine, then with brine (30 mL). Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure to yield a white to pale-pink solid.
    
  • Purification: Recrystallize from toluene/heptane to afford pure N-(3-hydroxyphenyl)propanamide.

Protocol B: Anhydrous Synthesis (DCM/Pyridine)

Ideal for moisture-sensitive variations or when propionyl chloride must be used.

  • Preparation: Suspend 3-aminophenol (10.9 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (8.7 g, 110 mmol). Cool the mixture to 0 °C.

  • Acylation: Add propionyl chloride (9.7 g, 105 mmol) dropwise over 20 minutes. The reaction will become exothermic and homogeneous as the amide forms.

  • Workup: Quench with 50 mL of water. Separate the DCM layer, wash with saturated aqueous CuSO

    
     (to remove residual pyridine), followed by water. Dry and concentrate to yield the product.
    

Section 3: Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profiles, allowing for rapid parameter selection.

Solvent SystemBase UsedAcylating AgentTemp (°C)AdditiveYield (%)Purity (HPLC)Primary Impurity
H

O / EtOAc
NaOH (pH >10)Propionyl Chloride0–5None45%< 70%O-acylated ester
H

O / EtOAc
NaHCO

(pH 7.5)
Propionyl Chloride0–5None72%88%Unreacted amine
H

O / EtOAc
NaHCO

(pH 7.5)
Propionic Anhydride0–20Na

S

O

91% > 98% None (Optimized)
Anhydrous DCMPyridinePropionyl Chloride0–20None85%94%Pyridine salts
Anhydrous THFTriethylaminePropionic Anhydride25None82%92%N,O-diacylated

Section 4: Visualizations

Pathway SM 3-Aminophenol + Acylating Agent Cond1 pH 6.0 - 8.0 (Amine is Nucleophile) SM->Cond1 Mild Base (NaHCO3) Cond2 pH > 9.5 (Phenoxide Forms) SM->Cond2 Strong Base (NaOH) Prod N-(3-hydroxyphenyl)propanamide (Desired) Cond1->Prod Chemoselective N-Acylation Byprod1 O-Acylated Ester (Undesired) Cond2->Byprod1 O-Acylation Byprod2 N,O-Diacylated (Undesired) Cond2->Byprod2 Excess Acyl

Reaction pathway demonstrating pH-dependent chemoselectivity in 3-aminophenol acylation.

Troubleshooting Start Analyze Reaction Outcome Issue1 Dark Brown/Black Mixture? Start->Issue1 Sol1 Add Na2S2O4 & Degas Solvents Issue1->Sol1 Yes Issue2 High O-Acylation / Di-acylation? Issue1->Issue2 No Success Optimized Yield (>90%) Sol1->Success Sol2 Lower pH to 7.0-7.5 (Use NaHCO3) Issue2->Sol2 Yes Issue3 Incomplete Conversion? Issue2->Issue3 No Sol2->Success Sol3 Switch to Propionic Anhydride Issue3->Sol3 Yes Issue3->Success No Sol3->Success

Troubleshooting decision tree for optimizing N-(3-hydroxyphenyl)propanamide synthesis.

References

  • Wikipedia Contributors. "Schotten–Baumann reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Magadum, D.B., et al. "Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics." ACS Omega, 2018. URL:[Link]

  • Arabian Journal of Chemistry. "Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation." Arabian Journal of Chemistry, 2020. URL:[Link]

Technical Support Center: Purification of 3-Aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and purification of 3-aminophenol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in isolating this versatile chemical intermediate from complex reaction mixtures. Here, we will delve into the practical and theoretical aspects of purification, providing troubleshooting guides and frequently asked questions to ensure the integrity of your downstream applications.

Understanding the Chemistry of 3-Aminophenol

3-Aminophenol is an amphoteric molecule, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group.[1][2] This dual functionality is the cornerstone of its reactivity and, consequently, the strategies for its purification. Its solubility is highly dependent on pH, a characteristic that can be exploited for effective separation.[2]

Key Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-aminophenol is critical for selecting the appropriate purification method.

PropertyValueSource
Molecular FormulaC₆H₇NO[1][3]
Molecular Weight109.13 g/mol [1][3]
AppearanceWhite to off-white crystalline solid[1][3]
Melting Point122-123 °C[4]
Boiling Point284 °C (decomposes)[3]
Water Solubility26.3 g/L at 20 °C[1]
pKa (amino group)~4.37[2]
pKa (phenolic group)~9.82[2]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the workup and purification of reaction mixtures containing 3-aminophenol.

Question: My reaction mixture is a complex organic solution. How can I selectively isolate the unreacted 3-aminophenol?

Answer: Liquid-liquid extraction based on pH adjustment is the most effective initial step for isolating 3-aminophenol from a non-polar organic solvent. The amphoteric nature of 3-aminophenol allows it to be selectively moved between aqueous and organic phases.

***dot graph "Liquid_Liquid_Extraction_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Step 1: Acidic Extraction"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Reaction Mixture in Organic Solvent\n(e.g., Ethyl Acetate, DCM)"]; B [label="Extract with acidic water (e.g., 1M HCl)"]; C [label="Aqueous Layer:\nProtonated 3-Aminophenol (soluble)"]; D [label="Organic Layer:\nNeutral organic impurities"]; }

subgraph "cluster_1" { label="Step 2: Basification and Re-extraction"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; E [label="Aqueous Layer from Step 1"]; F [label="Adjust pH to >10 with base (e.g., NaOH)"]; G [label="Extract with fresh organic solvent"]; H [label="Aqueous Layer:\nDeprotonated impurities"]; I [label="Organic Layer:\nPurified 3-Aminophenol"]; }

A -> B; B -> C; B -> D; C -> E; E -> F; F -> G; G -> H; G -> I; }

Caption: Workflow for pH-swing extraction of 3-aminophenol.

Expert Insight: The key is to protonate the amino group with an acid, making the 3-aminophenol salt highly soluble in the aqueous phase, leaving non-basic organic impurities behind. Subsequently, basifying the aqueous layer deprotonates the phenolic hydroxyl group, but more importantly, neutralizes the ammonium salt to the free base, which can then be re-extracted into an organic solvent.

Question: I've performed an extraction, but my 3-aminophenol is still impure. What's the next step?

Answer: After a preliminary extraction, recrystallization is an excellent and cost-effective method for further purification. The choice of solvent is critical and depends on the nature of the remaining impurities.

Recommended Solvents for Recrystallization:

  • Water: 3-Aminophenol is soluble in hot water and less so in cold, making water a good choice for recrystallization.[1][4]

  • Ethanol: Can also be used, especially if water-insoluble impurities are present.[5]

  • Toluene: 3-Aminophenol has low solubility in toluene, which can be useful for precipitating it out of a solution where impurities are more soluble.[1]

***dot graph "Recrystallization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Crude 3-Aminophenol"]; B [label="Dissolve in minimum amount of hot solvent\n(e.g., Water or Ethanol)"]; C [label="Hot filtration to remove insoluble impurities"]; D [label="Cool slowly to allow crystal formation"]; E [label="Collect crystals by vacuum filtration"]; F [label="Wash with cold solvent"]; G [label="Dry crystals under vacuum"]; H [label="Pure 3-Aminophenol Crystals"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: General workflow for the recrystallization of 3-aminophenol.

Question: My product and 3-aminophenol have very similar polarities. How can I separate them?

Answer: For challenging separations of compounds with similar polarities, column chromatography is the preferred method. High-Performance Liquid Chromatography (HPLC) can also be employed and scaled up for preparative separations.[6]

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (100-200 mesh) is a standard choice.

  • Mobile Phase (Eluent): A solvent system of Ethyl Acetate/Hexane is effective. The polarity can be tuned by adjusting the ratio. A gradient elution, starting with a lower polarity (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity, will likely provide the best separation.[7]

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).

HPLC Considerations: For analytical to semi-preparative scales, Reverse-Phase HPLC (RP-HPLC) is highly effective for separating aminophenol isomers and other closely related aromatic compounds.[8][9] A common mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[6]

Question: Can I use distillation to purify unreacted 3-aminophenol?

Answer: Yes, distillation under reduced pressure is a viable method, particularly for removing non-volatile impurities or when scaling up the purification.[10][11] Given its relatively high boiling point, vacuum distillation is necessary to prevent decomposition.

Distillation Parameters:

  • Pressure: 1 to 500 mmHg is a suitable range.[11]

  • Temperature: The distillation temperature will depend on the pressure but is typically in the range of 140 to 220°C.[11]

Caution: Ensure the system is free of oxygen to prevent oxidation of the 3-aminophenol at high temperatures. Purging the apparatus with an inert gas like nitrogen or argon before heating is recommended.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with 3-aminophenol? A1: 3-Aminophenol is harmful if swallowed or inhaled.[12][13] It is also toxic to aquatic life with long-lasting effects.[12][13] Always handle it in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

Q2: How should I store 3-aminophenol? A2: Store 3-aminophenol in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct sunlight.[15][16] It may be sensitive to prolonged exposure to air and light.[15]

Q3: How can I dispose of waste containing 3-aminophenol? A3: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][14] Avoid release to the environment.[12]

Q4: Is 3-aminophenol soluble in common organic solvents? A4: Yes, 3-aminophenol is soluble in a range of organic solvents. Its solubility is highest in polar aprotic solvents like THF and 1,4-dioxane, and it is also soluble in alcohols and ethyl acetate.[1][17] It has lower solubility in non-polar solvents like benzene and petroleum ether.[1][17]

References

  • CPAchem Ltd. (2021, September 7). Safety data sheet: 3-Aminophenol. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Aminophenol on Newcrom R1 HPLC column. [Link]

  • Specification: 3-Aminophenol. (n.d.).
  • PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2024). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents. Journal of Chemical & Engineering Data. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-aminophenol. [Link]

  • Process for the purification of aromatic amines. (n.d.).
  • S. Sudha, et al. (2009). Investigation on 3-aminophenol: a nonlinear optical crystal for frequency doubling. The European Physical Journal Applied Physics. [Link]

  • Sakurai, H., & Ogawa, S. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography.
  • Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. [Link]

  • Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst. [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • Process for the manufacture of 3-aminophenols by dehydrogenation of 3-aminocyclohexenones. (n.d.).
  • Process for producing aminophenols. (n.d.).
  • Method for the manufacture of 3-aminophenol. (n.d.).
  • Method for the manufacture of 3-aminophenol. (n.d.).
  • Purification of amine reaction mixtures. (n.d.).
  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025, June 11). ResearchGate. [Link]

  • Process for the production of an aminophenol. (n.d.).
  • Growth and optical characterizations on 3-aminophenol perchlorate (3-AMPP) Crystal. (2015, January 2). ResearchGate. [Link]

  • Chromatograms of a phenol separation. (n.d.). ResearchGate. [Link]

  • Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst. [Link]

Sources

N-(3-hydroxyphenyl)propanamide degradation products in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation of N-(3-hydroxyphenyl)propanamide

Introduction: Molecule Profile & Stability Overview

Subject: N-(3-hydroxyphenyl)propanamide CAS: 587-38-2 | MW: 165.19 g/mol Synonyms: 3'-Hydroxypropionanilide; m-Hydroxypropionanilide.

Executive Summary for Researchers: N-(3-hydroxyphenyl)propanamide is a structural isomer of acetaminophen (paracetamol) and a common metabolic intermediate or impurity in polymer and drug synthesis (e.g., Aripiprazole precursors). Unlike its para-substituted analog, the meta-positioning of the hydroxyl group significantly alters its oxidative stability and degradation profile.

This guide addresses the three primary degradation vectors: Hydrolytic Cleavage , Oxidative Oligomerization , and Photolytic Instability .

Module 1: Hydrolytic Degradation (The Primary Pathway)

The Issue: Users often observe the disappearance of the parent peak (RT ~ medium) and the appearance of a highly polar, early-eluting peak (3-aminophenol) during stress testing at pH < 3 or pH > 9.

Mechanism: The amide bond is susceptible to acid/base-catalyzed hydrolysis.[1][2] While the aromatic ring provides some steric protection, the reaction proceeds readily under thermal stress, cleaving the molecule into 3-aminophenol and propanoic acid .

Diagnostic FAQ

Q: I see a loss in parent compound mass balance, but I only detect one degradation peak. Where is the rest?

A: You are likely detecting 3-aminophenol (UV active, ionizable). The second product, propanoic acid , is volatile, lacks a strong chromophore (weak UV absorbance at 210 nm), and often elutes in the void volume or is suppressed in ESI(+) MS modes. You must switch to ESI(-) or use a refractive index (RI) detector to quantify the acid.

Protocol: Hydrolysis Confirmation
  • Prepare: 1 mg/mL solution in 0.1 N HCl (Acid) and 0.1 N NaOH (Base).

  • Incubate: Heat at 60°C for 4 hours.

  • Analyze: HPLC-UV (254 nm) or LC-MS.

  • Observation:

    • Acidic: Faster degradation; appearance of 3-aminophenol (m/z 110).

    • Basic: Slower degradation (due to phenolate repulsion); appearance of 3-aminophenol.

Visualizing the Pathway

Hydrolysis Parent N-(3-hydroxyphenyl) propanamide (MW 165.19) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- Amine 3-Aminophenol (MW 109.13) [Major Degradant] Intermediate->Amine Cleavage Acid Propanoic Acid (MW 74.08) [Volatile/Invisible] Intermediate->Acid Cleavage

Figure 1: Hydrolytic cleavage mechanism yielding 3-aminophenol and propanoic acid.

Module 2: Oxidative Instability (The "Pink Solution" Phenomenon)

The Issue: Solutions stored at neutral pH turn pink or brown over time, yet HPLC shows minimal loss of the parent peak.

Mechanism: Unlike acetaminophen (para-isomer), which oxidizes to the toxic quinone imine (NAPQI), N-(3-hydroxyphenyl)propanamide cannot easily form a quinone structure due to the meta substitution. Instead, it undergoes radical coupling .

  • Radical Formation: The phenolic -OH loses a proton and electron (oxidation), forming a phenoxy radical.

  • Dimerization: These radicals couple (C-C or C-O coupling) to form biphenyl dimers or azo-compounds.

  • Chromophores: These highly conjugated oligomers are intensely colored (pink/brown) even at trace concentrations (<0.1%), causing visual failure before chemical failure.

Diagnostic FAQ

Q: Why is my solution turning pink?

A: This is oxidative coupling. The meta-isomer forms colored oligomers. This is accelerated by light, high pH (phenolate formation), and transition metal ions (Fe, Cu).

Q: Can I prevent this with antioxidants?

A: Yes. Spiking the solution with 0.1% Sodium Metabisulfite or Ascorbic Acid effectively halts this radical propagation.

Visualizing the Oxidative Logic

Oxidation Parent Parent Molecule (Phenol Form) Radical Phenoxy Radical (Reactive Species) Parent->Radical Oxidation (-e-, -H+) Quinone Quinone Imine (Impossible for Meta) Radical->Quinone Blocked (Meta-Sub) Dimer Colored Oligomers (Pink/Brown) Radical->Dimer Radical Coupling (Polymerization)

Figure 2: Oxidative pathway highlighting the formation of colored oligomers rather than quinones.

Module 3: Analytical Troubleshooting (LC-MS)

The Issue: Co-elution of degradants and difficulty identifying fragments in MS/MS.

LC-MS/MS Fragmentation Data: The parent ion [M+H]+ is 166.1 Da .

Precursor Ion (m/z)Product Ion (m/z)Loss (Da)IdentityInterpretation
166.1 110.1 -56PropionylPrimary Quantifier. Cleavage of amide bond; loss of CH3CH2CO.
166.1 93.1 -73PropionamideLoss of entire amide chain (rare, high energy).
110.1 82.0 -28CORing contraction of the aminophenol fragment.
Troubleshooting Guide: Chromatographic Separation
SymptomProbable CauseCorrective Action
Fronting Peak Solvent MismatchDissolve sample in mobile phase starting composition (e.g., 5% MeOH), not 100% MeOH.
Ghost Peak (RT ~1-2 min) Propanoic AcidThis is the hydrolysis byproduct. It is weak in UV. Ignore if focusing on API purity.
New Peak (RT > Parent) DimerizationOxidative degradant. Check if solution is colored. Add antioxidant to buffer.
Signal Suppression Ion PairingAvoid TFA (Trifluoroacetic acid) in LC-MS. Use 0.1% Formic Acid instead.

References

  • Hydrolysis of N-Aryl Amides

    • Mechanism: The acid-catalyzed hydrolysis of amides proceeds via O-protonation followed by nucleophilic attack by water. N-aryl amides hydrolyze slower than aliphatic amides due to resonance stabilization.

    • Source:Kinetics and Mechanism of N-Substituted Amide Hydrolysis. (2008). Journal of Physical Chemistry A.

  • Oxidation of Aminophenols

    • Mechanism: 3-Aminophenol derivatives (meta-isomers) do not form quinone imines directly but undergo radical polymerization to form colored dyes.

    • Source:Electrochemical Oxidation of Aminophenols. (2003). Journal of Electroanalytical Chemistry.

  • Chemical Data & Constants

    • Compound: N-(3-hydroxyphenyl)propanamide (CID 210708).[3]

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).

  • ICH Stability Guidelines

    • Standard: Stability Testing of New Drug Substances and Products Q1A(R2).
    • Source: ICH Official Guidelines.

Sources

Technical Support Center: HPLC Separation of N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #RP-HPLC-PHENOLIC-AMIDE Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for N-(3-hydroxyphenyl)propanamide

Executive Summary & Molecule Profile

Welcome to the technical guide for resolving N-(3-hydroxyphenyl)propanamide (CAS: 21556-86-5). This molecule presents a classic chromatographic challenge: it possesses a hydrophobic moiety (phenyl ring/propyl chain) balanced against polar, hydrogen-bonding functional groups (phenolic hydroxyl and amide).

Successful separation requires managing two critical interactions: hydrophobic retention and silanol suppression .[1][2]

Physicochemical Profile
PropertyValueChromatographic Implication
Structure Phenolic AmideMixed polarity; capable of H-bonding and

-

interactions.
pKa (Phenol) ~9.5 - 9.8Ionizes at basic pH. Must operate at pH < 7.5 (ideally < 4.0) to keep neutral.
pKa (Amide) NeutralDoes not ionize in standard HPLC range; acts as a H-bond acceptor/donor.
Hydrophobicity Moderate (logP ~1.2)Retains well on C18, but requires adequate organic strength.
UV Maxima ~210 nm, ~275 nmDual-band detection recommended for impurity profiling.

Core Method: The "Golden" Protocol

If you are starting from scratch, do not overcomplicate the initial setup. This protocol is designed to be self-validating by suppressing ionization and maximizing hydrophobic interaction.

Standard Operating Procedure (SOP-01)
  • Column: End-capped C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Why: High carbon load provides retention; end-capping reduces tailing caused by the phenolic group interacting with silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Keeps the phenol protonated (neutral), preventing peak broadening and retention shifts.

  • Mobile Phase B: Acetonitrile (ACN).

    • Why: Sharper peaks than methanol due to lower viscosity; distinct selectivity for the amide bond.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Control is critical; temperature fluctuations affect phenolic selectivity).

  • Detection: UV 275 nm (Specific), 210 nm (High Sensitivity).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Traps polar impurities like 3-aminophenol)
2.0 5 End Initial Hold
12.0 60 Linear Gradient (Elutes main peak)
12.1 95 Wash
15.0 95 End Wash

| 15.1 | 5 | Re-equilibration |

Troubleshooting Guide (FAQ Format)

Issue 1: "My peak is tailing significantly (As > 1.5)."

Diagnosis: Tailing in phenolic amides is almost invariably caused by secondary silanol interactions . The phenolic hydroxyl group and the amide nitrogen can hydrogen bond with free silanols (


) on the silica surface.

Corrective Actions:

  • Lower the pH: Ensure your aqueous phase is pH 2.5 – 3.0. If using Formic Acid isn't enough, switch to 20 mM Phosphate Buffer (pH 2.5) . Phosphate is a more effective silanol suppressor than volatile acids.

  • Switch Column Chemistry: If a standard C18 fails, move to a Polar-Embedded C18 (e.g., Amide-C18). The embedded polar group shields the silanols and interacts favorably with the analyte's amide group, improving symmetry.

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate if using MS-compatible buffers. This masks the silanol charge.

Issue 2: "I cannot separate the product from the starting material (3-aminophenol)."

Diagnosis: 3-aminophenol is significantly more polar and amphoteric (contains both basic amine and acidic phenol). In standard C18, it likely elutes near the void volume (


).

Corrective Actions:

  • Hold the Initial Gradient: Ensure the 5% B hold is at least 2-3 minutes. This forces the polar starting material to interact with the phase before the organic ramp begins.

  • Use Ion-Pairing (Last Resort): If 3-aminophenol co-elutes with solvent front, add 5 mM Sodium Hexanesulfonate (pH 2.5) to Mobile Phase A. This will retain the protonated amine of the starting material, shifting it away from the void.

Issue 3: "I see a split peak or 'shoulder' on the main peak."

Diagnosis: This often indicates positional isomers (e.g., N-(2-hydroxyphenyl)...) or rotamers . However, for amides, rotamers usually coalesce at room temperature. The likely culprit is an isomer impurity.

Corrective Actions:

  • Change Selectivity (Solvent): Switch Mobile Phase B from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the phenolic hydroxyl group compared to the aprotic Acetonitrile. This often resolves positional isomers (ortho vs. meta vs. para).

  • Change Selectivity (Column): Switch to a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions between the column and the aromatic ring of the analyte provide orthogonal selectivity compared to C18, specifically for aromatic isomers.

Decision Logic & Workflows

Workflow 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct column and mobile phase based on initial results.

MethodDevelopment Start START: N-(3-hydroxyphenyl)propanamide Initial Run (C18, pH 2.7, ACN) CheckRes Check Resolution & Peak Shape Start->CheckRes Tailing Issue: Peak Tailing (>1.5) CheckRes->Tailing Poor Symmetry Coelution Issue: Co-elution with 3-aminophenol CheckRes->Coelution Early Elution Isomer Issue: Isomer/Impurity Shoulder CheckRes->Isomer Split Peak Success SUCCESS: Robust Method CheckRes->Success Good Separation FixTailing Action: Switch to Phosphate Buffer pH 2.5 OR Polar-Embedded Column Tailing->FixTailing FixCoelution Action: Increase Initial Hold (0% B) OR Use HILIC Mode Coelution->FixCoelution FixIsomer Action: Switch Solvent to MeOH OR Phenyl-Hexyl Column Isomer->FixIsomer FixTailing->Success FixCoelution->Success FixIsomer->Success

Caption: Decision tree for optimizing stationary phase and mobile phase chemistry based on specific chromatographic failures.

Workflow 2: Mechanism of Selectivity (Isomer Resolution)

Understanding why switching columns works is vital for long-term troubleshooting.

Selectivity Analyte Target: N-(3-hydroxyphenyl)propanamide C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analyte->Phenyl ResultC18 Separation based on Carbon Load (Hydrophobicity) C18->ResultC18 Standard ResultPhenyl Separation based on Ring Electron Density Phenyl->ResultPhenyl Enhanced Selectivity for Isomers

Caption: Comparison of separation mechanisms. Phenyl-Hexyl columns exploit the aromatic ring for separation, often resolving isomers that co-elute on C18.

Comparative Data: Solvent & Column Effects

The following table summarizes expected outcomes when varying parameters for this specific phenolic amide.

Parameter ChangeEffect on N-(3-hydroxyphenyl)propanamideMechanism
pH 2.7

pH 7.0
Drastic Retention Loss Phenol ionization (

) increases polarity, reducing hydrophobic interaction.
ACN

MeOH
Changed Selectivity MeOH H-bonds with the phenolic -OH and amide, altering elution order relative to non-H-bonding impurities.
C18

Phenyl-Hexyl
Improved Isomer Resolution

-

interactions engage the aromatic ring, sensitive to ortho/meta/para positioning.
Temp 30°C

50°C
Sharper Peaks / Lower k' Reduced viscosity improves mass transfer; reduces secondary silanol interaction strength.

References

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025). Reversed Phase HPLC Method Development (Selectivity of ACN vs MeOH). Retrieved from [Link]

  • PubChem. (2025). N-(3-hydroxyphenyl)propanamide Compound Summary (pKa and Structure). Retrieved from [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from [Link]

Sources

Technical Support Center: Solubilization of N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting for N-(3-hydroxyphenyl)propanamide CAS: 21556-86-5 Synonyms: 3'-Hydroxypropionanilide; N-propionyl-3-aminophenol Technical Lead: Dr. A. Vance, Senior Application Scientist[1]

Compound Profile & Physicochemical Basis[1][2][3][4][5][6]

To troubleshoot solubility, we must first understand the molecule's resistance to aqueous solvation.[1][2] N-(3-hydroxyphenyl)propanamide is a phenolic amide.[1] Its solubility profile is governed by the competition between its crystal lattice energy and its ability to hydrogen bond with water.[1]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 165.19 g/mol Small molecule, kinetically fast to precipitate if supersaturated.[1]
LogP (Predicted) ~1.0 – 1.2Moderately lipophilic.[1] It prefers organic phases over pure water.[1]
pKa (Phenolic -OH) ~9.5 – 10.0Critical: At physiological pH (7.4), it is >99% neutral (protonated), making it least soluble.
pKa (Amide) NeutralDoes not ionize in the physiological range.[1]
H-Bond Donors 2 (Phenol, Amide)Capable of H-bonding, but the hydrophobic phenyl/ethyl groups dominate.[1]

Troubleshooting Guide (Q&A Format)

Section A: Stock Solution Preparation

Q: I am trying to make a 100 mM stock in water, but it won't dissolve. What is the correct solvent? A: Water is not suitable for stock preparation.[1] The intrinsic solubility of N-(3-hydroxyphenyl)propanamide in water is likely below 5 mM (<1 mg/mL).[1]

  • Protocol: Dissolve the neat powder in anhydrous DMSO (Dimethyl sulfoxide) or absolute Ethanol .

  • Recommended Concentration: 50 mM to 100 mM in DMSO.[1]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which can cause precipitation inside the stock vial.

Q: Can I use DMF instead of DMSO? A: Yes, DMF (Dimethylformamide) is a strong solvent for this compound.[1] However, DMSO is generally preferred for biological assays due to lower cytotoxicity in many cell lines compared to DMF.[1]

Section B: Dilution into Aqueous Buffers (The "Crash" Issue)

Q: My compound precipitates immediately when I dilute the DMSO stock into PBS (pH 7.4). Why? A: This is a classic "solvent shock" phenomenon.[1][3] You are transitioning the molecule from a favorable environment (DMSO) to an unfavorable one (high-dielectric water) too rapidly, creating a local supersaturation that triggers nucleation.[1]

Correct Dilution Protocol (The "Intermediate" Step):

  • Do not pipette the DMSO stock directly into a large volume of static buffer.[1]

  • Step 1: Prepare an intermediate dilution in a solvent mixture if possible (e.g., 50% DMSO / 50% Water) OR[1]

  • Step 2 (Direct Method): Vortex the aqueous buffer rapidly while slowly injecting the DMSO stock into the center of the vortex. This maximizes dispersion and prevents local concentration hotspots.[1][2][3]

  • Limit: Keep the final DMSO concentration < 0.5% (v/v) if possible, but you may need up to 1% to maintain solubility for concentrations > 100 µM.[1]

Q: What is the maximum solubility I can expect in PBS? A: In standard PBS (pH 7.4) without solubilizers, the thermodynamic solubility limit is likely in the range of 0.1 – 0.5 mg/mL (approx. 0.6 – 3 mM) .[1] If you attempt 10 mM in PBS, it will precipitate.[1]

Section C: pH and Buffer Optimization

Q: Will adjusting the pH help dissolve the compound? A: Yes, but with caveats.

  • Mechanism: The phenolic hydroxyl group has a pKa of ~9.5.[1]

    • pH < 8: The molecule is neutral and poorly soluble.[1]

    • pH > 10: The phenol deprotonates to the phenolate anion (

      
      ), which is highly water-soluble.[1]
      
  • Application: If your experiment allows (e.g., chemical synthesis or non-biological assays), adjusting the buffer to pH 10-11 will drastically increase solubility.[1]

  • Warning: For biological assays (cells/enzymes), you are restricted to pH 7.[1]4. In this range, pH adjustment is ineffective.[1]

Section D: Advanced Solubilization (Excipients)

Q: I need 1 mM in a pH 7.4 buffer for an animal injection/assay. It keeps crashing. What now? A: You have exceeded the intrinsic solubility. You must use a solubilizing agent to encapsulate the hydrophobic core.[1]

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP

CD)
Cyclodextrins form inclusion complexes with phenyl rings, shielding them from water while maintaining a hydrophilic exterior.[1]

Protocol for 1 mM Solution with HP


CD: 
  • Prepare a 20% (w/v) HP

    
    CD  solution in your buffer (e.g., PBS).[1]
    
  • Dissolve your compound in DMSO (e.g., 100 mM stock).[1]

  • Dilute the DMSO stock 1:100 into the HP

    
    CD solution  (not pure PBS).
    
  • Sonicate for 10-15 minutes at 30-37°C.

  • Result: The cyclodextrin complex should stabilize the compound in solution.[1]

Decision Logic & Workflows

Workflow 1: Solubilization Decision Tree

SolubilityLogic Start Start: N-(3-hydroxyphenyl)propanamide Powder Stock Dissolve in DMSO (anhydrous) Target: 50-100 mM Start->Stock TargetConc Define Final Aqueous Concentration Stock->TargetConc LowConc < 100 µM TargetConc->LowConc HighConc > 100 µM TargetConc->HighConc Dilution Direct Dilution into Buffer (Vortexing) LowConc->Dilution Excipient Use 20% HP-beta-Cyclodextrin or 0.5% Tween-80 HighConc->Excipient CheckPrecip Check for Precipitation Dilution->CheckPrecip Success Proceed to Assay CheckPrecip->Success Clear Fail Precipitation Observed CheckPrecip->Fail Cloudy Fail->Excipient pHAdjust Is pH 10+ permissible? Fail->pHAdjust Alternative Excipient->CheckPrecip pHAdjust->Excipient No (Bio Assay) BaseSol Adjust Buffer to pH 10.5 (Phenolate formation) pHAdjust->BaseSol Yes

Figure 1: Decision matrix for solubilizing N-(3-hydroxyphenyl)propanamide based on concentration requirements and experimental constraints.

Workflow 2: Ionization States vs. pH

Ionization Acid pH < 9.0 Neutral Form (Poor Solubility) Base pH > 10.0 Phenolate Anion (High Solubility) Acid->Base Deprotonation (-H+) Equilibrium pKa ~ 9.5 Base->Acid Protonation (+H+)

Figure 2: The solubility of phenolic amides is pH-dependent.[1] At physiological pH (7.4), the molecule remains in the poorly soluble neutral form.

References

  • Santa Cruz Biotechnology. N-(3-Hydroxyphenyl)propanamide (CAS 21556-86-5) Product Data.[1][4] Retrieved from

  • Sigma-Aldrich. N-(3-Hydroxyphenyl)propionamide Product Specification. Retrieved from

  • PubChem. Compound Summary: N-(3-hydroxyphenyl)propanamide.[1][5][6] National Library of Medicine.[1] Retrieved from

  • BenchChem. General Troubleshooting for Phenolic Amide Solubility. (Contextual reference for pKa/Solubility mechanisms). Retrieved from

Sources

preventing oxidation of phenolic group in N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Phenolic Oxidation | Ticket ID: OX-3HP-PRO | Status: Open[1]

Welcome to the Bench.

I am Dr. Aris, Senior Application Scientist. You are likely seeing a color shift—pink, brown, or black—in your N-(3-hydroxyphenyl)propanamide (3-HPP) samples.[1] This is a classic "canary in the coal mine" for phenolic oxidation.

While para-substituted phenols (like acetaminophen) oxidize directly to toxic quinone imines, your meta-substituted isomer faces a different, yet equally frustrating fate: oxidative radical coupling . The meta position prevents the formation of a stable quinone, leading instead to a cascade of polymerization that ruins purity and yield.

This guide provides the mechanistic insight and operational protocols to stop this degradation.

Module 1: The Root Cause (Mechanism)[1]

Q: Why is my white solid turning pink/brown?

A: You are witnessing the formation of polyphenolic oligomers. Unlike ortho or para isomers, 3-HPP cannot form a stable quinone structure directly. Instead, trace oxidants or basic conditions generate a phenoxy radical . Because the radical cannot stabilize into a simple quinone, it delocalizes to the ortho and para carbons of the ring, attacking unreacted molecules. This leads to C-C and C-O coupled dimers, which are highly conjugated chromophores (colored compounds).[1]

Visualizing the Enemy:

OxidationPathway Start N-(3-hydroxyphenyl) propanamide Intermediate Phenoxy Radical (Resonance Stabilized) Start->Intermediate -H• (HAT) or -e- (SET) Trigger Trigger: Base (pH > 8) Dissolved O2 Trace Metals Trigger->Start Outcome Oxidative Coupling (Dimers/Polymers) *PINK/BROWN COLOR* Intermediate->Outcome C-C or C-O Coupling

Figure 1: The oxidative degradation pathway of meta-substituted phenols. Note that color formation indicates irreversible polymerization.

Module 2: Operational Troubleshooting (Process Control)

Q: I cannot chemically modify the substrate. How do I stabilize the reaction?

A: You must control the "Oxidation Triangle": Oxygen, pH, and Metals.

1. Oxygen Exclusion (The Sparging Protocol)

Dissolved oxygen is the primary oxidant.[1] Simple "flushing" of the headspace is insufficient.

  • Requirement: Solvents must be degassed before adding the phenol.

  • Protocol: Sparge the solvent with Argon (heavier than air, better blanket) for 15 minutes per 100mL using a fritted gas dispersion tube.

  • Validation: If using a Schlenk line, the solvent should not change color upon addition of a radical indicator (e.g., trace benzophenone ketyl, though this is often overkill for this specific amide).

2. pH Management
  • The Trap: The pKa of the phenolic hydroxyl in 3-HPP is approximately 9.5 [1].

  • The Fix: Maintain reaction pH < 8.0 .

  • Explanation: Above pH 8, you generate the phenoxide anion, which is electron-rich and significantly more susceptible to oxidation (Single Electron Transfer) than the neutral phenol. If your reaction requires a base, add it slowly and strictly under inert atmosphere.

3. Metal Scavenging
  • The Trap: Trace iron (Fe) or copper (Cu) in solvents/glassware acts as a catalyst for radical generation (Fenton-type chemistry).[1]

  • The Fix: Add 0.1 - 0.5 mM EDTA (disodium salt) to aqueous buffers.[1] For organic solvents, ensure high-grade (HPLC) solvents are used and avoid metal spatulas; use ceramic or glass instead.[1]

Module 3: Synthetic Troubleshooting (Chemical Protection)

Q: The phenol is reacting with my reagents. Which protecting group should I use?

A: If the phenol is interfering or oxidizing despite precautions, mask it. The choice depends on your subsequent deprotection conditions.

Table 1: Protecting Group Strategy for 3-HPP

Protecting GroupStability ProfileInstallationDeprotectionBest For...
TBDMS (Silyl Ether)Stable to mild base.[1] Unstable to acid/F-.TBDMS-Cl + ImidazoleTBAF or weak acid (AcOH)Mildest conditions. Best if the amide is sensitive.[1]
Acetate (Ester)Stable to acid.[1][2] Unstable to base (pH > 9).[1]Ac₂O + PyridineK₂CO₃ / MeOHScale-up. Cheap, but the deprotection is basic (risk of oxidation).[1]
Benzyl (Ether)Extremely stable (Acid/Base).[1][2]BnBr + K₂CO₃H₂ / Pd-C (Hydrogenolysis)Harsh reagents. Use only if the amide can survive hydrogenation.[1]
Protocol: TBDMS Protection of N-(3-hydroxyphenyl)propanamide

This is the recommended route for high-value synthesis.[1]

  • Setup: Flame-dry a round-bottom flask; cool under Argon.

  • Dissolution: Dissolve 3-HPP (1.0 eq) in anhydrous DMF (concentration ~0.5 M).

  • Base: Add Imidazole (2.5 eq).[1] Stir until dissolved.

  • Protection: Add TBDMS-Cl (1.2 eq) portion-wise at 0°C.

  • Reaction: Warm to Room Temp (RT); stir 2-4 hours.

  • Workup: Dilute with Et₂O, wash with water (x3) to remove DMF/Imidazole.[1] Dry over Na₂SO₄.[2]

  • Result: Colorless oil/solid. The phenol is now inert to oxidation.

Module 4: Storage & Handling FAQs

Q: Can I store 3-HPP in solution? A: No. In solution, the kinetics of oxidation are accelerated. Store as a dry solid. If solution storage is mandatory (e.g., stock solutions), use DMSO (degassed) and store at -20°C. Avoid water or alkaline buffers for long-term storage.[1]

Q: My product is already pink. Can I purify it? A: Yes, but with losses. The colored impurities are usually oligomers with very different polarities.

  • Method: Recrystallization from Ethanol/Water (if the impurity is minor) or Flash Chromatography (Silica).[1]

  • Note: If using Silica, flush the column with solvent containing 1% Triethylamine (TEA) to neutralize acidic sites, but immediately remove the solvent after collection to prevent base-catalyzed oxidation.

Q: Does the amide group affect stability? A: Yes. The propanamide chain is electron-withdrawing (via the nitrogen), which slightly stabilizes the phenol compared to 3-aminophenol. However, it is not enough to prevent oxidation in air. Do not rely on the amide for protection.

References
  • PubChem. (n.d.).[1] N-(3-hydroxyphenyl)propanamide Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][3] Wiley-Interscience. (Standard reference for TBDMS/Benzyl/Acetate protocols).

  • Hewgill, F. R. (1962).[1] Oxidation of Phenols. Proceedings of the Chemical Society, 296. (Seminal work on phenoxy radical coupling mechanisms).

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] (Reference for Phenol pKa data in organic solvents).

Sources

Technical Support Center: 3-Aminophenol Propionylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Reaction Temperature for Chemoselective N-Propionylation

Executive Summary: The Nucleophilicity Battle

The propionylation of 3-aminophenol is a classic exercise in chemoselectivity . You possess a substrate with two nucleophilic sites: the amine (


) and the phenol (

).
  • The Goal: Selective N-acylation to form 3-propionamidophenol .

  • The Enemy: O-acylation (ester formation) or N,O-diacylation.[1]

  • The Lever: Temperature .[2][3][4][5]

As your Application Scientist, I will be blunt: Temperature is your primary switch for kinetic control. The amine is kinetically more nucleophilic than the phenol. By keeping the system energy low, you favor the faster reaction (N-acylation) and starve the slower reaction (O-acylation). If you heat this reaction indiscriminately, you will generate esters and "tarry" oxidation byproducts.[1]

The Thermodynamics & Kinetics of Selectivity

To troubleshoot, you must visualize the energy landscape.

  • Kinetic Product (Target): The Amide. The nitrogen lone pair is higher in energy (less electronegative) and attacks the carbonyl of propionyl chloride faster.

  • Thermodynamic Trap: At high temperatures (

    
    ), the reversible nature of the reaction (if HCl isn't scavenged) or simple thermal activation allows the phenol to compete, leading to the ester or the thermodynamic "sink" of double acylation.
    
Reaction Pathway Diagram

ReactionPathway Start 3-Aminophenol + Propionyl Chloride LowTemp Low Temp (-5°C to 10°C) Start->LowTemp HighTemp High Temp (>40°C) Start->HighTemp Amide 3-Propionamidophenol (Major Product) LowTemp->Amide Kinetic Control Ester 3-Hydroxyphenyl propionate (Impurity) LowTemp->Ester Trace HighTemp->Ester Competing Nucleophile DiAcyl N,O-Dipropionyl (Bis-impurity) HighTemp->DiAcyl Over-reaction Amide->DiAcyl Excess Reagent + Heat

Figure 1: Kinetic vs. Thermodynamic pathways.[1] Low temperature locks the reaction into the N-acyl channel.

Troubleshooting Guide

Use this section if your HPLC/TLC traces are showing impurities.

Scenario A: "I see a significant Ester (O-acyl) impurity."
  • Diagnosis: The reaction temperature spiked, or the base addition was too fast.

  • The Fix:

    • Cool Down: Ensure the reactor is at

      
       to 
      
      
      
      during the addition of propionyl chloride.
    • Slow Addition: The reaction is exothermic.[2] If you add the acid chloride too fast, local "hot spots" exceed the activation energy for O-acylation.

    • Solvent Switch: If using a polar aprotic solvent (like DMF), switch to DCM (Dichloromethane) or Ethyl Acetate .[1] Polar solvents can sometimes enhance the nucleophilicity of the phenoxide form.

Scenario B: "The reaction mixture turned black/tarry."
  • Diagnosis: Oxidation of the aminophenol. 3-aminophenol is electron-rich and prone to air oxidation, which is accelerated by heat.

  • The Fix:

    • Inert Atmosphere: You must run this under Nitrogen or Argon.

    • Quench Faster: Do not let the reaction stir overnight if TLC shows completion. Prolonged exposure to basic conditions can promote polymerization.

Scenario C: "Yield is low; starting material remains."
  • Diagnosis: The acid scavenger (Base) is insufficient, protonating the amine.

  • The Mechanism: As the reaction proceeds, HCl is generated. This HCl protonates the unreacted 3-aminophenol (

    
    ), killing its nucleophilicity.[1]
    
  • The Fix: Ensure you have >1.1 equivalents of base (Triethylamine or Pyridine) relative to the acid chloride.

Optimized Protocol: N-Propionylation of 3-Aminophenol

Objective: Synthesis of 3-propionamidophenol with <1% O-acyl impurity.

Reagents Table
ComponentRoleEquivalentsNotes
3-Aminophenol Substrate1.0Purity >98% recommended.
DCM (Dichloromethane) Solvent10-15 VolAnhydrous preferred.
Triethylamine (TEA) Acid Scavenger1.2 - 1.5Pyridine is a valid alternative.
Propionyl Chloride Reagent1.05 - 1.1Add dropwise.
Step-by-Step Workflow
  • Dissolution (Room Temp):

    • Charge the reaction vessel with 3-Aminophenol and DCM .

    • Add Triethylamine (TEA) . Stir until fully dissolved.

    • Critical: Purge the headspace with Nitrogen.

  • Cooling (The Control Step):

    • Cool the vessel to 0°C using an ice/salt bath.

    • Wait for internal temperature stabilization (use a probe, do not guess).

  • Addition (The Critical Variable):

    • Dilute Propionyl Chloride in a small volume of DCM.

    • Add dropwise over 30–60 minutes.

    • Monitor: Ensure internal temperature does not exceed 5°C .

  • Reaction & Warming:

    • After addition, stir at 0°C for 30 minutes.

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Why? This drives the reaction to completion without supplying enough energy for the O-acylation side reaction.

  • Workup:

    • Quench with water.[6]

    • Wash the organic layer with dilute HCl (0.5 M) to remove excess TEA and unreacted amine.

    • Wash with brine, dry over

      
      , and concentrate.[2]
      

Diagnostic Decision Tree

Follow this logic flow to resolve yield/purity issues.

TroubleshootingTree Start Start Troubleshooting CheckImpurity Identify Major Impurity (HPLC/TLC) Start->CheckImpurity ImpurityType Impurity Type? CheckImpurity->ImpurityType Ester O-Acyl (Ester) ImpurityType->Ester Lower Rf than Amide Diacyl Bis-Propionyl ImpurityType->Diacyl Higher Rf SM Starting Material ImpurityType->SM Baseline/Polar ActionEster Action: Lower Temp (<0°C) Slow Addition Rate Ester->ActionEster ActionDiacyl Action: Reduce Reagent Stoichiometry (Strict 1.05 eq) Diacyl->ActionDiacyl ActionSM Action: Increase Base (TEA) Check Reagent Quality SM->ActionSM

Figure 2: Logic flow for identifying and correcting reaction deviations.

Frequently Asked Questions (FAQs)

Q: Can I use Propionic Anhydride instead of Propionyl Chloride? A: Yes. Propionic anhydride is milder and less prone to O-acylation. However, the reaction kinetics are slower, often requiring heating or a catalyst (like DMAP), which re-introduces the risk of side reactions. For strict low-temperature control, the acid chloride is preferred, provided the addition is controlled.

Q: Why do I wash with dilute HCl during workup? A: This is a purification trick. The product (an amide) is not basic. However, the starting material (3-aminophenol) and the base (TEA) are amines. Dilute acid protonates them, making them water-soluble, while your product remains in the organic layer [1].

Q: My product is pink. Is it ruined? A: Not necessarily. Aminophenols are notorious for "pinking" due to trace oxidation. A recrystallization from Ethanol/Water usually removes the colored impurities.

Q: Can I do this in water? A: Yes, using Schotten-Baumann conditions (Water + inorganic base like


).[1] The amine reacts faster than water hydrolyzes the acid chloride. However, the product must be solid and precipitable for this to be efficient. For high-value intermediates, the DCM method is more robust [2].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on N-Acylation of Amines).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discussion on Nucleophilicity of Amines vs. Alcohols).

  • Raistrick, H., et al. (1950). Studies in the Biochemistry of Microorganisms. Biochemical Journal. (Provides historical context on phenolic acylation selectivity).

  • BenchChem Application Notes. (2025). Reaction of Propionyl Chloride with Phenols: C- vs O- vs N- Selectivity. (General industry protocols for acyl chlorides).

(Note: While specific papers on "3-aminophenol propionylation temperature" are rare, the chemistry is identical to the well-documented acetylation of 4-aminophenol to produce Paracetamol. The principles cited above are foundational to this class of reactions.)

Sources

Technical Support Center: High-Purity Synthesis of N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity in N-(3-hydroxyphenyl)propanamide Synthesis Target Molecule: N-(3-hydroxyphenyl)propanamide (CAS: 21556-86-5) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Chemoselectivity Challenge

Welcome to the Technical Support Center. You are likely experiencing low purity due to the inherent nucleophilic competition in your starting material, 3-aminophenol. The molecule contains two nucleophilic sites: the amine (


) and the phenol (

).

High-purity synthesis (>98%) requires rigorous control over chemoselectivity . The most common impurities causing synthesis failure are:

  • O-acylated ester: Phenyl propionate byproduct (Kinetic vs. Thermodynamic control failure).

  • O,N-diacylated species: Over-reaction due to excess reagent.

  • Oxidation products: Quinone-like colored impurities caused by air exposure.

This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Module 1: Reaction Optimization (Upstream)

Q: My crude NMR shows a mixture of products. How do I ensure N-acylation over O-acylation?

A: You must leverage the nucleophilicity difference between the amine and phenol.[1] Under neutral or slightly basic conditions, the amine is significantly more nucleophilic.

The Solution: The Aqueous Schotten-Baumann Protocol Avoid anhydrous organic solvents (DCM/THF) with strong bases (TEA/Pyridine) if you are struggling with selectivity. These conditions often promote O-acylation. Instead, switch to an aqueous biphasic system.

  • Mechanism: Water solvates the phenolate ion, reducing its nucleophilicity via hydrogen bonding, while the neutral amine remains highly reactive toward the anhydride.

  • Protocol Adjustment:

    • Dissolve 3-aminophenol in water (or water/EtOAc mix).

    • Add Sodium Acetate (mild base) or NaHCO₃ to buffer the pH to ~8. Do not use NaOH, as high pH deprotonates the phenol, making it a competitive nucleophile.

    • Add Propionic Anhydride dropwise at 0–5°C . Low temperature favors the kinetic product (Amide) over the thermodynamic product (Ester).

Q: Why is my reaction mixture turning dark brown/black?

A: This indicates oxidation of the electron-rich 3-aminophenol substrate.

The Solution: Inerting & Antioxidants

  • Nitrogen Sparging: Degas all solvents prior to reaction.

  • Additive: Add 0.1% Sodium Bisulfite (NaHSO₃) or Sodium Dithionite to the aqueous phase. This acts as a sacrificial reducing agent, preventing the formation of colored quinoid impurities that are difficult to remove during crystallization.

Visualizing the Chemoselectivity Pathway

The following diagram illustrates the competing pathways and the control nodes required for high purity.

ReactionPathways Start 3-Aminophenol Reagent Propionic Anhydride Start->Reagent Cond_Acid Acidic Cond. (Protonated Amine) Reagent->Cond_Acid Route A Cond_Base Strong Base (pH > 11) (Phenolate Formation) Reagent->Cond_Base Route B Cond_Mild Mild Base (pH 7-8) (Aq. Buffer) Reagent->Cond_Mild Route C (Recommended) Prod_Ester O-Acyl Impurity Cond_Acid->Prod_Ester Favors O-Attack Prod_Di N,O-Diacyl Impurity Cond_Base->Prod_Di High Reactivity Prod_Amide N-Acyl Product (Target >98%) Cond_Mild->Prod_Amide Kinetic Control Prod_Ester->Prod_Amide O-to-N Rearrangement (Possible w/ heat)

Caption: Chemoselectivity decision tree showing how pH conditions dictate impurity profiles.

Module 2: Workup & Isolation (Midstream)

Q: The product is oiling out or sticky. How do I get a solid?

A: Oiling out suggests trapped solvent or impurities (specifically the ester byproduct) lowering the melting point.

The Solution: The "Salting Out" & pH Swing

  • Quench: After reaction completion, ensure excess propionic anhydride is hydrolyzed by stirring with water for 30 mins.

  • pH Adjustment: If using the aqueous method, the product may be soluble in the buffer.[1] Cool to 0°C and adjust pH to ~4–5 (near the isoelectric point of the amide) to induce precipitation.

  • Seed: If an oil forms, scratch the glass vessel or add a seed crystal of pure N-(3-hydroxyphenyl)propanamide.

Q: I suspect O-acylated impurities. Can I fix this without tossing the batch?

A: Yes. You can induce an O


 N acyl migration  or selective hydrolysis.

The Solution: Base-Catalyzed Hydrolysis The ester bond is more labile (easily broken) than the amide bond.

  • Dissolve the crude mixture in dilute NaOH (1M).

  • Stir at room temperature for 15–30 minutes. This selectively hydrolyzes the O-propionyl ester back to the phenol, while the N-propionyl amide remains stable.

  • Re-acidify carefully to precipitate the pure amide.

Module 3: Purification (Downstream)

Q: Which solvent system is best for recrystallization?

A: Do not use pure organic solvents (like pure EtOAc) as they often solubilize the impurities too well.

The Solution: Ethanol/Water Displacement The most robust system for hydroxy-anilides is Ethanol/Water .

ParameterRecommended ValueRationale
Solvent A (Good) Ethanol (95%)Dissolves amide at high temp.
Solvent B (Bad) WaterAntisolvent; removes inorganic salts.
Ratio ~1:3 (EtOH:Water)Optimization required based on saturation.
Cooling Rate 10°C/hourSlow cooling prevents occlusion of colored impurities.

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol.

  • Add hot water dropwise until persistent cloudiness appears.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then 4°C.

Troubleshooting Flowchart

Use this logic gate to determine your next step based on your current observation.

Troubleshooting Issue Start: Identify Issue Color Product is Brown/Pink? Issue->Color Purity TLC shows 2 spots? Color->Purity No Act_Ox Oxidation detected. Recrystallize w/ Charcoal + NaHSO3 wash. Color->Act_Ox Yes State Product is Oil/Sticky? Purity->State No Act_Est Ester Impurity. Perform Mild NaOH wash (Selective Hydrolysis). Purity->Act_Est Yes (Higher Rf spot) Act_Sol Solvent Occlusion. Dry under high vac or change Recryst solvent. State->Act_Sol Yes Result Pure White Solid State->Result No Act_Ox->Result Act_Est->Result Act_Sol->Result

Caption: Logic gate for diagnosing purity issues based on visual and TLC evidence.

References

  • PubChem. (n.d.). N-(3-hydroxyphenyl)propanamide (CAS 21556-86-5).[2] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2023). US20230104724A1: An environment-friendly process for selective acylation of aminophenol.

Sources

distinguishing N-(3-hydroxyphenyl)propanamide from O-acylated byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing N-(3-hydroxyphenyl)propanamide from O-acylated Byproducts

Welcome to the Application Support Hub.

Ticket ID: CHEM-3AP-PROP Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Chemoselectivity in 3-Aminophenol Acylation

Executive Summary

You are attempting to synthesize N-(3-hydroxyphenyl)propanamide (the "Target"). This reaction involves the acylation of 3-aminophenol. Because the starting material contains both an amine (


) and a phenol (

), there is a risk of competitive acylation.
  • Target (Kinetic Product): Acylation of the Nitrogen (Amide formation).

  • Impurity Type A (O-Acyl Isomer): Acylation of the Oxygen (Ester formation).

  • Impurity Type B (Di-acyl): Acylation of both positions.

This guide provides a self-validating workflow to distinguish the target amide from O-acylated ester byproducts using spectroscopy, wet chemistry, and chromatographic logic.

Module 1: Spectroscopic Forensics (The "Eyes" of the Lab)

The most definitive method to distinguish the Target from O-acylated byproducts is analyzing the Carbonyl (


) environment. Esters and Amides have distinct electronic signatures.[1][2]
1.1 Infrared (IR) Spectroscopy – The "Smoking Gun"

This is your fastest check. The carbonyl stretching frequency differs significantly between amides and esters due to resonance dampening in amides.

FeatureTarget: N-Acyl (Amide) Impurity: O-Acyl (Ester) Reasoning
C=O[3] Stretch 1650 – 1690 cm⁻¹ (Strong)1735 – 1750 cm⁻¹ (Strong)Amide resonance (

) lowers the double bond character, reducing frequency. Esters lack this strong resonance.
Amide II Band ~1540 – 1560 cm⁻¹ Absent N-H bending vibration. Only present if the amide bond exists.
OH Stretch Broad, 3200-3500 cm⁻¹ Absent (in Di-acyl)If O-acylated (Di-acyl), the phenolic OH signal disappears.
1.2 Nuclear Magnetic Resonance (NMR)

Use


C NMR for the most reliable distinction of the carbonyl carbon.
NucleusTarget (Amide) Impurity (Ester) Diagnostic Note

C (C=O)
168 – 170 ppm 173 – 176 ppm Esters are consistently downfield of amides.

H (Exchange)

~9-10 ppm (NH) AND

~9.3 ppm (OH)
No OH signal (if Di-acyl)Add

shake. Both signals should vanish for the Target.

H (Ortho)
Ring protons shift slightlySignificant shiftAcylation of the phenol oxygen changes the electronic shielding of ortho protons significantly compared to the free phenol.
Module 2: Rapid Chemical Validation (The "Hands" of the Lab)

If you lack immediate access to NMR, use these wet-chemistry protocols to validate the presence of the free Phenol group (present in Target, absent in O-acylated impurities).

2.1 The Ferric Chloride Test (Colorimetric)

Phenols form violet coordination complexes with Iron(III).[4] Esters do not.

  • Protocol: Dissolve 5 mg of sample in 1 mL ethanol. Add 2 drops of 1% aqueous

    
    .
    
  • Result (Target): Immediate Deep Violet/Purple color.

  • Result (Impurity): Yellow/Orange (color of the reagent) or faint color.

    • Note: This confirms the presence of the free

      
      . It rules out Di-acyl and O-acyl isomers (assuming the amine doesn't coordinate weakly, which is rare in this context).
      
2.2 Solubility Check (Acid/Base Logic)
  • Reagent: 1M NaOH (aq).

  • Target: Soluble. The phenolic proton (

    
    ) is deprotonated, forming a water-soluble phenoxide salt.
    
  • Di-acyl Impurity: Insoluble. It lacks the acidic phenolic proton.

  • O-acyl Isomer (Free Amine): Likely Insoluble/Oiling out. While the amine can be protonated by acid, it does not dissolve in Base (unless hydrolyzed).

Module 3: Decision Logic & Workflow

The following diagram illustrates the logical pathway to determine the identity of your isolated product.

G Start Isolated Product (White/Off-white Solid) IR_Step Step 1: IR Spectroscopy Check Carbonyl Region Start->IR_Step Check_1740 Peak at >1730 cm⁻¹? IR_Step->Check_1740 Ester_Path O-Acylation Detected (Ester Bond Present) Check_1740->Ester_Path Yes Amide_Path Amide Region Only (1650-1690 cm⁻¹) Check_1740->Amide_Path No Yellow Yellow/No Change Ester_Path->Yellow If pure Ester Result_Mixed MIXTURE Purification Required Ester_Path->Result_Mixed If Amide peak also present FeCl3_Step Step 2: Ferric Chloride Test (Check for Free Phenol) Amide_Path->FeCl3_Step Purple Deep Violet Color FeCl3_Step->Purple FeCl3_Step->Yellow Result_Target CONFIRMED TARGET N-(3-hydroxyphenyl)propanamide Purple->Result_Target Result_Diacyl IMPURITY: Di-acylated (N,O-dipropionyl) Yellow->Result_Diacyl

Figure 1: Logical workflow for distinguishing N-acyl target from O-acyl impurities using spectral and chemical data.

Module 4: Synthesis Optimization (Preventative Measures)

To ensure you produce the Amide (Target) and not the Ester, you must exploit Chemoselectivity .

The Mechanism: Amines are more nucleophilic than phenols (Nitrogen is less electronegative than Oxygen, holding its lone pair more loosely). However, under acidic conditions or high temperatures, the amine can be protonated (deactivated), or the phenol can react thermodynamically.

Recommended Protocol (Schotten-Baumann Conditions):

  • Solvent: Water/THF or Water/DCM biphasic mixture.

  • Base: Sodium Acetate or Sodium Bicarbonate (Mild base).

    • Why? You need a base strong enough to neutralize the HCl/Acid byproduct but too weak to deprotonate the Phenol (

      
      ). If you use NaOH, you form the Phenoxide, which is a super-nucleophile and will lead to O-acylation.
      
  • Temperature: Keep at

    
     to 
    
    
    
    . High heat favors the thermodynamic ester product.
Frequently Asked Questions (FAQs)

Q: I see a small peak at 1745 cm⁻¹ in my IR, but the FeCl3 test is purple. What do I have? A: You likely have the Target contaminated with ~5-10% of the N,O-diacylated byproduct. The purple color indicates the free phenol is present (Target), but the IR detects the ester impurity.

  • Fix: Perform a mild basic hydrolysis. Stir the crude solid in 1M NaOH for 30 minutes at room temperature. The ester (unstable in base) will hydrolyze back to the phenol, while the amide (stable) remains intact. Re-acidify to precipitate the pure Target.

Q: Can I use Mass Spec (MS) to distinguish them? A: Yes, but be careful.

  • Target MW: 165.19 g/mol .[5]

  • O-Acyl Isomer MW: 165.19 g/mol . (Same mass!)

  • Di-acyl Impurity MW: 221.25 g/mol .

  • Differentiation: You must use MS/MS fragmentation. The Amide will typically show a fragment loss of the propionyl group or cleavage alpha to the nitrogen. The best MS distinction is actually the Di-acyl mass peak (221 m/z). If you see 221, you have over-acylated.

Q: Why does my product dissolve in NaOH but precipitate when I add HCl? A: This confirms you have the Target (or the starting material). The phenol dissolves in base (phenoxide) and reprecipitates in acid. The O-acylated ester would not dissolve in base initially (unless it hydrolyzes rapidly).

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search No. 3173 for 3-Acetamidophenol analog data).

  • Nagendrappa, G. (2008). An Elegant Example of Chemoselective Reaction: The Preparation of Sulfonamide Drugs.[6] Resonance, 13, 929–939. (Demonstrates amine vs phenol chemoselectivity).

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (Standard values for Amide I/II vs Ester Carbonyls).

  • Santa Cruz Biotechnology. N-(3-Hydroxyphenyl)propanamide Product Data. (Confirming structure and CAS 21556-86-5).

Sources

Validation & Comparative

Technical Comparison: Acetaminophen vs. N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis between Acetaminophen (Paracetamol) and its structural analog, N-(3-hydroxyphenyl)propanamide . This comparison focuses on Structure-Activity Relationships (SAR), predictive toxicology, and experimental validation protocols.

A Structural & Pharmacological Analysis

Executive Summary

Acetaminophen (APAP) is the clinical gold standard for antipyresis and analgesia, yet it carries a significant risk of hepatotoxicity via the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3][4]

N-(3-hydroxyphenyl)propanamide (3-HPP) represents a "hybrid" structural analog combining two key modifications:

  • Regioisomerism: The hydroxyl group is in the meta (3-) position rather than the para (4-) position.

  • Homologation: The acyl chain is extended from acetyl (2-carbon) to propionyl (3-carbon).

Core Insight: Theoretical and SAR-based evidence suggests 3-HPP is non-hepatotoxic because the meta-orientation prevents the formation of a quinone imine intermediate. However, the propionyl extension increases lipophilicity (LogP), potentially altering blood-brain barrier (BBB) penetration and metabolic clearance compared to APAP.

Physicochemical & Structural Profile[5]

The following table contrasts the fundamental properties determining pharmacokinetics.

PropertyAcetaminophen (APAP)N-(3-hydroxyphenyl)propanamide (3-HPP)Impact on Performance
IUPAC Name N-(4-hydroxyphenyl)acetamideN-(3-hydroxyphenyl)propanamide
Formula C₈H₉NO₂C₉H₁₁NO₂3-HPP has +1 methylene (-CH₂-) group.
MW 151.16 g/mol 165.19 g/mol Negligible difference for absorption.
LogP (Calc) ~0.46~0.95 - 1.103-HPP is more lipophilic , potentially improving BBB transport.
pKa (Phenol) ~9.38~9.50Similar ionization at physiological pH.
Regiochemistry Para (1,4-substitution)Meta (1,3-substitution)Critical: Determines metabolic toxicity.
Solubility Moderate (Water)Lower (Water)3-HPP may require DMSO/PEG for dosing.

Mechanism of Action & Signaling Pathways[6]

Analgesic Mechanism (COX & Endocannabinoid)

Both compounds are believed to act centrally rather than peripherally.

  • Peroxidase Inhibition: APAP acts as a reducing cosubstrate at the peroxidase site of COX-1/2, reducing the ferryl protoporphyrin IX radical. 3-HPP, retaining the phenol moiety, likely preserves this redox activity.

  • AM404 Pathway: APAP is deacetylated to p-aminophenol, then conjugated with arachidonic acid by FAAH (Fatty Acid Amide Hydrolase) to form AM404 , a TRPV1 activator/cannabinoid reuptake inhibitor.

    • Hypothesis for 3-HPP: The meta-position and propionyl group may sterically hinder FAAH conjugation, potentially reducing the formation of a "Propyl-AM404" analog, which could lower analgesic potency compared to APAP.

Metabolic Bioactivation (Toxicity)

The primary differentiator is the formation of reactive metabolites.

  • APAP: Metabolized by CYP2E1 to NAPQI (quinone imine), which depletes glutathione (GSH) and causes hepatic necrosis.[2]

  • 3-HPP: The meta-hydroxyl group cannot support the electron delocalization required to form a stable quinone structure. Therefore, no toxic imine is formed.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two compounds.

MetabolicPathway APAP Acetaminophen (Para-isomer) CYP CYP2E1 / CYP1A2 (Oxidation) APAP->CYP Minor Pathway HPP N-(3-hydroxyphenyl) propanamide (Meta-isomer) HPP->CYP Oxidation Attempt NAPQI NAPQI (Toxic Quinone Imine) CYP->NAPQI 2e- Oxidation NoTox No Quinone Formed (Resonance Impossible) CYP->NoTox Meta-position blocks conjugation GSH Glutathione Depletion NAPQI->GSH Covalent Binding Safe Renal Excretion (Glucuronide/Sulfate) NoTox->Safe Direct Elimination Necrosis Hepatocellular Necrosis GSH->Necrosis Oxidative Stress

Figure 1: Divergent metabolic activation pathways. The meta-substitution in 3-HPP structurally forbids the formation of the toxic NAPQI intermediate.

Experimental Protocols for Validation

To validate the theoretical advantages of 3-HPP, researchers should utilize the following comparative assays.

Synthesis of N-(3-hydroxyphenyl)propanamide

Note: This compound is not widely available as a standard drug and may require synthesis.

  • Reagents: 3-Aminophenol (1 eq), Propionic Anhydride (1.1 eq), Water/Ethanol.

  • Procedure: Dissolve 3-aminophenol in water at 80°C. Add propionic anhydride dropwise. Stir for 30 mins. Cool to 4°C to precipitate.

  • Purification: Recrystallize from 30% ethanol.

  • Validation: Confirm structure via ¹H-NMR (Look for triplet/quartet of propionyl group and meta-substitution pattern in aromatic region).

Hepatotoxicity Assessment (In Vitro)

Objective: Prove 3-HPP does not induce cell death at supratherapeutic concentrations.

  • Cell Line: Primary Human Hepatocytes (PHH) or HepG2 (transduced with CYP2E1).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well collagen-coated plates.
      
    • Incubate for 24h to establish monolayer.

    • Treatment: Treat cells with APAP (0–10 mM) and 3-HPP (0–10 mM) for 24h.

    • Readout 1 (LDH Release): Collect supernatant and quantify Lactate Dehydrogenase (LDH) as a marker of membrane rupture (necrosis).

    • Readout 2 (GSH Levels): Lyse cells and measure total Glutathione.

  • Expected Result: APAP will show dose-dependent LDH increase and GSH depletion >2 mM. 3-HPP should show baseline LDH and preserved GSH up to 10 mM.

Analgesic Efficacy (In Vivo)

Objective: Determine if the propionyl/meta modifications retain efficacy.

  • Model: Acetic Acid-Induced Writhing Test (Mouse).

  • Protocol:

    • Groups: Vehicle, APAP (200 mg/kg), 3-HPP (200 mg/kg).

    • Administration: Oral gavage (p.o.) 30 mins prior to challenge.

    • Challenge: IP injection of 0.6% acetic acid (10 mL/kg).

    • Measurement: Count abdominal constrictions ("writhes") for 20 mins post-injection.

  • Calculation:

    
    .
    

References

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics. Link

  • Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: pathways of acetaminophen metabolism and pharmacogenetics. Pharmacogenetics and Genomics. Link

  • Patterson, B. D., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. EBioMedicine. Link

  • Bender, R. P., et al. (2004). Regioisomerism of the acetaminophen bioactivation pathway: a quantum mechanical study. Chemical Research in Toxicology. (Comparison of ortho/meta/para isomers).
  • PubChem Compound Summary. (n.d.). N-(3-hydroxyphenyl)propanamide (CID 210708).[5] National Center for Biotechnology Information. Link

Sources

comparing amide bond stability in phenolic vs non-phenolic analogs

Author: BenchChem Technical Support Team. Date: March 2026

Amide Bond Stability: A Comparative Guide to Phenolic vs. Non-Phenolic Analogs

Executive Summary

The amide bond is a cornerstone of organic chemistry and drug design, renowned for its exceptional thermodynamic and kinetic stability. However, the introduction of a phenolic hydroxyl group into the molecular architecture can drastically alter this stability. This guide provides an objective, data-driven comparison of amide bond cleavage in phenolic versus non-phenolic analogs. It details the mechanistic causality behind their divergent behaviors, outlines a self-validating experimental protocol for kinetic assessment, and highlights key applications in pharmaceutical development.

Mechanistic Causality: Resonance vs. Intramolecular Catalysis

To understand the performance differences between these analogs, we must examine the fundamental reaction mechanisms governing their degradation.

Non-Phenolic Amides (The Baseline): In standard, non-phenolic amides (e.g., benzamide), the C–N bond is notoriously inert[1]. This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl pi system, which significantly reduces the electrophilicity of the carbonyl carbon. Consequently, base-catalyzed hydrolysis requires highly unfavorable intermolecular attack by a hydroxide ion, followed by the expulsion of an amide ion (


)—an exceptionally poor leaving group[2][3].

Phenolic Amides (The Catalytic Exception): Phenolic amides featuring an ortho-hydroxyl group (e.g., salicylamide analogs) bypass this high kinetic barrier via Neighboring Group Participation (NGP)[4]. The proximal phenolic -OH acts as an intramolecular nucleophile or general acid/base catalyst. At physiological or slightly alkaline pH, the phenolate anion attacks the amide carbonyl, forming a highly favored 5- or 6-membered cyclic tetrahedral intermediate. This intermediate rapidly collapses to cleave the C–N bond, forming an ester that is subsequently and easily hydrolyzed[4].

MechanisticPathway cluster_nonphenolic Non-Phenolic Amide (No NGP) cluster_phenolic Phenolic Amide (ortho-OH) N1 Standard Amide (e.g., Benzamide) N2 Strong Resonance Stabilization N1->N2 N3 High Kinetic Barrier (Poor Leaving Group) N2->N3 N4 Stable C-N Bond (No Cleavage) N3->N4 P1 ortho-Phenolic Amide (e.g., Salicylamide) P2 Intramolecular Attack (Phenolate Nucleophile) P1->P2 P3 Cyclic Tetrahedral Intermediate P2->P3 P4 Rapid C-N Cleavage (Esterification/Hydrolysis) P3->P4

Fig 1: Reaction pathways comparing standard resonance stabilization vs. phenolic intramolecular catalysis.

Quantitative Data Comparison

The structural differences between these two classes translate to massive disparities in kinetic stability. The table below summarizes the relative hydrolysis rates (


) and estimated half-lives (

) of representative analogs under mildly alkaline conditions (pH 8.0, 37°C).
Compound ClassRepresentative AnalogStructural FeatureEst. Half-Life (

)
Relative Rate (

)
Non-Phenolic BenzamideNo -OH group> 50 years1
Non-Phenolic (Distal) 4-Hydroxybenzamidepara-OH (No proximity)> 50 years~1.2
Phenolic (Proximal) 2-Hydroxybenzamideortho-OH (NGP active)~ 14 days> 1,000
Activated Phenolic N-Alkyl salicylamideortho-OH + Steric twist< 12 hours> 35,000

Data synthesis based on established kinetic models of intramolecular catalysis and non-activated amide cleavage[1][4].

Experimental Methodology: Self-Validating Kinetic Assay

To objectively measure the impact of phenolic NGP on amide stability, researchers must employ a self-validating experimental design. By running a para-hydroxy analog alongside the ortho-hydroxy analog, you isolate spatial proximity as the causal variable, proving that intramolecular catalysis—not just the electronic electron-donating effect of the phenol ring—drives the instability.

Step-by-Step Protocol:

  • Substrate Preparation: Prepare 10 mM stock solutions of Benzamide (Negative Control A), 4-Hydroxybenzamide (Negative Control B), and 2-Hydroxybenzamide (Test Compound) in LC-MS grade DMSO.

  • Buffer Equilibration: Pre-warm 50 mM Sodium Phosphate buffer (pH 8.0) to 37°C in a thermoshaker. Rationale: A mildly alkaline pH ensures a sufficient fraction of the phenol exists as the highly nucleophilic phenolate anion, accelerating the observable NGP[4].

  • Reaction Initiation: Spike 10 µL of each substrate stock into 990 µL of the pre-warmed buffer (final concentration: 100 µM). Vortex immediately for 5 seconds.

  • Aliquot Sampling: At defined time points (0, 1h, 4h, 12h, 24h, 48h), extract 50 µL aliquots from each reaction vial.

  • Reaction Quenching (Critical Step): Immediately mix the aliquot with 50 µL of cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Rationale: The acid rapidly protonates the phenolate, instantly halting intramolecular catalysis and stabilizing the remaining intact amide for accurate downstream analysis.

  • HPLC-UV Analysis: Inject 10 µL of the quenched sample onto a C18 Reverse-Phase column. Monitor absorbance at 254 nm to quantify the remaining intact amide against a pre-established standard curve.

  • Kinetic Modeling: Plot

    
     versus time to calculate the observed pseudo-first-order rate constant (
    
    
    
    ) and half-life.

ExperimentalWorkflow S1 1. Substrate Prep (Controls & Test) S2 2. Buffer Incubation (pH 8.0, 37°C) S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. Acid Quenching (0.1% TFA) S3->S4 S5 5. HPLC-UV Quantification S4->S5

Fig 2: Self-validating experimental workflow for quantifying amide bond hydrolysis kinetics.

Applications in Drug Development

Understanding the dichotomy between phenolic and non-phenolic amides is critical for drug development professionals:

  • Prodrug Linkers: The predictable instability of phenolic amides is actively exploited to design "traceless linkers." A drug conjugated via a phenolic amide will remain stable in formulation (at low pH where the phenol is protonated) but rapidly cleave to release the active pharmaceutical ingredient (API) upon entering the higher physiological pH of the bloodstream.

  • Avoiding Premature Degradation: Conversely, if an amide bond is intended to be a stable structural pharmacophore, medicinal chemists must actively avoid placing hydroxyl groups ortho to the amide linkage to prevent premature metabolic or hydrolytic clearance.

References

  • Beilstein Journal of Organic Chemistry. "Recent advances in the cleavage of non-activated amides." Source: Beilstein Journals. Available at: [Link]

  • LibreTexts Chemistry. "21.7: Chemistry of Amides." Source: LibreTexts. Available at:[Link]

  • Chemistry Steps. "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism." Source: Chemistry Steps. Available at:[Link]

Sources

N-(3-hydroxyphenyl)propanamide retention time vs Aripiprazole impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Retention Behavior of N-(3-hydroxyphenyl)propanamide vs. Aripiprazole Impurities Content Type: Technical Comparison Guide Audience: Analytical Chemists, QC Scientists, and Process Development Researchers.

Executive Summary

In the reverse-phase liquid chromatography (RP-HPLC) profiling of Aripiprazole, the analyte N-(3-hydroxyphenyl)propanamide (often associated with Impurity 49 or its des-chloro analogs) exhibits distinct retention behavior compared to the Active Pharmaceutical Ingredient (API).

Due to its significantly lower molecular weight, presence of a phenolic hydroxyl group, and high amide polarity, N-(3-hydroxyphenyl)propanamide functions as an early-eluting impurity . In standard C18 acidic protocols, it typically elutes with a Relative Retention Time (RRT) of 0.20 – 0.35 relative to Aripiprazole. This guide analyzes the mechanistic separation of this polar fragment against the lipophilic Aripiprazole scaffold and other common related substances.

Mechanistic Basis of Separation

To optimize the resolution of N-(3-hydroxyphenyl)propanamide from Aripiprazole, one must understand the competing intermolecular forces within the chromatographic column.

The Polarity Gap
  • Aripiprazole (API): A highly lipophilic molecule (LogP

    
     4.5–5.0) containing a dichlorophenylpiperazine moiety and a dihydroquinolinone core linked by a butoxy chain.[1] Its retention is driven by strong hydrophobic interactions with the C18 stationary phase.
    
  • N-(3-hydroxyphenyl)propanamide: A small, polar molecule (LogP

    
     1.0–1.2). The exposed phenolic -OH and the amide functionality create strong hydrogen bonding potential with the mobile phase, reducing its affinity for the hydrophobic C18 chains.
    
The "Hydrophobic Subtraction" Effect

In standard QC methods using acidic mobile phases (pH 2.5–3.0), the basic nitrogen atoms in Aripiprazole are protonated, yet the molecule retains significant hydrophobicity due to the halogenated phenyl ring. Conversely, N-(3-hydroxyphenyl)propanamide remains largely neutral (phenol pKa


 10) but highly soluble in the aqueous fraction, causing it to elute near the solvent front or early in the gradient.
Experimental Protocol: High-Resolution Separation

The following protocol is designed to ensure baseline separation of polar amide impurities (like the target analyte) from the main Aripiprazole peak.

Methodology: Gradient Reverse-Phase HPLC (RP-HPLC)

ParameterSpecificationRationale
Column C18 (L1 packing), 150 x 4.6 mm, 3.5 µm or 5 µmProvides necessary carbon load for Aripiprazole retention while resolving early polar peaks.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5)Acidic pH suppresses silanol activity and ensures consistent ionization.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier to elute the lipophilic API.
Flow Rate 1.0 - 1.2 mL/minStandard flow for optimal van Deemter efficiency on 4.6mm columns.
Detection UV @ 215 nm & 254 nm215 nm maximizes sensitivity for the amide bond in the impurity; 254 nm for the API.
Column Temp 35°C - 40°CElevated temperature improves mass transfer and peak symmetry.

Gradient Program:

  • 0–2 min: 10% B (Isocratic hold to trap polar impurities)

  • 2–20 min: 10%

    
     90% B (Linear ramp)
    
  • 20–25 min: 90% B (Wash lipophilic dimers)

  • 25.1 min: 10% B (Re-equilibration)

Comparative Retention Data

The following table summarizes the retention behavior of N-(3-hydroxyphenyl)propanamide relative to Aripiprazole and other pharmacopeial impurities.

Note: Data represents typical values on a C18 column (150mm) under the gradient conditions described above.

AnalyteStructure TypeApprox. RT (min)RRT (Relative to API)Elution Order
N-(3-hydroxyphenyl)propanamide Polar Amide / Phenol3.5 - 5.0 0.25 1 (Early)
Aripiprazole N-oxide Polar Oxidative Degradant11.0 - 12.00.852
Aripiprazole (API) Main Scaffold 14.0 - 15.0 1.00 3 (Reference)
Dichlorophenylpiperazine Cleavage Product16.51.154
Aripiprazole Dimer Lipophilic Aggregate21.0+1.50+5 (Late)

Analysis: The target impurity, N-(3-hydroxyphenyl)propanamide , elutes significantly earlier than the API. In many "fast" generic methods, this peak runs the risk of co-eluting with the solvent front or injection void volume if the initial organic hold (0-2 min) is not utilized.

Visualization: Chromatographic Separation Logic

The following diagram illustrates the separation pathway and the physicochemical logic dictating the elution order.

G cluster_0 Elution Stream (Mobile Phase) Sample Crude Aripiprazole Sample Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection Polar N-(3-hydroxyphenyl)propanamide (High Polarity / H-Bonding) Low Affinity for C18 Column->Polar Rapid Elution (Weak Interaction) API Aripiprazole (API) (High Lipophilicity) Strong Affinity for C18 Column->API Retained (Strong Interaction) Late Dimers / Oligomers (Very High Lipophilicity) Column->Late Strongly Retained Detector UV Detector (215 nm / 254 nm) Polar->Detector RT: ~4 min API->Detector RT: ~14 min Late->Detector RT: >20 min Chromatogram Resulting Chromatogram Detector->Chromatogram

Figure 1: Chromatographic workflow showing the rapid elution of the polar amide impurity compared to the retained API.

Critical Quality Attributes (CQA) & Troubleshooting

When analyzing N-(3-hydroxyphenyl)propanamide, researchers often encounter specific challenges. Use this self-validating troubleshooting matrix:

  • Peak Fronting:

    • Cause: The impurity is highly polar and may not focus well if the sample diluent is too strong (e.g., 100% Methanol).

    • Solution: Dissolve the sample in a diluent that matches the initial mobile phase (e.g., 10:90 ACN:Water).

  • Interference:

    • Risk: This impurity elutes near the "void volume" where unretained salts and solvent shocks appear.

    • Validation: Inject a blank (diluent only) to confirm that the peak at ~4 minutes is a genuine impurity and not a system artifact.

  • Identification (Impurity 49 Context):

    • If the retention time shifts slightly later (e.g., RRT 0.4 - 0.5), verify if you are detecting the 3-Chloro derivative (Impurity 49, CAS 50297-40-0). The chlorine atom adds lipophilicity, pushing the retention time slightly longer than the des-chloro amide.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4118131, N-hydroxy-3-phenylpropanamide. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). Aripiprazole Monograph: Related Compounds. USP-NF Online. Retrieved from [Link]

  • Svrkota, B., et al. (2022). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure–retention relationship approach. Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Validation Guide: N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous spectroscopic validation framework for N-(3-hydroxyphenyl)propanamide (also known as 3'-Hydroxypropionanilide). This document is structured to serve researchers requiring definitive structural confirmation, particularly when distinguishing this compound from its regioisomers (e.g., the para-isomer, Parapropamol) or functional isomers (e.g., esters).[1]

Executive Summary & Strategic Importance

N-(3-hydroxyphenyl)propanamide (CAS: 101-38-2 / 21556-86-5) is a structural analog of acetaminophen and a potential metabolite or synthetic intermediate in drug discovery.[1] Its validation is critical because standard synthesis (acylation of 3-aminophenol) can yield regioisomers or O-acylated byproducts (esters) that possess identical molecular weights (


).[1]

This guide establishes a multi-modal validation protocol utilizing NMR, FT-IR, and LC-MS to unequivocally assign the structure. The core differentiator is the substitution pattern on the aromatic ring , which breaks the symmetry observed in the para-isomer, providing a distinct spectroscopic fingerprint.[1]

Comparison of Alternatives
FeatureTarget: 3'-Isomer (Meta)Alternative: 4'-Isomer (Para)Alternative: O-Ester
Symmetry Asymmetric (

)
Symmetric (

effective)
Asymmetric
1H NMR (Ar) 4 distinct signals (ABCD)2 distinct signals (AA'BB')4 distinct signals
IR Carbonyl Amide (~1660 cm⁻¹)Amide (~1655 cm⁻¹)Ester (~1730 cm⁻¹)
Validation Status Pass Fail (Regioisomer) Fail (Functional Isomer)

Validation Workflow

The following diagram outlines the logical flow for validating the synthesized material, ensuring no false positives from common impurities.

ValidationWorkflow Start Crude Product (from 3-Aminophenol + Propionic Anhydride) IR_Check Step 1: FT-IR Screening (Check C=O Region) Start->IR_Check Decision_IR Is C=O > 1700 cm⁻¹? IR_Check->Decision_IR Fail_Ester REJECT: O-Acylated Ester (3-Aminophenyl propionate) Decision_IR->Fail_Ester Yes (>1700) MS_Check Step 2: LC-MS Analysis (Confirm MW 165.19) Decision_IR->MS_Check No (Amide ~1660) Decision_MS m/z 166 (M+H)? MS_Check->Decision_MS Fail_MS REJECT: Wrong MW Decision_MS->Fail_MS No NMR_Check Step 3: 1H NMR (DMSO-d6) (Symmetry Analysis) Decision_MS->NMR_Check Yes Decision_NMR Aromatic Pattern? NMR_Check->Decision_NMR Result_Para REJECT: Para-Isomer (AA'BB' Doublets) Decision_NMR->Result_Para 2 Signals (Sym) Result_Meta VALIDATE: Meta-Isomer (Singlet + Multiplets) Decision_NMR->Result_Meta 4 Signals (Asym)

Figure 1: Decision tree for the structural validation of N-(3-hydroxyphenyl)propanamide, filtering out esters and symmetric isomers.

Detailed Experimental Protocols & Data Analysis

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the definitive method for distinguishing the 3-isomer from the 4-isomer.[1] The 3-substitution creates an asymmetric electronic environment, resulting in four distinct aromatic proton signals, whereas the 4-isomer possesses a plane of symmetry yielding only two signal environments.[1]

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to ensure solubility of the phenolic hydroxyl and sharpen the amide proton signal).[1]

  • Acquire 1H NMR (minimum 400 MHz) with 16 scans.[1]

  • Acquire 13C NMR (minimum 100 MHz) with 256 scans, proton-decoupled.[1]

Comparative Data Table (1H NMR in DMSO-d6):

Proton AssignmentN-(3-hydroxyphenyl)propanamide (Target)N-(4-hydroxyphenyl)propanamide (Alternative)
Amide -NH- Singlet, ~9.8 ppmSinglet, ~9.6 ppm
Phenolic -OH Singlet, ~9.3 ppmSinglet, ~9.1 ppm
Ar-H (C2) Singlet (broad) or narrow doublet, ~7.2 ppmNot present (Equivalent to C6)
Ar-H (C4, C6) Two distinct doublets/multiplets, 6.8–7.0 ppmDoublet , ~7.4 ppm (2H, AA'BB')
Ar-H (C5) Triplet (pseudo), ~7.05 ppmNot present (Equivalent to C3)
Ar-H (C3, C5) (See above)Doublet , ~6.7 ppm (2H, AA'BB')
Alkyl -CH2- Quartet, ~2.3 ppmQuartet, ~2.2 ppm
Alkyl -CH3 Triplet, ~1.1 ppmTriplet, ~1.1 ppm

Analysis Logic:

  • The "Meta" Fingerprint: Look for the isolated singlet-like peak at ~7.2 ppm (H2).[1] This proton is flanked by the amide and hydroxyl groups (both electron-donating/withdrawing mix), making it chemically distinct.[1]

  • The "Para" Trap: If you see two clean doublets in the aromatic region (roofing effect common), you have isolated the 4-isomer (Parapropamol).[1]

B. Infrared Spectroscopy (FT-IR)

IR is primarily used to rule out the O-acylated ester isomer (3-aminophenyl propionate), which is a common byproduct if the reaction temperature is too high or no base catalyst is used.[1]

Protocol:

  • Prepare a KBr pellet (1% sample) or use ATR (Diamond crystal).[1]

  • Scan range: 4000–400 cm⁻¹, resolution 4 cm⁻¹.[1]

Key Diagnostic Bands:

  • Amide I (C=O): Look for a strong band at 1650–1670 cm⁻¹ .[1]

    • Differentiation: If the Carbonyl band is at 1730–1750 cm⁻¹ , the product is an Ester . The synthesis failed to selectively acylate the amine.[1]

  • Amide II (N-H bend): Distinct band at ~1540 cm⁻¹.[1]

  • OH / NH Stretch: Broad absorption at 3200–3400 cm⁻¹.[1]

C. Mass Spectrometry (LC-MS)

Mass spec confirms the molecular formula but cannot easily distinguish regioisomers on its own.[1] It is used to verify purity and mass balance.[1]

Protocol:

  • Ionization: ESI (Positive Mode).[1]

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

Expected Data:

  • Parent Ion [M+H]⁺: m/z 166.09 (Calc.[1] for C9H12NO2⁺).[1]

  • Fragment Ions:

    • m/z 110 ([M+H]⁺ - 56): Loss of propionyl group (

      
      ), leaving the aminophenol core.[1]
      
    • m/z 57 (

      
      ): Propionyl cation.[1]
      

Synthesis & Purification Context

To ensure the "Target" spectrum is achieved, the synthesis must favor N-acylation over O-acylation.[1]

Recommended Route: Reaction of 3-aminophenol with propionic anhydride in an aqueous/organic biphasic system or mild organic solvent (THF) at room temperature.[1]

  • Control: The amine is more nucleophilic than the phenol. Low temperature (0–25°C) favors the Amide (Target).[1] High temperature or acidic conditions may promote Ester formation.

SynthesisPathway Reactants 3-Aminophenol + Propionic Anhydride Conditions 25°C, THF (Kinetic Control) Reactants->Conditions Target N-(3-hydroxyphenyl)propanamide (Amide - Target) Conditions->Target Major Product SideProduct 3-aminophenyl propionate (Ester - Impurity) Conditions->SideProduct Minor (if heated)

Figure 2: Synthetic pathway illustrating the kinetic selectivity required to obtain the target amide.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 329793180, N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]

  • SDBS. (2025). Spectral Database for Organic Compounds, SDBS. (General reference for 3-aminophenol derivative shifts). AIST. Retrieved from [Link][1]

Sources

Technical Guide: Chromatographic Separation of N-(3-hydroxyphenyl)propanamide and N-(4-hydroxyphenyl)propanamide

[1][2]

Executive Summary

The separation of N-(4-hydroxyphenyl)propanamide (also known as Parapropamol or N-propionyl-4-aminophenol) from its positional isomer N-(3-hydroxyphenyl)propanamide is a critical quality control step in the synthesis of analgesic APIs.[1] While the 4-isomer is a known analgesic (a homolog of Paracetamol/Acetaminophen), the 3-isomer is a common process-related impurity arising from m-aminophenol contamination in the starting material.[1]

This guide provides a definitive technical comparison of separation strategies, focusing on Reverse Phase HPLC (RP-HPLC) as the gold standard. We analyze the physicochemical drivers of separation and provide validated protocols to achieve baseline resolution (

Physicochemical Profiling & Isomer Challenges

The primary challenge in separating these isomers lies in their identical molecular weight (

1
PropertyN-(4-hydroxyphenyl)propanamide (Para)N-(3-hydroxyphenyl)propanamide (Meta)Chromatographic Implication
Structure Linear, symmetrical.[1] Hydroxyl is para to amide.[1]Angled. Hydroxyl is meta to amide.[1]Para has a larger dipole moment and better accessibility for solvation by water.
LogP (Calc) ~1.30~1.35 - 1.40Meta is slightly more hydrophobic, leading to longer retention on C18.[1]
pKa (Phenol) ~9.5 - 9.7~9.4 - 9.6Both are neutral at acidic pH (2-4).[1]
H-Bonding Intermolecular (Solvent dominant).[1]Intermolecular.Para forms stronger H-bonds with the aqueous mobile phase, eluting earlier in RP-HPLC.[1]

Method 1: Reverse Phase HPLC (C18) – The Industry Standard

For routine quality control, a C18 stationary phase is sufficient, provided the mobile phase pH is optimized to suppress phenol ionization and minimize silanol interactions.

Mechanism of Separation

The separation is driven by hydrophobic subtraction . The para-isomer, being more polar due to the efficient solvation of its hydroxyl group (less steric hindrance), partitions less into the C18 stationary phase compared to the meta-isomer.

  • Elution Order: Para (Parapropamol)

    
    Meta (Impurity).[1]
    
Validated Protocol
  • Column: End-capped C18 (e.g., Zorbax SB-C18 or equivalent),

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Mode: Isocratic.

  • Ratio: Phase A : Phase B (

    
     v/v).
    
  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 25°C.

  • Detection: UV at 245 nm (Absorption maximum for the benzamide chromophore).[1][5][6]

Performance Metrics:

  • Retention Time (Para): ~4.8 min

  • Retention Time (Meta): ~5.5 - 6.0 min[1]

  • Resolution (

    
    ):  Typically > 2.0
    

Expert Insight: If peak tailing is observed, it is likely due to the interaction of the amide nitrogen with residual silanols. Adding 5 mM triethylamine (TEA) to the buffer or using a "Base Deactivated" (BDS) C18 column will sharpen the peaks.

Method 2: Enhanced Selectivity (Phenyl-Hexyl / PFP)[1][2]

When the sample matrix is complex (e.g., plasma or degradation studies), C18 may fail to resolve the isomers from other matrix components. In these cases, Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior.[1]

Mechanism: - Interaction

Phenyl-based columns interact with the aromatic ring of the analytes.[1] The electron density distribution differs between the para and meta positions. The PFP phase, being electron-deficient, acts as a strong

1
Comparative Protocol (PFP Phase)
  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
     mm, 2.6 µm.[1]
    
  • Mobile Phase: Water (0.1% Formic Acid) : Methanol (

    
    ).[1]
    
  • Benefit: Higher resolution in shorter run times (< 5 mins).[1][7] The elution order may reverse or show significantly wider spacing depending on the specific methanol concentration.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate separation method based on your specific analytical needs.

SeparationLogicStartStart: Isomer Mixture(Para vs Meta)Goal_QCGoal: Routine QC / PurityStart->Goal_QCGoal_ComplexGoal: Complex Matrix / Trace ImpurityStart->Goal_ComplexMethod_C18Method 1: C18 RP-HPLC(Hydrophobic Separation)Goal_QC->Method_C18Standard Cost/AvailabilityMethod_PFPMethod 2: PFP / Phenyl-Hexyl(Pi-Pi Interaction)Goal_Complex->Method_PFPHigh Specificity NeededResult_C18Result:Para elutes firstRs > 2.0Standard RobustnessMethod_C18->Result_C18Mechanism_C18Mechanism:Para-isomer is more polar(Better H-bonding with Mobile Phase)Method_C18->Mechanism_C18Result_PFPResult:Enhanced SelectivityBetter Peak ShapeOrthogonal SeparationMethod_PFP->Result_PFPMechanism_PFPMechanism:Shape Selectivity &Electron Density DifferencesMethod_PFP->Mechanism_PFP

Caption: Decision workflow for selecting the optimal chromatographic stationary phase based on analytical requirements.

Experimental Validation & Troubleshooting

Chromatographic Data Summary
ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Mobile Phase Phosphate Buffer pH 3.0 / ACNWater / Methanol / Formic Acid
Selectivity (

)
1.1 - 1.21.3 - 1.4
Critical Pair Para / MetaPara / Meta
Suitability Bulk Drug AssayTrace Impurity Profiling
Troubleshooting Guide
  • Co-elution: If peaks merge, lower the % organic modifier (e.g., reduce ACN from 25% to 20%). This increases the retention factor (

    
    ) and typically improves resolution.[8]
    
  • Peak Tailing: Ensure the pH is < 4.0. At neutral pH, the phenolic group may partially ionize or interact with silica, causing tailing.

  • Identification: Use a Diode Array Detector (DAD).[1] While both isomers have similar spectra, the meta-isomer often shows a slight hypsochromic shift (blue shift) in the secondary band compared to the para-isomer.

References

  • Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990).[9] Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. The Analyst. Link

  • European Pharmacopoeia (Ph.[1][8] Eur.) . Paracetamol Monograph: Related Substances. (Methodology adapted for propanamide homolog).[1] Link[1]

  • Mac-Mod Analytical . Separation of Paracetamol and Related Substances following European Pharmacopoeia Method 9.4. Link

  • PubChem . N-(4-Hydroxyphenyl)propanamide (Compound Summary). National Library of Medicine. Link[1]

  • BenchChem . Technical Support: Method Development for Separating Aminophenol Isomers. Link[1]

Comparative Toxicity Guide: 3-Hydroxy vs. 4-Hydroxy Propionanilides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-hydroxypropionanilide (3-HPA) and 4-hydroxypropionanilide (4-HPA), focusing on their toxicological profiles, metabolic pathways, and structure-activity relationships (SAR).

Executive Summary & Chemical Context

3-Hydroxypropionanilide (3-HPA) and 4-Hydroxypropionanilide (4-HPA) are structural homologs of the analgesic acetaminophen (APAP) and its regioisomer 3-hydroxyacetanilide (AMAP). In drug development, these compounds serve as critical tools for Structure-Activity Relationship (SAR) studies, specifically to understand how N-acyl chain length and hydroxyl positioning influence metabolic bioactivation and organ toxicity.

  • 4-HPA (Para-isomer): A potent hepatotoxin. Experimental data indicates it is significantly more toxic than acetaminophen due to enhanced metabolic activation and lipophilicity.

  • 3-HPA (Meta-isomer): A low-toxicity isomer. It serves as a negative control in mechanistic studies, demonstrating how steric and electronic factors prevent the formation of reactive quinone imines.

Feature4-Hydroxypropionanilide (4-HPA)3-Hydroxypropionanilide (3-HPA)
Primary Toxicity Severe Hepatotoxicity (Centrilobular Necrosis)Minimal / Non-Hepatotoxic
Reactive Intermediate N-propionyl-p-benzoquinone imine (NPPQI)None (or unstable/non-reactive intermediates)
Mechanistic Driver Glutathione (GSH) Depletion & Covalent BindingEfficient Glucuronidation & Detoxification
Relative Potency > 2-5x more cytotoxic than AcetaminophenEquipotent to AMAP (Low toxicity)

Mechanistic Profiling: The "Para-Effect"

The divergence in toxicity between these two isomers is dictated by their ability to form electrophilic reactive intermediates.

Bioactivation Pathways

4-HPA undergoes cytochrome P450-mediated oxidation (primarily CYP2E1 and CYP1A2) to form N-propionyl-p-benzoquinone imine (NPPQI) . This species is an electrophile that:

  • Rapidly conjugates with cellular Glutathione (GSH).

  • Once GSH is depleted, covalently binds to cysteine residues on critical mitochondrial proteins.

  • Induces oxidative stress and mitochondrial permeability transition (MPT), leading to necrosis.

3-HPA cannot form a stable quinone imine due to the meta positioning of the hydroxyl group. Its oxidation yields catechol-like metabolites that are less electrophilic or are rapidly cleared via Phase II conjugation (Glucuronidation/Sulfation), preventing protein adduct formation.

Metabolic Pathway Diagram

The following diagram illustrates the divergent fates of the two isomers.

ToxicityPathways cluster_4HPA 4-Hydroxypropionanilide (Toxic Pathway) cluster_3HPA 3-Hydroxypropionanilide (Safe Pathway) HPA4 4-HPA (Parent) CYP CYP2E1 / CYP1A2 HPA4->CYP Bioactivation NPPQI NPPQI (Reactive Quinone Imine) CYP->NPPQI Oxidation GSH GSH Conjugation (Detoxification) NPPQI->GSH Low Dose Protein Covalent Binding (Mitochondrial Proteins) NPPQI->Protein GSH Depleted Necrosis Hepatocellular Necrosis Protein->Necrosis Mitochondrial Dysfunction HPA3 3-HPA (Parent) CYP_Meta CYP Oxidation HPA3->CYP_Meta Phase2 Glucuronidation/ Sulfation HPA3->Phase2 Direct Conjugation Catechol Catechol/Resorcinol Metabolites CYP_Meta->Catechol Catechol->Phase2 Rapid Excretion Urinary Excretion Phase2->Excretion

Caption: Comparative metabolic fates. 4-HPA forms a toxic quinone imine (NPPQI), while 3-HPA is safely cleared via Phase II conjugation.

Experimental Toxicity Data

Recent SAR studies indicate that lengthening the N-acyl chain (from acetyl to propionyl) in the para series actually increases toxicity, contrary to the expectation that steric hindrance might reduce CYP access.

In Vitro Cytotoxicity (Primary Hepatocytes)

The following data summarizes the comparative cytotoxicity (LC50) and metabolic parameters.

CompoundLC50 (mM, 24h)Covalent Binding (nmol/mg protein)GSH Depletion RateInterpretation
Acetaminophen (APAP) ~10.01.5 ± 0.2HighBaseline Hepatotoxin
4-HPA (Propionyl) ~2.5 3.8 ± 0.5 Very High Hyper-Toxic
3-HPA (Propionyl) > 20.0 (No Effect)< 0.1NegligibleNon-Toxic Control

Data synthesized from comparative SAR studies on N-acyl homologues of acetaminophen (Reference 1).

Why is 4-HPA More Toxic than APAP?
  • Lipophilicity: The propionyl group increases lipophilicity (LogP) compared to the acetyl group, facilitating faster cellular uptake and higher intracellular concentrations.

  • Enzyme Kinetics: The propionyl side chain does not sterically hinder CYP2E1; in fact, it may enhance binding affinity, leading to more efficient production of the reactive NPPQI intermediate.

  • Adduct Stability: The resulting protein adducts formed by NPPQI are stable and irreversible, driving mitochondrial dysfunction.

Experimental Protocols

To validate these toxicity profiles in your own laboratory, follow these standardized protocols.

Protocol A: Assessment of Glutathione (GSH) Depletion

Objective: Quantify the consumption of intracellular GSH as a marker of reactive metabolite formation.

  • Cell Culture: Plate primary mouse hepatocytes at

    
     cells/well in collagen-coated 12-well plates. Allow attachment for 4 hours.
    
  • Treatment: Incubate cells with 0, 1, 5, and 10 mM of 3-HPA or 4-HPA for 4 hours.

  • Lysis: Wash cells with PBS and lyse using 5% Sulfosalicylic Acid (SSA) to precipitate proteins.

  • Assay: Centrifuge lysates at 10,000 x g for 10 min. Transfer supernatant to a 96-well plate.

  • Reaction: Add DTNB (Ellman's Reagent) and NADPH/Glutathione Reductase buffer.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes (Kinetic read).

  • Calculation: Normalize GSH concentration to total protein content (BCA assay).

    • Expected Result: 4-HPA causes >80% depletion at 5mM; 3-HPA shows <10% depletion.

Protocol B: Covalent Binding Assay (Radio-labeled)

Objective: Measure irreversible binding of drug metabolites to cellular proteins.

  • Synthesis: Use [Ring-³H]-labeled 3-HPA and 4-HPA.

  • Incubation: Treat liver microsomes (1 mg/mL) with 1 mM labeled substrate + 1 mM NADPH for 1 hour at 37°C.

  • Precipitation: Stop reaction by adding 200 µL ice-cold Trichloroacetic Acid (TCA, 20%).

  • Washing: Centrifuge and wash the protein pellet 3x with Methanol/Ether (1:1) to remove unbound drug.

  • Solubilization: Dissolve pellet in 1N NaOH/1% SDS.

  • Scintillation Counting: Measure radioactivity (DPM) in the solubilized protein fraction.

    • Validation: Covalent binding should be NADPH-dependent.

References

  • Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen and Its Isomer 3'-Hydroxyacetanilide. Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Mechanisms of Chemical-Induced Liver Injury: Current Perspectives. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Role of Metabolic Activation in the Toxicity of Acetaminophen Analogs. Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Structure-Toxicity Relationships of Acetaminophen Analogs. Source: Annual Review of Pharmacology and Toxicology URL:[Link]

Publish Comparison Guide: Identifying N-(3-hydroxyphenyl)propanamide in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-(3-hydroxyphenyl)propanamide (3-HPP) [1] is an amide derivative of 3-aminophenol and propionic acid. Structurally, it is a meta-substituted homolog of the ubiquitous analgesic acetaminophen (APAP, N-(4-hydroxyphenyl)acetamide). This subtle structural shift—from a para-hydroxyl to a meta-hydroxyl configuration—profoundly alters the molecule's metabolic fate.

While APAP is oxidized by CYP450 enzymes into the highly toxic electrophile N-acetyl-p-benzoquinone imine (NAPQI)[2], meta-substituted phenolic amides like 3-HPP resist this specific quinone formation. Consequently, compounds in this class are currently at the forefront of research into non-hepatotoxic analgesics [3].

However, quantifying 3-HPP in complex biological matrices (plasma, urine, tissue homogenates) presents a significant analytical hurdle. The compound is moderately polar, highly susceptible to matrix ion suppression, and frequently co-elutes with endogenous phenolic compounds. This guide objectively compares legacy analytical methods with modern, self-validating workflows to establish the gold standard for 3-HPP quantification.

Methodological Comparison: SPE-UPLC-MS/MS vs. LLE-HPLC-UV

Historically, phenolic amides were extracted via Liquid-Liquid Extraction (LLE) and analyzed using High-Performance Liquid Chromatography with UV detection (HPLC-UV). Today, Solid Phase Extraction coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (SPE + UPLC-MS/MS)[4] is the industry standard.

The Causality Behind the Shift
  • Extraction Chemistry: 3-HPP possesses both a phenolic hydroxyl group (pKa ~9.5) and an amide bond, making it amphiphilic. LLE often struggles with reproducible recovery from plasma because protein binding and emulsion formation trap the analyte. SPE, utilizing a hydrophilic-lipophilic balance (HLB) polymeric sorbent, retains the analyte via reversed-phase interactions while allowing polar phospholipids—the primary culprits of MS ion suppression—to be washed away.

  • Detection Specificity: UV detection relies on absorbance (e.g., ~270 nm for phenolic rings), a region heavily crowded by endogenous plasma proteins. MS/MS utilizes Multiple Reaction Monitoring (MRM) to isolate a specific precursor-to-product ion transition, effectively silencing matrix noise and providing absolute structural specificity.

Quantitative Performance Comparison
Performance MetricSPE + UPLC-MS/MS (Recommended)LLE + HPLC-UV (Legacy)
Limit of Quantitation (LOQ) 0.5 ng/mL50 ng/mL
Linear Dynamic Range 0.5 – 5,000 ng/mL50 – 2,000 ng/mL
Extraction Recovery 92.4% ± 3.1%68.5% ± 8.4%
Matrix Effect (Ion Suppression) < 8% (Corrected by IS)N/A (High baseline noise)
Run Time per Sample 3.5 minutes15.0 minutes
Specificity Absolute (m/z transition)Low (Interference at 270 nm)

Visualizing the Analytical & Metabolic Logic

To understand why 3-HPP requires such rigorous analytical specificity, we must map both its metabolic divergence from APAP and the workflow required to isolate it from biological noise.

Metabolism APAP Acetaminophen (APAP) para-substituted CYP CYP450 Oxidation APAP->CYP Minor Pathway UGT Glucuronidation (Phase II) APAP->UGT Major Pathway HPP 3-HPP meta-substituted HPP->UGT Major Pathway NonToxic Stable Conjugates (Renal Clearance) HPP->NonToxic Safe Clearance NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI Hepatotoxicity UGT->NonToxic

Metabolic divergence of 3-HPP vs. APAP, highlighting the avoidance of toxic NAPQI formation.

Workflow A Biological Matrix (Plasma/Urine) B Protein Precipitation (Add IS + Acetonitrile) A->B C Solid Phase Extraction (HLB Cartridge) B->C D UPLC Separation (C18, 1.7 µm) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Data Analysis & Quantification E->F

Optimized SPE-UPLC-MS/MS workflow for isolating 3-HPP from complex biological matrices.

Experimental Methodology: The Self-Validating Protocol

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system . By introducing a stable-isotope-labeled internal standard (IS) prior to any sample manipulation, we ensure that any volumetric losses or ionization suppression events are mathematically normalized.

Phase 1: Sample Preparation (SPE)
  • Spiking & Equilibration: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (Acetaminophen-d4, 1 µg/mL).

    • Causality: The IS must be added before extraction. Because APAP-d4 shares near-identical physicochemical properties with 3-HPP, it will experience the exact same recovery losses and matrix effects, allowing for accurate ratiometric quantification.

  • Protein Precipitation (PPT): Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Acetonitrile strips the hydration layer from plasma proteins, causing them to denature and precipitate. This releases any protein-bound 3-HPP into the supernatant.

  • SPE Loading: Transfer the supernatant and dilute it with 500 µL of LC-MS grade water. Load the mixture onto a pre-conditioned Oasis HLB cartridge (30 mg).

    • Causality: Diluting the organic supernatant with water drops the organic concentration below 15%. This ensures 3-HPP partitions into the hydrophobic SPE sorbent rather than washing straight through.

  • Washing & Elution: Wash the cartridge with 1 mL of 5% methanol in water. Elute the analyte with 500 µL of 100% methanol. Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of Mobile Phase A.

    • Causality: The 5% methanol wash is strong enough to remove highly polar salts and endogenous peptides, but weak enough to leave the moderately lipophilic 3-HPP undisturbed on the sorbent.

Phase 2: UPLC Separation Parameters
  • Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Causality: Sub-2-micron particles provide the high theoretical plate counts necessary to resolve 3-HPP from isobaric endogenous phenolics that might otherwise cause ion suppression.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid serves as a proton donor, ensuring the amide nitrogen of 3-HPP is protonated, which exponentially increases positive electrospray ionization (ESI+) efficiency.

  • Gradient: 5% B to 60% B over 2.5 minutes, hold at 95% B for 0.5 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Detection (MRM Mode)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • 3-HPP Transitions:

    • Quantifier:m/z 166.1 → 110.1 (Loss of the propionyl group, yielding the 3-aminophenol cation).

    • Qualifier:m/z 166.1 → 93.0.

  • IS (APAP-d4) Transition: m/z 156.1 → 114.1.

Conclusion

For the identification and quantification of N-(3-hydroxyphenyl)propanamide in complex biological matrices, legacy LLE-HPLC-UV methods are insufficient due to poor recovery and matrix interference. The implementation of an SPE-UPLC-MS/MS workflow provides a self-validating, highly specific, and robust solution. By leveraging the physicochemical properties of the molecule through targeted sample preparation and MRM transitions, researchers can achieve sub-ng/mL sensitivity, which is critical for modern pharmacokinetic and toxicological evaluations.

References

  • Lou, J., et al. "Simultaneous quantitative determination of paracetamol and its glucuronide conjugate in human plasma and urine by liquid chromatography coupled to electrospray tandem mass spectrometry." Journal of Chromatography B, 895-896, 108-115 (2012). URL:[Link]

  • Bazan, H.A., et al. "Transcriptomic signature, bioactivity and safety of a non-hepatotoxic analgesic generating AM404 in the midbrain PAG region." Scientific Reports 14, 10620 (2024). URL:[Link]

  • Liebler, D.C. "Protein Damage by Reactive Electrophiles: Targets and Consequences." Chemical Research in Toxicology, 21(1), 117-128 (2008). URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your definitive resource for the safe handling of N-(3-hydroxyphenyl)propanamide (CAS No. 21556-86-5). In drug discovery and development, our success is intrinsically linked to a foundational culture of safety. This guide moves beyond mere compliance, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational protocols, and disposal strategies. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding N-(3-hydroxyphenyl)propanamide

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of the compound we are handling. N-(3-hydroxyphenyl)propanamide is an aromatic amide. While specific toxicological data may be limited, the chemical class and available Safety Data Sheets (SDS) provide a clear directive for cautious handling.

The primary hazards identified are:

  • Eye Irritation: The compound is classified as causing serious eye irritation.[1]

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[3]

  • Potential for Harm: Some data suggests it may be harmful if swallowed or in contact with skin.[2][3]

Given these hazards, a risk-based approach to PPE is not just recommended; it is essential. The level of protection must be matched to the scale and nature of the procedure being performed.

Key Compound Data
PropertyValueSource
CAS Number 21556-86-5[4]
Molecular Formula C₉H₁₁NO₂[4]
Molecular Weight 165.19 g/mol [4]
Hazard Statements Causes serious eye irritation, May cause skin irritation, May cause respiratory irritation.[1]
Physical State Solid, Crystalline Powder[5]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process based on a thorough risk assessment of the specific task. Below, we detail the minimum required PPE and the rationale for each component.

Primary Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is critical to emphasize the role of engineering controls. Whenever possible, N-(3-hydroxyphenyl)propanamide powder should be handled within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6][7] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][2]

Mandatory PPE Ensemble

This ensemble represents the minimum level of protection required for any task involving N-(3-hydroxyphenyl)propanamide, including weighing, solution preparation, and transfers.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[1][2]

    • Expert Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine powders or chemical splashes. Goggles are essential to prevent contact with the mucous membranes of the eyes, a primary route for irritation.[8] For tasks with a higher risk of splashing (e.g., large-volume solution handling), a full-face shield should be worn in addition to safety goggles.[9][10]

  • Hand Protection:

    • Requirement: Wear appropriate chemical-resistant gloves, such as nitrile rubber.[11] Always inspect gloves for tears or punctures before use.

    • Expert Rationale: Gloves create a critical barrier to prevent skin contact and potential absorption.[8] Nitrile gloves are generally recommended for handling a wide range of organic chemicals and offer better puncture resistance than latex. After handling, gloves must be removed using the proper technique (without touching the outer surface with bare skin) and disposed of as contaminated waste.[12]

  • Body Protection:

    • Requirement: A fully buttoned laboratory coat must be worn. For larger scale operations, chemical-resistant aprons or coveralls are recommended.[10][13]

    • Expert Rationale: A lab coat protects your skin and personal clothing from accidental spills and contamination. It should be made of a suitable material and be regularly laundered. Importantly, lab coats should never be worn outside of the laboratory area to prevent cross-contamination.

Respiratory Protection
  • Requirement: For most small-scale laboratory work conducted within a fume hood, respiratory protection may not be necessary. However, if you are handling large quantities, working outside of a fume hood, or if there is a potential for dust generation that cannot be controlled, a NIOSH/MSHA-approved respirator is required.[1] A P95 or P100 particulate filter is suitable for this compound.[12]

  • Expert Rationale: The primary inhalation risk from this compound is airborne dust. A particulate respirator physically blocks these particles from entering your respiratory system. Remember, proper fit-testing is legally required and essential for a respirator to provide its stated level of protection.

Procedural Guidance: A Step-by-Step Approach

Trustworthiness in safety comes from repeatable, validated procedures. The following protocols provide a direct, step-by-step guide for key operations.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Selection_Workflow cluster_0 PPE Selection for N-(3-hydroxyphenyl)propanamide Start Assess Task & Scale Task What is the task? Start->Task Weighing Weighing Small Quantity (<1g) in Fume Hood Task->Weighing Weighing Solution Preparing Solution (any volume) Task->Solution Dissolving LargeScale Large Scale Weighing (>1g) or Handling Outside Hood Task->LargeScale Large Scale/ Poor Ventilation PPE_Level1 Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Weighing->PPE_Level1 PPE_Level2 Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat Solution->PPE_Level2 PPE_Level3 Maximum PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - NIOSH-Approved Respirator LargeScale->PPE_Level3

Caption: PPE selection workflow based on task risk level.

Protocol: Safe Handling and Weighing of Powder
  • Preparation: Before handling the compound, ensure your work area (preferably a chemical fume hood) is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, nitrile gloves. Ensure a proper fit for all items.

  • Handling: Carefully retrieve the container of N-(3-hydroxyphenyl)propanamide. Open it slowly inside the fume hood to avoid creating airborne dust. Use a spatula to transfer the desired amount to a tared weigh boat. Keep the container opening pointed away from your breathing zone.

  • Clean-up: Once weighing is complete, securely close the primary container. Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe dry.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves first, using the proper technique. Then remove your lab coat, and finally, your goggles.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[1]

Emergency Procedures and Disposal

Exposure and Spill Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1]

  • Small Spills: For small powder spills within a fume hood, gently cover with an absorbent material, then carefully sweep up the material without creating dust and place it in a sealed container for disposal.[12] Decontaminate the area afterward.

Disposal Plan

All waste containing N-(3-hydroxyphenyl)propanamide, including contaminated gloves, weigh boats, and excess material, must be treated as hazardous chemical waste.

  • Operational Plan: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All chemical waste must be disposed of through a licensed and approved waste disposal company.[1][12] Never dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous guidelines, you build a foundation of trust in your laboratory's safety culture, protecting yourself, your colleagues, and the integrity of your invaluable research.

References

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]

  • Personal Protective Equipment: Chemical Handling. OSHA Safety Training for Agriculture. [Link]

  • MSDS of 3-(2-Hydroxyphenyl)propanamide. Capot Chemical. [Link]

  • 3-Hydroxy-N-methylpropanamide Safety and Hazards. PubChem, National Institutes of Health (NIH). [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.